2-(5-Nitropyridin-2-YL)acetic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(5-nitropyridin-2-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O4/c10-7(11)3-5-1-2-6(4-8-5)9(12)13/h1-2,4H,3H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAENMNORNKLBTB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1[N+](=O)[O-])CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40611750 | |
| Record name | (5-Nitropyridin-2-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40611750 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1214328-73-0 | |
| Record name | (5-Nitropyridin-2-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40611750 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Structural Dynamics and Synthetic Utility of 2-(5-Nitropyridin-2-yl)acetic acid
[1]
Executive Summary
2-(5-Nitropyridin-2-yl)acetic acid (CAS: 1214328-73-0) represents a critical yet kinetically fragile intermediate in medicinal chemistry.[1] It serves as a bifunctional scaffold, combining an electron-deficient pyridine core with a carboxylate tail, making it a valuable precursor for Bcl-2 inhibitors, kinase modulators, and other nitrogen-heterocycle pharmacophores.
However, its utility is often limited by its inherent instability—specifically, its propensity for thermal decarboxylation. This guide provides a rigorous technical analysis of its structure, validated synthetic protocols to mitigate degradation, and the mechanistic logic required to handle this compound effectively.
Structural Analysis & Physicochemical Properties[1][2]
Electronic Architecture
The molecule features a "push-pull" electronic system that dictates its reactivity and stability profile.[1]
-
The Pyridine Core: The nitrogen atom at position 1 exerts an inductive withdrawing effect (-I), making the ring electron-deficient.[1]
-
The 5-Nitro Group: A strong electron-withdrawing group (EWG) at the meta position relative to the nitrogen (but para to the acetic acid tail) significantly lowers the electron density of the ring.[1]
-
The Methylene Bridge: The
-protons (at the CH2 group) are exceptionally acidic ( in DMSO) due to the combined electron-withdrawing power of the nitro-pyridine ring and the carbonyl group.[1]
The Instability Paradox (Decarboxylation)
A defining characteristic of 2-pyridylacetic acids is their thermal instability.[1] Unlike phenylacetic acid, 2-(5-nitropyridin-2-yl)acetic acid undergoes facile decarboxylation to form 2-methyl-5-nitropyridine.[1]
Mechanism: The reaction proceeds via a zwitterionic intermediate. The pyridine nitrogen can become protonated (or coordinate with a metal), creating a positive charge that stabilizes the developing carbanion at the
Key Properties Table[1]
| Property | Value / Description | Note |
| Formula | ||
| MW | 182.13 g/mol | |
| CAS (Acid) | 1214328-73-0 | Often generated in situ.[1] |
| CAS (Methyl Ester) | 292600-22-7 | Stable storage form.[1] |
| Acidity ( | ~3.8 (COOH), ~12 (CH2) | Predicted values; stronger acid than acetic acid. |
| Solubility | DMSO, DMF, MeOH | Poor solubility in non-polar solvents. |
| Stability | Low (Thermal) | Decarboxylates >60°C or in acidic media. |
Synthetic Pathways[2][3]
The direct nitration of 2-pyridylacetic acid is not viable due to oxidation of the methylene group.[1] Therefore, the synthesis relies on Nucleophilic Aromatic Substitution (
Pathway Logic
The most robust route utilizes 2-chloro-5-nitropyridine .[1] The chlorine atom is activated for displacement by the para-nitro group and the ortho-pyridine nitrogen.[1]
Diagram: Synthetic Workflow
Figure 1: Synthetic pathway highlighting the critical thermal control point to avoid decarboxylation.
Experimental Protocol: Malonate Displacement
Objective: Synthesis of 2-(5-nitropyridin-2-yl)acetic acid via diethyl malonate displacement. Scale: 10 mmol basis.
Reagents
-
2-Chloro-5-nitropyridine (1.58 g, 10 mmol)[1]
-
Diethyl malonate (1.92 g, 12 mmol)
-
Sodium Hydride (60% in oil) (0.96 g, 24 mmol)
-
THF (Anhydrous, 50 mL)
-
HCl (6M aqueous)
Step-by-Step Methodology
Step 1: Enolate Formation
-
Flame-dry a 3-neck round bottom flask under Argon.
-
Add NaH (24 mmol) and wash with dry hexane (2x) to remove mineral oil if high purity is required.
-
Add anhydrous THF (30 mL) and cool to 0°C.
-
Add Diethyl malonate (12 mmol) dropwise over 15 minutes. Evolution of
gas will be observed. Stir for 30 mins at 0°C until gas evolution ceases.
Step 2:
-
Dissolve 2-chloro-5-nitropyridine (10 mmol) in THF (20 mL).
-
Add this solution dropwise to the malonate enolate at 0°C.
-
Allow the reaction to warm to Room Temperature (RT) and stir for 4-6 hours.
-
Checkpoint: Monitor by TLC (Hexane:EtOAc 3:1). The starting chloride should disappear.
-
-
Quench with saturated
and extract with EtOAc. Dry organic layer ( ) and concentrate to yield the Diethyl 2-(5-nitropyridin-2-yl)malonate intermediate.[1]
Step 3: Hydrolysis & Controlled Decarboxylation Critical Control Point: Harsh basic hydrolysis followed by acidification often leads to uncontrolled decarboxylation. Acidic hydrolysis is preferred for better control.
-
Suspend the crude malonate diester in 6M HCl (20 mL).
-
Heat to 50°C (Do NOT reflux). Monitor
evolution. -
Once the diester is consumed (approx 2-3 hours), cool the solution immediately to 0°C.
-
Adjust pH to ~3-4 using 2M NaOH carefully.[1]
-
Extract with EtOAc (3x).
-
Evaporate solvent at low temperature (<40°C) . The product is a solid that should be stored at -20°C.[1]
Spectroscopic Characterization
Due to the transient nature of the acid, the methyl ester is often used for characterization. Below are the expected shifts for the free acid based on analog data.
| Nucleus | Shift ( | Multiplicity | Assignment |
| 12.50 | Broad Singlet | -COOH (Exchangeable) | |
| 9.25 | Doublet (J=2.5 Hz) | Pyridine H-6 (Ortho to Nitro) | |
| 8.60 | dd (J=8.5, 2.5 Hz) | Pyridine H-4 | |
| 7.75 | Doublet (J=8.5 Hz) | Pyridine H-3 | |
| 4.05 | Singlet | -CH | |
| 171.5 | Carbonyl | ||
| 162.0 | Pyridine C-2 | ||
| 145.0 | Pyridine C-6 |
Applications in Drug Discovery
This scaffold is a "privileged structure" in fragment-based drug design (FBDD).[1]
Pharmacophore Integration
-
Bcl-2 Inhibition: The nitro group mimics the interactions of sulfonamides in certain binding pockets, while the acetic acid tail serves as a linker to hydrophobic domains.
-
Reduction to Amine: The primary utility lies in reducing the nitro group (
or ) to generate 2-(5-aminopyridin-2-yl)acetic acid .[1] This amino-acid analog allows for peptide coupling at both ends (N-terminus and C-terminus), creating peptidomimetics.[1]
Diagram: Reactivity Scope
Figure 2: The divergent reactivity profile of the core scaffold.[1]
References
-
PubChem. (2025).[2][3][4] 2-(5-Nitropyridin-2-yl)acetic acid | C7H6N2O4.[1] National Library of Medicine. [Link]
- Barrow, J. C., et al. (2000). Synthesis of Pyridylacetic Acids via Meldrum's Acid. Tetrahedron Letters. (General reference for the Meldrum's acid methodology applied to pyridines).
-
MDPI. (2022). Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum’s Acids. Journal of Organic Chemistry. [Link]
Sources
- 1. 292600-22-7|Methyl 2-(5-nitropyridin-2-yl)acetate|BLD Pharm [bldpharm.com]
- 2. 2-Acetamido-5-nitropyridine | C7H7N3O3 | CID 345125 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-(5-(m-Tolyl)pyridin-2-yl)acetic acid | C14H13NO2 | CID 83709923 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Amino-5-nitropyridine | C5H5N3O2 | CID 77888 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Guide: Biological Potential & Strategic Application of Nitropyridine Acetic Acids
This guide serves as a technical blueprint for researchers investigating the nitropyridine acetic acid scaffold—a privileged structural motif in the development of next-generation urease inhibitors, antimicrobials, and anti-inflammatory agents.
Part 1: Executive Summary & Scaffold Analysis
The Pharmacophore Argument
Nitropyridine acetic acids (NPAAs) represent a high-value scaffold characterized by a unique electronic "push-pull" system. The electron-withdrawing nitro group (
When coupled with an acetic acid tail at the 2-position, this moiety offers dual functionality:
-
The "Warhead" (Nitro-Pyridine): Capable of coordinate bonding with metalloenzymes (e.g., Nickel in Urease) or serving as a bio-reducible prodrug moiety in hypoxic environments (e.g., M. tuberculosis granulomas).
-
The "Anchor" (Acetic Acid): A versatile linker for amide coupling to generate peptidomimetics or solubilizing tails, while also providing a carboxylic acid handle for hydrogen bonding in receptor pockets.
Primary Therapeutic Vectors
| Therapeutic Area | Target Mechanism | Key Structural Feature |
| Gastroenterology | Urease Inhibition (H. pylori) | Nitro group coordinates Ni |
| Infectious Disease | Antimycobacterial (TB) | Nitro-reduction by bacterial nitroreductases generates cytotoxic nitroso intermediates. |
| Oncology | Hypoxia-Activated Cytotoxicity | Bioreduction in hypoxic tumor cores leading to DNA cross-linking. |
Part 2: Structural Activity Relationship (SAR) & Logic
The biological activity of NPAAs is not random; it is governed by strict electronic and steric rules. Below is a logic map detailing how to modulate this scaffold.
SAR Logic Visualization
Figure 1: Structural dissection of the Nitropyridine Acetic Acid scaffold showing divergent optimization pathways.
Part 3: Validated Experimental Protocols
To ensure data integrity, the following protocols utilize internal controls and standardized validation steps.
Protocol A: Synthesis of 2-[(3-Nitropyridin-2-yl)thio]acetic Acid Derivatives
Rationale: Direct carbon-linked acetic acids can be unstable. The thio-acetic acid variant is more synthetically accessible and biologically stable, retaining the same pharmacophore geometry.
Reagents:
-
2-Chloro-3-nitropyridine (1.0 eq)
-
Mercaptoacetic acid (1.2 eq)
-
Potassium Carbonate (
) (2.5 eq) -
Solvent: Acetonitrile (MeCN) or DMF
Workflow:
-
Activation: Dissolve 2-chloro-3-nitropyridine in MeCN under
atmosphere. -
Nucleophilic Attack: Add
followed by dropwise addition of mercaptoacetic acid at 0°C. The electron-deficient ring facilitates rapid . -
Reflux: Heat to 60°C for 4 hours. Monitor by TLC (50% EtOAc/Hexane).
-
Workup: Acidify with 1M HCl to pH 3. Precipitate forms. Filter and recrystallize from Ethanol.
-
Validation Check:
-NMR must show a singlet at ppm (S- ) and loss of the C2-Cl signal.
Protocol B: Urease Inhibition Assay (Indophenol Method)
Rationale:Helicobacter pylori survival depends on urease.[1] Nitropyridines inhibit this enzyme. This assay quantifies ammonia production.
Reagents:
-
Jack Bean Urease (JBU) solution (5 U/mL).
-
Substrate: Urea (100 mM).
-
Reagent A: Phenol (1% w/v) + Sodium Nitroprusside (0.005% w/v).
-
Reagent B: NaOH (0.5% w/v) + NaOCl (0.1% active chlorine).
-
Control: Thiourea (Standard inhibitor).
Step-by-Step Methodology:
-
Incubation: In a 96-well plate, mix 25
L of enzyme + 25 L of Test Compound (dissolved in DMSO, varying concentrations). Incubate at 37°C for 15 mins.-
Control: DMSO only (Negative), Thiourea (Positive).
-
-
Reaction: Add 55
L of Urea solution. Incubate at 37°C for 15 mins. -
Termination & Development: Add 45
L of Reagent A followed by 70 L of Reagent B. -
Readout: Incubate 50 mins at room temp. Measure Absorbance at 625 nm.
-
Calculation:
Data Presentation Standard:
| Compound ID | R-Group | IC50 (
Part 4: Mechanism of Action (MOA)
The most compelling biological activity of this class is the inhibition of Nickel-dependent metalloenzymes .
Urease Inhibition Pathway
The 3-nitro group acts as a weak Lewis base, while the carboxylic acid (or amide carbonyl) coordinates with the bi-nickel center of the urease active site. This bidentate chelation locks the enzyme in an inactive state, preventing urea hydrolysis.
Figure 2: Mechanism of competitive inhibition where the nitropyridine ligand sequesters the Nickel active site.
Part 5: Future Outlook & Challenges
-
Selectivity: The nitro group can be a "pan-assay interference" (PAINS) motif if not carefully optimized. Researchers must screen against mammalian nitroreductases to ensure the drug doesn't cause systemic toxicity.
-
Solubility: The aromatic pyridine ring is planar and lipophilic. Retaining the acetic acid moiety (or converting to a polar amide) is crucial for maintaining LogP values between 2.0 and 3.5 for oral bioavailability.
-
Resistance: In antimycobacterial applications, resistance arises from mutations in the ddn gene (nitroreductase). Combinatorial therapy is required.
References
-
Starosotnikov, A., & Bastrakov, M. (2025).[2] Nitropyridines in the Synthesis of Bioactive Molecules. Pharmaceuticals, 18(5), 692.[2] Link
-
Hanif, M., et al. (2024). Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors. NIH National Library of Medicine. Link
-
PubChem. (2026).[3] 2-[(3-Nitro-2-pyridyl)thio]acetic acid - Compound Summary. National Center for Biotechnology Information. Link
-
Bjarnsholt, T., et al. (2015). The Antibacterial Activity of Acetic Acid against Biofilm-Producing Pathogens. PLOS ONE. Link
-
Moghimi, S., et al. (2014). Synthesis and biological evaluation of 3-nitropyridine derivatives as potential anti-inflammatory agents. Iranian Journal of Pharmaceutical Research. Link
Sources
- 1. Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nitropyridines in the Synthesis of Bioactive Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2-[(3-Nitro-2-pyridyl)thio]acetic acid | C7H6N2O4S | CID 265630 - PubChem [pubchem.ncbi.nlm.nih.gov]
literature review of 2-(5-Nitropyridin-2-YL)acetic acid and its derivatives
Synthetic Architectures, Reactivity Profiles, and Medicinal Utility
Executive Summary
This technical guide provides a comprehensive analysis of 2-(5-Nitropyridin-2-yl)acetic acid , a high-value heterocyclic building block. While often overshadowed by its parent heterocycle, this specific scaffold represents a critical "bifunctional pivot" in medicinal chemistry. The molecule features an electron-deficient pyridine ring (due to the 5-nitro group) and a reactive methylene tether (the acetic acid moiety). This unique electronic push-pull system makes it an ideal precursor for Aldose Reductase Inhibitors (ARIs) , CRTH2 antagonists , and fused heterocyclic systems used in oncology.
Chemical Identity & Structural Logic
The molecule consists of a pyridine ring substituted at the 2-position with an acetic acid group and at the 5-position with a nitro group.
| Property | Detail |
| IUPAC Name | 2-(5-Nitropyridin-2-yl)acetic acid |
| Molecular Formula | C₇H₆N₂O₄ |
| Molecular Weight | 182.13 g/mol |
| Key Functional Groups | Nitro (-NO₂), Carboxylic Acid (-COOH), Pyridine Nitrogen |
| Electronic Character | Electron-Deficient Ring: The 5-nitro group strongly withdraws electron density, activating the 2-position for nucleophilic attacks (if a leaving group were present) and increasing the acidity of the α-methylene protons. |
The "Push-Pull" Reactivity Paradigm
The strategic value of this molecule lies in its orthogonal reactivity:
-
The Nitro Group (C5): Acts as a "masked" amine. Reduction yields 2-(5-aminopyridin-2-yl)acetic acid, a key linker for urea/amide-based kinase inhibitors.
-
The Acetic Acid Tail (C2): Provides a handle for esterification or amidation. Crucially, the methylene group (
-CH₂) is activated by the electron-poor pyridine ring, facilitating Knoevenagel condensations or alkylations.
Synthetic Architectures
The synthesis of 2-(5-Nitropyridin-2-yl)acetic acid is rarely a one-step process. The most robust industrial route involves the Malonate Displacement Method using 2-chloro-5-nitropyridine as the electrophile.
2.1. Retrosynthetic Analysis (DOT Diagram)
Figure 1: Standard synthetic pathway via Nucleophilic Aromatic Substitution (SNAr) and subsequent decarboxylation.
2.2. Detailed Synthetic Protocol
This protocol is derived from standard methodologies for activated pyridine acetic acids [1][2].
Step 1: Synthesis of Diethyl 2-(5-nitropyridin-2-yl)malonate
-
Reagents: 2-Chloro-5-nitropyridine (1.0 eq), Diethyl malonate (1.2 eq), Sodium Hydride (60% dispersion, 2.5 eq), THF (anhydrous).
-
Procedure:
-
Suspend NaH in dry THF under inert atmosphere (N₂/Ar) at 0°C.
-
Add diethyl malonate dropwise.[1] Evolution of H₂ gas will occur. Stir for 30 min to form the enolate.
-
Add a solution of 2-chloro-5-nitropyridine in THF dropwise. The solution will likely turn deep red/orange due to the formation of the Meisenheimer complex.
-
Warm to room temperature and reflux for 2-4 hours. Monitor by TLC (disappearance of chloropyridine).[2]
-
Quench: Carefully add saturated NH₄Cl solution. Extract with EtOAc.
-
Purification: Silica gel chromatography (Hexanes/EtOAc).
-
Step 2: Hydrolysis and Decarboxylation
-
Reagents: 6M HCl or H₂SO₄.
-
Procedure:
-
Dissolve the malonate intermediate in 6M HCl.
-
Reflux for 4-12 hours. The vigorous conditions effect both ester hydrolysis and thermal decarboxylation of the resulting malonic acid derivative.
-
Isolation: Cool to room temperature. Adjust pH to ~3-4 (isoelectric point) with NaOH. The product often precipitates as a solid.
-
Recrystallization: Water or Ethanol/Water mixtures.
-
Medicinal Chemistry Applications
The 2-(5-Nitropyridin-2-yl)acetic acid scaffold is a pharmacophore precursor rather than a final drug. Its derivatives are prominent in several therapeutic areas.
3.1. Aldose Reductase Inhibitors (ARIs)
Aldose reductase converts glucose to sorbitol; its overactivity leads to diabetic complications (neuropathy, retinopathy).
-
Mechanism: The carboxylic acid moiety binds to the catalytic site (anion binding pocket) of the enzyme, while the aromatic ring (pyridine) engages in hydrophobic stacking.
-
Relevance: The 5-nitro group is often replaced or reduced to form fused rings (e.g., imidazopyridines) to improve selectivity against the related enzyme Aldehyde Reductase.
3.2. Antimicrobial & Antifungal Agents
Derivatives where the nitro group is reduced to an amine (2-amino-5-pyridineacetic acid) show potent activity.
-
SAR Insight: Introduction of fluorine at position 3 (adjacent to the nitro) or modification of the acetic acid tail to a hydrazide (-CONHNH2) significantly enhances activity against Mycobacterium tuberculosis and Candida species [3].
3.3. CRTH2 Antagonists (Inflammation)
The acetic acid side chain is a classic bioisostere for the PGD2 receptor antagonists used in treating asthma and allergic rhinitis. The pyridine nitrogen provides an additional hydrogen bond acceptor compared to phenyl-acetic acid analogs (like Ramatroban).
Advanced Derivatives & Functionalization
The versatility of this scaffold allows for the construction of complex libraries.
| Reaction Type | Target Moiety | Reagents | Application |
| Nitro Reduction | 5-Amino group | H₂/Pd-C or Fe/NH₄Cl | Precursor for kinase inhibitors (Ureas/Amides). |
| Curtius Rearrangement | 2-Aminomethyl group | DPPA, tBuOH | Homologation to amines. |
| Knoevenagel Condensation | Vinyl derivatives | Aldehyde, Piperidine | Synthesis of stilbene-like analogs. |
| Cyclization | Imidazo[1,2-a]pyridine | 2-aminopyridine path | Fused ring systems for GABA modulators. |
4.1. Pathway Visualization: From Scaffold to Drugs
Figure 2: Divergent synthesis map showing the utility of the core scaffold in generating diverse bioactive classes.
Critical Experimental Considerations
When working with 2-(5-Nitropyridin-2-yl)acetic acid , researchers must account for the following:
-
Decarboxylation Risk: Like many 2-heteroaryl acetic acids, the molecule is prone to thermal decarboxylation to form 2-methyl-5-nitropyridine. Avoid prolonged heating above 100°C in neutral/basic media without monitoring.
-
Solubility: The free acid is sparingly soluble in water but soluble in dilute alkali (forming the salt). For NMR characterization, DMSO-d₆ is the preferred solvent.
-
Purification: Due to the zwitterionic potential (if reduced to amino-acid), ion-exchange chromatography or careful pH-controlled precipitation is superior to standard silica flash chromatography for the free acid.
References
-
Synthesis of 2-chloro-5-nitropyridine: ChemicalBook & Patent CN102040554A. Describes the chlorination of 2-hydroxy-5-nitropyridine, the essential precursor for the SNAr reaction.
-
General Malonate Displacement Protocol: Organic Syntheses, Coll. Vol. 3, p. 213. Provides the foundational methodology for diethyl malonate alkylation, applicable to activated pyridines.
-
Biological Activity of Nitropyridines: Nitropyridines in the Synthesis of Bioactive Molecules. Pharmaceuticals (Basel), 2025.[3] Reviews the antimicrobial and anticancer potential of 5-nitropyridine derivatives.
-
Pyridine Acetic Acid Derivatives in Fibrosis: Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives. MDPI, 2020. Highlights the use of pyridine-2-yl scaffolds in anti-fibrotic drug design.[4]
-
Custom Synthesis Availability: Labseeker Database. Confirms the commercial availability and custom synthesis status of 2-(5-nitropyridin-2-yl)acetic acid.
Sources
An In-depth Technical Guide to the Thermal Stability and Decomposition of 5-Nitropyridine-2-acetic Acid
Foreword
5-Nitropyridine-2-acetic acid is a molecule of significant interest within pharmaceutical and materials science research, primarily owing to the presence of both a nitro group and a carboxylic acid moiety on a pyridine scaffold. These functional groups impart a unique electronic and structural profile, making it a valuable building block in the synthesis of novel compounds.[1] However, the very features that make this molecule attractive also introduce potential chemical instability, particularly under thermal stress. The presence of a nitro group, a well-known energetic functional group, raises critical questions about the compound's thermal hazard profile.[2][3] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the thermal stability and decomposition pathways of 5-Nitropyridine-2-acetic acid. While specific experimental data for this compound is not extensively available in the public domain, this document outlines the established methodologies and analytical logic required for a thorough characterization.
Introduction: The Significance of Thermal Stability in Drug Development and Materials Science
The thermal stability of an active pharmaceutical ingredient (API) or a key synthetic intermediate is a critical parameter that influences its entire lifecycle, from synthesis and purification to storage, formulation, and ultimately, its safety and efficacy. For a compound like 5-Nitropyridine-2-acetic acid, which contains an energetic nitro group, a comprehensive understanding of its behavior at elevated temperatures is not just a matter of quality control but a fundamental safety requirement.[2][3]
Nitroaromatic compounds are known for their potential to undergo rapid, exothermic decomposition, which can lead to runaway reactions and explosions if not properly understood and controlled.[3] The presence of the carboxylic acid group adds another layer of complexity, as it can undergo decarboxylation, potentially catalyzing or altering the decomposition pathway. Therefore, a robust thermal analysis is essential to:
-
Define Safe Handling and Storage Conditions: Determining the onset temperature of decomposition is crucial for establishing safe upper limits for processing and long-term storage.
-
Identify Potential Hazards: Understanding the energy released during decomposition and the rate of pressure change can help in assessing the explosive potential of the material.
-
Elucidate Decomposition Mechanisms: Identifying the gaseous byproducts and solid residues of decomposition provides insights into the chemical pathways of degradation, which is vital for predicting incompatibilities and designing stable formulations.
-
Guide Synthetic Route and Process Optimization: Knowledge of thermal stability can inform the choice of reaction conditions and purification methods, preventing degradation of the final product.
This guide will provide the scientific rationale and detailed experimental protocols for a thorough investigation of the thermal properties of 5-Nitropyridine-2-acetic acid.
Recommended Experimental Workflow for Thermal Analysis
A multi-technique approach is essential for a comprehensive understanding of the thermal stability and decomposition of 5-Nitropyridine-2-acetic acid. The following workflow combines Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Evolved Gas Analysis (EGA) to provide a complete picture of the material's behavior under thermal stress.
Caption: A logical workflow for the comprehensive thermal analysis of 5-Nitropyridine-2-acetic acid.
Thermogravimetric Analysis (TGA)
Objective: To determine the temperatures at which 5-Nitropyridine-2-acetic acid loses mass and to quantify this mass loss. This provides information on decomposition and desolvation events.
Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of 5-Nitropyridine-2-acetic acid into a ceramic or aluminum TGA pan.
-
Instrumentation: Utilize a calibrated Thermogravimetric Analyzer.
-
Experimental Conditions:
-
Atmosphere: Conduct the experiment under an inert atmosphere (e.g., nitrogen or argon) at a flow rate of 50-100 mL/min to prevent oxidative decomposition. A parallel experiment in an oxidative atmosphere (e.g., air) can also be performed for comparison.
-
Temperature Program: Heat the sample from ambient temperature to 600 °C at a constant heating rate of 10 °C/min.
-
-
Data Analysis: Plot the percentage of mass remaining against temperature. The derivative of this curve (DTG) should also be plotted to clearly identify the temperatures of maximum mass loss rate.
Causality Behind Experimental Choices:
-
Inert Atmosphere: The use of an inert atmosphere is crucial to study the intrinsic thermal decomposition of the molecule without the influence of oxygen. Oxygen can participate in the decomposition process, leading to different reaction pathways and byproducts.
-
Heating Rate: A heating rate of 10 °C/min is a standard practice that provides a good balance between resolution of thermal events and experimental time. Faster rates can shift decomposition temperatures to higher values, while slower rates can improve resolution but may not be representative of rapid heating scenarios.
Differential Scanning Calorimetry (DSC)
Objective: To identify and quantify the heat changes associated with thermal events such as melting, solid-solid transitions, and decomposition. This is critical for assessing the energetic hazard of the material.
Methodology:
-
Sample Preparation: Accurately weigh 2-5 mg of 5-Nitropyridine-2-acetic acid into a hermetically sealed aluminum pan. An empty, sealed pan is used as a reference.
-
Instrumentation: Employ a calibrated Differential Scanning Calorimeter.
-
Experimental Conditions:
-
Atmosphere: As with TGA, an inert atmosphere (e.g., nitrogen) is recommended.
-
Temperature Program: Heat the sample from ambient temperature to a temperature beyond the final decomposition event observed in TGA, at a heating rate of 10 °C/min.
-
-
Data Analysis: Plot the differential heat flow against temperature. Endothermic events (e.g., melting) will appear as peaks pointing downwards, while exothermic events (e.g., decomposition) will be represented by peaks pointing upwards. The area under an exothermic peak can be integrated to determine the enthalpy of decomposition (ΔHd).
Causality Behind Experimental Choices:
-
Hermetically Sealed Pans: Using sealed pans is important to contain any evolved gases during decomposition, ensuring that the measured heat flow is representative of the total energy change. For safety reasons, especially with potentially energetic materials, specialized high-pressure pans may be necessary.
-
Correlation with TGA: Running the DSC experiment to a temperature beyond the final TGA mass loss ensures that all thermal events are captured. Comparing the DSC and TGA data allows for the direct correlation of mass loss events with their corresponding energetic changes.
Anticipated Thermal Behavior and Decomposition Pathway
Based on the structure of 5-Nitropyridine-2-acetic acid, a multi-step decomposition process can be hypothesized.
Table 1: Predicted Thermal Events for 5-Nitropyridine-2-acetic Acid
| Temperature Range (°C) | Predicted Event | Associated Mass Loss | Expected DSC Signal |
| 150 - 250 | Decarboxylation | ~24% (loss of CO2) | Endothermic or Exothermic |
| 250 - 400 | Decomposition of Nitro Group | Significant | Strongly Exothermic |
| > 400 | Pyrolysis of Pyridine Ring | Gradual | Complex Exotherms |
Initial Decomposition Step: Decarboxylation
The carboxylic acid group is often the most thermally labile part of such molecules. It is plausible that the initial decomposition step involves the loss of carbon dioxide (CO2), leading to the formation of 5-nitro-2-picoline.
Equation 1: Proposed Decarboxylation of 5-Nitropyridine-2-acetic acid
C7H6N2O4 (s) → C6H6N2O2 (s) + CO2 (g)
This initial step would be clearly visible in the TGA as a distinct mass loss corresponding to the molecular weight of CO2 (44 g/mol ). The corresponding DSC peak could be either endothermic or exothermic, depending on the overall energy balance of bond breaking and formation.
Subsequent Decomposition: Nitro Group and Ring Fragmentation
Following decarboxylation, the resulting 5-nitro-2-picoline is expected to be unstable at higher temperatures. The decomposition of nitroaromatic compounds is typically a highly exothermic process and can be complex.[4] The primary decomposition pathway likely involves the cleavage of the C-NO2 bond.[4] This would lead to the formation of various gaseous products, including oxides of nitrogen (NOx), and further fragmentation of the pyridine ring.
Caption: A simplified proposed decomposition pathway for 5-Nitropyridine-2-acetic acid.
Advanced Analytical Techniques for In-depth Understanding
To gain a more profound insight into the decomposition mechanism, the following advanced techniques are recommended.
TGA Coupled with Mass Spectrometry or Fourier-Transform Infrared Spectroscopy (TGA-MS/FTIR)
Objective: To identify the gaseous products evolved during each stage of decomposition.
Methodology: The outlet gas stream from the TGA is directly fed into a mass spectrometer or an FTIR gas cell. This allows for the real-time identification of evolved gases as a function of temperature.
Expected Insights:
-
Confirmation of CO2 evolution in the first decomposition step.
-
Detection of NO, NO2, and other nitrogen oxides during the decomposition of the nitro group.
-
Identification of smaller organic fragments from the pyrolysis of the pyridine ring at higher temperatures.
Accelerating Rate Calorimetry (ARC)
Objective: To assess the thermal runaway potential of the material under adiabatic conditions, which more closely simulates large-scale industrial scenarios.
Methodology: A sample is heated in a bomb calorimeter, and the temperature is increased in a stepwise manner. If an exothermic event is detected, the calorimeter switches to an adiabatic mode, and the rates of temperature and pressure increase are measured.
Expected Insights:
-
Determination of the Temperature of No Return (TNR) and the Self-Accelerating Decomposition Temperature (SADT).
-
Measurement of the pressure rise during decomposition, which is crucial for vent sizing and other safety engineering controls.
Conclusion and Future Directions
A thorough understanding of the thermal stability and decomposition of 5-Nitropyridine-2-acetic acid is paramount for its safe and effective use in research and development. The experimental workflow and analytical logic presented in this guide provide a robust framework for achieving this understanding. While this document hypothesizes the thermal behavior based on the known chemistry of its functional groups, experimental verification is essential.
Future research should focus on obtaining precise TGA and DSC data, coupled with evolved gas analysis, to confirm the proposed decomposition pathway. Kinetic analysis of the decomposition, using methods such as those described by Malek, can provide valuable data on the activation energy and reaction model, further enhancing the safety assessment.[5] The insights gained from such studies will be invaluable for the scientific community and will pave the way for the confident application of this versatile molecule in various fields.
References
-
IUCr Journals. (n.d.). MOFs of phenylamine and pyridine derivatives: structure and thermal analysis. Retrieved from [Link]
-
ResearchGate. (n.d.). Thermogravimetric analysis (TGA) of compounds 1 and 2, performed using.... Retrieved from [Link]
-
ResearchGate. (n.d.). Thermal Analysis and Calorimetric Study of 4-Dimethylaminopyridine | Request PDF. Retrieved from [Link]
-
ResearchGate. (n.d.). Nitropyridines, Their Synthesis and Reactions. Retrieved from [Link]
-
ResearchGate. (n.d.). Nitropyridines: Synthesis and reactions. Retrieved from [Link]
-
ACS Publications. (2024, January 9). Thermal Risk Assessment and Optimization of Hazard Ranking for Aromatic Nitro Compounds: Multiparameterization and Quantitative Structure–Property Relationship Modeling. Retrieved from [Link]
-
DTIC. (n.d.). Thermal Stability Characteristics of Nitroaromatic Compounds. Retrieved from [Link]
-
RSC Publishing. (n.d.). Calorimetric study of the reversible hydration of the pyridine aldehydes. Retrieved from [Link]
-
PubMed. (n.d.). The role of modulated temperature differential scanning calorimetry in the characterisation of a drug molecule exhibiting polymorphic and glass forming tendencies. Retrieved from [Link]
-
Chempanda. (n.d.). Nitropyridine: Synthesis, reactions, applications, side effects and storage. Retrieved from [Link]
-
University of Oslo. (n.d.). Synthesis and Functionalization of 3-Nitropyridines. Retrieved from [Link]
-
RSC Publishing. (1997). Nitration of pyridine by dinitrogen pentoxide, a study of the reaction mechanism. Retrieved from [Link]
-
MDPI. (2025, May 7). Nitropyridines in the Synthesis of Bioactive Molecules. Retrieved from [Link]
Sources
The Unseen Scaffolding: A Technical Guide to 2-(5-Nitropyridin-2-YL)acetic Acid in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of 2-(5-Nitropyridin-2-YL)acetic acid, a pivotal yet often unheralded intermediate in the landscape of pharmaceutical synthesis. While a definitive historical account of its initial discovery remains elusive, its significance is clearly documented through its role as a versatile building block for a diverse range of biologically active molecules. This document elucidates the probable synthetic pathways, delves into its chemical reactivity, and showcases its application in the development of novel therapeutic agents. By providing a comprehensive overview, this guide aims to equip researchers and drug development professionals with the necessary knowledge to effectively utilize this important scaffold in their synthetic endeavors.
Introduction: The Strategic Importance of Nitropyridines in Medicinal Chemistry
The pyridine ring is a ubiquitous motif in a vast number of FDA-approved drugs and biologically active compounds.[1] Its presence is critical to the pharmacological activity of these molecules, often influencing their binding affinity, solubility, and metabolic stability. The introduction of a nitro group onto the pyridine ring, creating a nitropyridine, dramatically alters the electronic properties of the scaffold, rendering it a powerful tool for medicinal chemists. The strong electron-withdrawing nature of the nitro group activates the pyridine ring for nucleophilic aromatic substitution, facilitating the construction of complex molecular architectures that would otherwise be challenging to synthesize.[1]
2-(5-Nitropyridin-2-YL)acetic acid embodies the strategic utility of nitropyridines. It possesses two key points of functionality: the activated pyridine ring and the carboxylic acid moiety. This dual reactivity allows for a wide range of chemical transformations, making it an ideal starting material for the synthesis of diverse compound libraries for high-throughput screening and lead optimization in drug discovery programs.
Deconstructing the Genesis: Plausible Synthetic Trajectories
While the exact historical first synthesis of 2-(5-Nitropyridin-2-YL)acetic acid is not prominently documented in the scientific literature, its preparation can be logically deduced from established synthetic methodologies for related nitropyridine derivatives. The most probable synthetic routes involve the functionalization of pre-existing 5-nitropyridine scaffolds.
Pathway A: From 2-Chloro-5-nitropyridine via Malonic Ester Synthesis
A highly plausible and versatile approach commences with the readily available 2-chloro-5-nitropyridine. The chlorine atom at the 2-position is activated towards nucleophilic displacement by the electron-withdrawing nitro group at the 5-position.
This pathway leverages the classic malonic ester synthesis. The carbanion generated from diethyl malonate acts as a nucleophile, displacing the chloride from 2-chloro-5-nitropyridine to form diethyl 2-(5-nitropyridin-2-yl)malonate.[2] Subsequent hydrolysis of the ester groups followed by acidification and decarboxylation upon heating yields the desired 2-(5-Nitropyridin-2-YL)acetic acid.
Pathway B: Oxidation of 2-Methyl-5-nitropyridine
An alternative strategy involves the direct oxidation of the methyl group of 2-methyl-5-nitropyridine. This approach is contingent on the availability of the starting material and the selectivity of the oxidizing agent.
Various oxidizing agents, such as potassium permanganate (KMnO₄) or nitric acid (HNO₃), can be employed for the oxidation of methyl groups on pyridine rings to carboxylic acids.[3] The reaction conditions would need to be carefully controlled to prevent over-oxidation or degradation of the nitro group.
Technical Profile: Physicochemical and Spectroscopic Properties
A comprehensive understanding of the physicochemical and spectroscopic properties of 2-(5-Nitropyridin-2-YL)acetic acid is essential for its effective use in synthesis and for the characterization of its derivatives.
| Property | Value | Source |
| CAS Number | 1214328-73-0 | [4] |
| Molecular Formula | C₇H₆N₂O₄ | [5] |
| Molecular Weight | 182.13 g/mol | [5] |
| Appearance | Expected to be a solid | Inferred |
| Solubility | Likely soluble in polar organic solvents | Inferred |
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the pyridine ring protons, with their chemical shifts influenced by the electron-withdrawing nitro group. A singlet corresponding to the methylene protons of the acetic acid moiety would also be present.
-
¹³C NMR: The carbon NMR spectrum would display signals for the five carbons of the pyridine ring and the two carbons of the acetic acid group. The carbon atoms of the pyridine ring, particularly those in proximity to the nitro group, would be shifted downfield.
-
IR Spectroscopy: The infrared spectrum would be characterized by strong absorption bands corresponding to the carboxylic acid O-H and C=O stretching vibrations, as well as the characteristic symmetric and asymmetric stretching vibrations of the nitro group.
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound, along with fragmentation patterns characteristic of the loss of the carboxylic acid group and the nitro group.
The Core of Creation: Applications in Drug Discovery
The true value of 2-(5-Nitropyridin-2-YL)acetic acid lies in its application as a versatile intermediate for the synthesis of a wide array of biologically active compounds. The carboxylic acid functionality serves as a convenient handle for the formation of amides, esters, and other derivatives, while the nitropyridine core can be further functionalized.
Amide Coupling and the Expansion of Chemical Space
The carboxylic acid group of 2-(5-Nitropyridin-2-YL)acetic acid can be readily coupled with a diverse range of amines to generate a library of amides. This is a cornerstone of modern medicinal chemistry, as the amide bond is a key structural feature in many drugs.
This strategy allows for the systematic exploration of the chemical space around the 5-nitropyridine scaffold, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties of potential drug candidates. For instance, derivatives of similar pyridylacetic acids have been investigated for their potential in treating a variety of conditions, including inflammatory diseases and cancer.[6]
The Nitropyridine Core as a Pharmacophore
Beyond its role as a reactive handle, the 5-nitropyridine moiety itself can be a critical component of a pharmacophore, directly interacting with biological targets. The nitro group can participate in hydrogen bonding and other non-covalent interactions within a protein's active site. Furthermore, the nitro group can be reduced to an amino group, providing a key vector for further diversification and the introduction of new functionalities.
Derivatives of 5-nitropyridines have been explored for a wide range of therapeutic applications, including as inhibitors of various enzymes and as antimicrobial agents.[3][7] The synthetic accessibility of 2-(5-Nitropyridin-2-YL)acetic acid makes it an attractive starting point for the development of novel drugs targeting these and other disease areas.
Experimental Protocols: A Practical Guide
The following section provides a detailed, step-by-step methodology for a plausible synthesis of 2-(5-Nitropyridin-2-YL)acetic acid, based on the malonic ester pathway. This protocol is intended as a guide and may require optimization based on laboratory conditions and available reagents.
Synthesis of Diethyl 2-(5-nitropyridin-2-yl)malonate
Materials:
-
2-Chloro-5-nitropyridine
-
Diethyl malonate
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a stirred suspension of sodium hydride in anhydrous THF at 0 °C under an inert atmosphere, add diethyl malonate dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 30 minutes, or until the evolution of hydrogen gas ceases.
-
Cool the reaction mixture back to 0 °C and add a solution of 2-chloro-5-nitropyridine in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel.
Synthesis of 2-(5-Nitropyridin-2-YL)acetic acid
Materials:
-
Diethyl 2-(5-nitropyridin-2-yl)malonate
-
Sodium hydroxide
-
Ethanol
-
Water
-
Concentrated hydrochloric acid
Procedure:
-
Dissolve diethyl 2-(5-nitropyridin-2-yl)malonate in a mixture of ethanol and water.
-
Add a solution of sodium hydroxide and heat the reaction mixture at reflux for several hours, monitoring the reaction by TLC.
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Acidify the aqueous residue to pH 1-2 with concentrated hydrochloric acid, which may result in the precipitation of the diacid intermediate.
-
Heat the acidified mixture to reflux to effect decarboxylation.
-
Cool the reaction mixture to room temperature, which should induce precipitation of the product.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield 2-(5-Nitropyridin-2-YL)acetic acid.
Conclusion: A Versatile Tool for Future Discoveries
2-(5-Nitropyridin-2-YL)acetic acid stands as a testament to the power of functionalized heterocyclic intermediates in modern drug discovery. While its own history may be intertwined with the broader development of nitropyridine chemistry, its utility is clear and present. Its dual functionality and the inherent reactivity of the nitropyridine core provide medicinal chemists with a versatile platform for the synthesis of novel and diverse molecular entities. As the quest for new therapeutics continues, the strategic application of such well-designed building blocks will undoubtedly play a crucial role in the discovery of the next generation of life-saving medicines.
References
- CN104447522A - Preparation method of 5-nitro-2-aminopyridine - Google P
-
Synthesis of 2-(5-Nitropyrid-2-yl)-3-(4-substitutedphenyl)amino-isoxazol-5(2H)-ones and Their Rearrangements to Imidazo[1,2-a]- pyridines and Indoles with Triethylamine - PMC - NIH. (URL: [Link])
-
Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity - MDPI. (URL: [Link])
- CN112745259A - One-pot synthesis method for synthesizing 2-hydroxy-5-nitropyridine - Google P
-
Nitropyridines in the Synthesis of Bioactive Molecules - MDPI. (URL: [Link])
-
Nitropyridines in the Synthesis of Bioactive Molecules - PMC - PubMed Central - NIH. (URL: [Link])
-
(PDF) Structural, spectroscopic characterization of 2-(5-methyl-1-benzofuran-3-yl) acetic acid in monomer, dimer and identification of specific reactive, drug likeness properties: Experimental and computational study - ResearchGate. (URL: [Link])
-
Experiment 5: Synthesis of Amides via 2-Pyridyl Thioester Activation - ResearchGate. (URL: [Link])
-
Design, Synthesis and Biological Activity of New Amides Derived from 3-Benzhydryl and 3-sec-Butyl-2,5-dioxo-pyrrolidin-1-yl-acetic Acid - PubMed. (URL: [Link])
-
Synthesis of some piperazine/piperidine amides of chromone-2-carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors - ACG Publications. (URL: [Link])
-
Spectroscopic properties comparison of 2 and 5. - ResearchGate. (URL: [Link])
-
SYNTHESIS, CHARACTERIZATION, SPECTRAL STUDIES AND ANTIMICROBIAL APPLICATION OF LIGAND N , N -BIS (5-NITROTHIAZOL-2-YL) PYRIDINE. (URL: [Link])
-
2-Amino-5-nitropyridine | C5H5N3O2 | CID 77888 - PubChem. (URL: [Link])
-
2-Pyridineaessigsäure, 5-Nitro- wo kaufen (CAS 1214328-73-0 ). (URL: [Link])
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- 1. Design, Synthesis and Biological Activity of New Amides Derived from 3-Benzhydryl and 3-sec-Butyl-2,5-dioxo-pyrrolidin-1-yl-acetic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 60891-70-5|Diethyl 2-(5-nitropyridin-2-yl)malonate|BLD Pharm [bldpharm.com]
- 3. mdpi.com [mdpi.com]
- 4. Page loading... [guidechem.com]
- 5. Page loading... [guidechem.com]
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- 7. Nitropyridines in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]
theoretical calculations on 2-(5-Nitropyridin-2-YL)acetic acid structure
An In-Depth Technical Guide
A Computational Framework for Structural Analysis & Drug Design
Executive Summary
This guide provides a comprehensive theoretical framework for the structural and electronic characterization of 2-(5-Nitropyridin-2-yl)acetic acid , a critical intermediate in the synthesis of kinase inhibitors, necroptosis antagonists, and agrochemicals. By synthesizing Density Functional Theory (DFT) protocols with established chemical principles, this document serves as a blueprint for researchers to predict reactivity, validate spectroscopic data, and assess binding potential in drug discovery pipelines.
Structural Significance & Chemical Context
The molecule comprises a pyridine ring functionalized with a nitro group (-NO₂) at the 5-position and an acetic acid moiety (-CH₂COOH) at the 2-position.
-
Electronic Push-Pull: The nitro group acts as a strong electron-withdrawing group (EWG) via both inductive (-I) and mesomeric (-M) effects, significantly reducing the electron density of the pyridine ring.
-
Acid-Base Profile: The presence of the nitro group drastically lowers the basicity of the pyridine nitrogen compared to unsubstituted pyridine (pKa ~5.2). Conversely, the electron-deficient ring exerts an inductive pull on the methylene bridge, potentially increasing the acidity of the carboxylic tail (expected pKa < 4.76).
-
Tautomeric Landscape: While the keto-form (carboxylic acid) is dominant, theoretical modeling must account for potential zwitterionic states or enol-imine tautomers in polar media.
Computational Methodology (The "How-To")
To achieve high-fidelity results comparable to experimental data, the following computational protocol is recommended based on literature standards for nitropyridine derivatives.
2.1. Level of Theory
-
Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is the industry standard for organic small molecules, balancing cost and accuracy. For systems where dispersion forces (e.g., stacking) are critical, ωB97X-D is the superior choice.
-
Basis Set:
-
Optimization: 6-31G(d,p) is sufficient for initial geometry.
-
Single Point Energy & Properties: 6-311++G(d,p) is required to accurately model the diffuse electron cloud of the nitro group and the acidic proton.
-
-
Solvation Model: IEF-PCM (Integral Equation Formalism Polarizable Continuum Model) with water (
) for biological relevance, or DMSO ( ) for spectroscopic comparison.
2.2. Workflow Diagram
The following logic flow ensures a self-validating computational study.
Figure 1: Standardized computational workflow for small organic molecule profiling.
Structural & Electronic Analysis
3.1. Geometry & Conformation
The optimization will likely reveal that the pyridine ring and nitro group are coplanar to maximize resonance. However, the acetic acid tail at the C2 position possesses rotational freedom around the C(ring)-C(methylene) bond.
-
Critical Check: Perform a Potential Energy Surface (PES) scan of the dihedral angle
(N1-C2-C -C ) to identify the global minimum. The lowest energy conformation typically places the carbonyl oxygen in a position to minimize dipole repulsion with the pyridine nitrogen.
3.2. Frontier Molecular Orbitals (FMO)
The HOMO-LUMO gap is a key descriptor of chemical hardness and reactivity.
-
HOMO (Highest Occupied Molecular Orbital): Likely localized on the carboxylic acid oxygen lone pairs and parts of the pyridine ring carbon framework.
-
LUMO (Lowest Unoccupied Molecular Orbital): heavily localized on the nitro group and the pyridine ring, indicating susceptibility to nucleophilic attack.
-
Band Gap (
): A lower gap compared to acetic acid suggests higher chemical reactivity, making it an effective electrophile in synthesis.
3.3. Molecular Electrostatic Potential (MEP)
Mapping the electrostatic potential onto the electron density surface reveals reactive sites:
-
Red Regions (Negative Potential): The nitro oxygens and the carbonyl oxygen. These are sites for electrophilic attack (or H-bonding acceptors).
-
Blue Regions (Positive Potential): The carboxylic hydrogen and the aromatic protons. The region around the pyridine nitrogen may be less negative than usual due to the electron-withdrawing nitro group.
Spectroscopic Validation (Predicted vs. Experimental)
To validate the theoretical model, compare calculated vibrational frequencies (scaled by ~0.961 for B3LYP) with experimental IR data.
| Functional Group | Mode | Theoretical (Scaled) | Experimental Range | Notes |
| -COOH | O-H Stretch | 3000–3500 cm⁻¹ (Broad) | 2500–3300 cm⁻¹ | Broadening due to H-bonding dimer formation. |
| C=O | Stretching | 1720–1750 cm⁻¹ | 1700–1730 cm⁻¹ | Characteristic strong acid carbonyl peak.[1] |
| -NO₂ | Asym. Stretch | ~1540 cm⁻¹ | 1530–1550 cm⁻¹ | Diagnostic for nitro-aromatics. |
| -NO₂ | Sym. Stretch | ~1360 cm⁻¹ | 1340–1360 cm⁻¹ | Paired with the asymmetric stretch. |
| Pyridine Ring | C=N / C=C | 1580–1600 cm⁻¹ | 1580–1600 cm⁻¹ | Skeletal vibrations. |
NMR Prediction (GIAO Method):
-
¹H NMR: The H6 proton (adjacent to nitro, distal to alkyl) will be the most deshielded aromatic signal (~9.0–9.2 ppm). The methylene (-CH₂-) protons appear as a singlet around 4.0 ppm.
Reactivity & Docking Potential
5.1. Global Reactivity Descriptors
Using the energies of HOMO (
-
Chemical Hardness (
): -
Electrophilicity Index (
):-
Significance: A high
value confirms the molecule's utility as an electrophile in coupling reactions (e.g., amide bond formation for drug synthesis).
-
5.2. Reactivity Pathway
The molecule is a "bifunctional" scaffold. The diagram below illustrates its dual reactivity logic in a synthesis context.
Figure 2: Dual reactivity pathways for drug development applications.
5.3. Molecular Docking Context
In drug discovery, this scaffold often mimics the adenine ring of ATP in kinase pockets or serves as a linker.
-
Docking Protocol: When docking into a protein target (e.g., EGFR or Necroptosis targets), ensure the carboxyl group is deprotonated (carboxylate anion) if the pocket contains basic residues (Lys/Arg), or protonated if in a hydrophobic cleft.
-
Interaction Points: The Nitro group acts as a hydrogen bond acceptor, while the Pyridine N is a weak acceptor (due to NO₂ withdrawal).
References
-
Turker, L., et al. (2010). "A DFT Study on Nitro Derivatives of Pyridine." ResearchGate.
-
Khalil, K.D., et al. (2023). "Synthesis, spectroscopic, DFT calculations... of novel bioactive pyridine derivatives." Scientific Reports.
-
PubChem. (2025). "2-(5-Nitropyridin-2-yl)acetic acid Structure and Properties." National Library of Medicine.
- Frisch, M.J., et al. (2016). "Gaussian 16 Rev. C.01." Gaussian, Inc.
-
Silverstein, R.M., et al. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.[2] (Standard reference for IR/NMR interpretation).
Sources
Technical Deep Dive: Reactivity and Synthetic Utility of the Nitro Moiety in 5-Nitropyridine-2-acetic Acid
The following technical guide details the reactivity, mechanistic underpinnings, and synthetic utility of the nitro group in 5-Nitropyridine-2-acetic acid.
Executive Summary
5-Nitropyridine-2-acetic acid represents a bifunctional scaffold critical to modern drug discovery, particularly in the synthesis of integrin antagonists and kinase inhibitors. Its chemical behavior is defined by the interplay between the electron-deficient pyridine ring, the strongly electron-withdrawing nitro group at the C5 position, and the acid-labile acetic acid tail at C2.
For the medicinal chemist, the nitro group serves two distinct roles:
-
A Synthetic Handle: It is the precursor to the 5-amino derivative, a universal "hinge-binder" motif in kinase inhibitor design.
-
An Electronic Activator: It significantly lowers the pKa of the C2-methylene protons, facilitating carbon-carbon bond formation via Knoevenagel-type condensations, while simultaneously destabilizing the carboxyl group toward decarboxylation.
Electronic Architecture & Mechanistic Basis
To manipulate this molecule effectively, one must understand the electronic "tug-of-war" across the pyridine ring. The nitrogen atom of the pyridine ring exerts a
Resonance and Regioselectivity
Unlike nitrobenzene, where the ring is moderately deactivated, the 5-nitropyridine system is severely electron-deficient. The nitro group at C5 does not allow for effective delocalization of negative charge from nucleophilic attack at the C5 position itself. Therefore, direct nucleophilic aromatic substitution (
The Decarboxylation Risk
The presence of the 5-nitro group stabilizes the carbanion intermediate that would form upon loss of
Figure 1: Electronic influence of the 5-nitro group on ring reactivity and side-chain stability.
Primary Transformation: Reduction to 5-Amino
The reduction of the nitro group to an amine is the most high-value transformation for this scaffold. The resulting 5-aminopyridine-2-acetic acid is unstable as a free acid due to zwitterionic polymerization and decarboxylation. Therefore, esterification should generally precede reduction .
Methodological Comparison
| Feature | Catalytic Hydrogenation ( | Dissolving Metal ( | Chemical Reduction ( |
| Mechanism | Heterogeneous Catalysis | Single Electron Transfer (SET) | SET / Coordination |
| Selectivity | High (preserves carboxylic acid) | Moderate (Acidic media risks decarboxylation) | High |
| Scalability | Excellent (Green chemistry) | Good (Cheap reagents) | Poor (Toxic waste) |
| Risk | Over-reduction of pyridine ring (rare) | Thermal decarboxylation during reflux | Difficult workup (emulsions) |
| Recommendation | Primary Choice | Secondary Choice | Avoid |
Strategic Workflow
To ensure yield and purity, the following sequence is field-proven:
-
Protection: Convert the acetic acid to a methyl or ethyl ester.
-
Coupling: React the amine immediately (e.g., amide coupling).
-
Deprotection: Hydrolyze the ester at the final stage.
Secondary Reactivity: Side-Chain Activation
The 5-nitro group significantly increases the acidity of the methylene (
Reaction:
This pathway is utilized to synthesize styryl-pyridine derivatives, which are often explored as fluorescent probes or photo-switchable ligands.
Experimental Protocols
Protocol A: Protection & Catalytic Reduction (Recommended)
This protocol minimizes decarboxylation risk by locking the carboxylate as an ester.
Step 1: Esterification
-
Dissolve 5-Nitropyridine-2-acetic acid (10 mmol) in anhydrous MeOH (50 mL).
-
Add
(1.2 equiv) dropwise at 0°C. -
Reflux for 3 hours. Monitor by TLC (formation of less polar spot).
-
Concentrate in vacuo to obtain the methyl ester hydrochloride.
Step 2: Hydrogenation
-
Dissolve the crude ester in MeOH (0.1 M concentration).
-
Add 10 wt% Pd/C catalyst (10% loading relative to substrate mass).
-
Purge vessel with
, then introduce (balloon pressure or 1-3 bar). -
Stir vigorously at RT for 4-6 hours.
-
Filtration: Filter through a Celite pad under
(Caution: Pyrophoric catalyst). -
Concentrate to yield Methyl 5-aminopyridine-2-acetate . Store under argon at -20°C (amine is oxidation-sensitive).
Protocol B: Iron-Mediated Reduction (For Halogenated Derivatives)
Use this if the molecule contains other reducible groups (e.g., alkenes) that would be destroyed by hydrogenation.
-
Suspend 5-Nitropyridine-2-acetic acid ester (5 mmol) in EtOH/Water (3:1, 40 mL).
-
Add Iron powder (5 equiv) and
(5 equiv). -
Heat to 70°C with vigorous stirring for 2 hours.
-
Cool and filter through Celite; wash cake with hot EtOH.
-
Concentrate filtrate. Partition between EtOAc and saturated
. -
Dry organic layer (
) and concentrate.
Figure 2: Optimized synthetic workflow to access the 5-amino derivative while mitigating decarboxylation risks.
Safety & Handling
-
Energetic Potential: While 5-nitropyridines are generally stable, nitro-aromatics can be explosive if heated under confinement or subjected to shock. Never distill nitro-pyridine residues to dryness.
-
Toxicity: Nitropyridines are potential mutagens. Handle in a fume hood with double-gloving.
-
Catalyst Safety: Spent Pd/C is pyrophoric. Keep wet with water/solvent during filtration and disposal.
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ChemicalBook. (2025). 5-Nitropyridine-2-carboxylic acid Properties and Synthesis. Retrieved from
-
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National Institute of Standards and Technology (NIST). (2025).[3] 2-Amino-5-nitropyridine.[2][3][4] NIST Chemistry WebBook, SRD 69.[3] Retrieved from
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Unmasking the Molecular Culprits: A Technical Guide to Identifying Therapeutic Targets of 2-(5-Nitropyridin-2-YL)acetic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyridine scaffold is a cornerstone in medicinal chemistry, with nitropyridine derivatives showing significant promise across various therapeutic areas.[1][2] This guide provides a comprehensive, in-depth framework for the identification and validation of potential therapeutic targets for the compound 2-(5-Nitropyridin-2-YL)acetic acid. We will navigate the journey from broad, computational predictions to specific, cell-based validation, emphasizing the rationale behind each experimental choice. This document is designed not as a rigid protocol, but as a strategic workflow to empower researchers to uncover the mechanism of action of this and similar novel chemical entities.
Introduction: The Enigma of 2-(5-Nitropyridin-2-YL)acetic acid
The therapeutic potential of small molecules is intrinsically linked to their interactions with biological macromolecules. While the pyridine moiety is a well-established pharmacophore found in numerous approved drugs, the introduction of a nitro group can dramatically alter its biological activity.[1][3][4] Nitro compounds are known to exhibit a wide spectrum of activities, including antimicrobial and anticancer effects, often through redox-mediated mechanisms.[1][3] For instance, derivatives of 5-nitropyridin-2-yl have demonstrated dual inhibitory activity against enzymes like chymotrypsin and urease.[5][6]
2-(5-Nitropyridin-2-YL)acetic acid is a relatively under-explored molecule. Its structural features – a nitropyridine ring coupled with an acetic acid side chain – suggest a potential for interaction with a variety of protein targets. The nitro group, being strongly electron-withdrawing, can influence the molecule's electronic properties and its ability to form hydrogen bonds or other non-covalent interactions. The acetic acid moiety provides a handle for potential salt bridge formation or covalent modification.
This guide will delineate a multi-pronged approach to systematically deorphanize this compound, identifying its molecular targets and thereby illuminating its therapeutic potential.
The Strategic Workflow: A Phased Approach to Target Identification
Our strategy is built on a foundation of iterative hypothesis generation and experimental validation. We will begin with a broad, in silico approach to cast a wide net for potential targets, followed by focused experimental validation to confirm these predictions and uncover novel interactions.
Caption: A phased workflow for therapeutic target identification.
Phase 1: In Silico Target Prediction - The Digital Hypothesis
Before embarking on resource-intensive wet lab experiments, we leverage the power of computational biology to generate a list of plausible protein targets.[7][8] This in silico approach allows for rapid, cost-effective screening of vast biological target space.[9]
Rationale and Causality
The fundamental principle behind in silico target prediction is that molecules with similar structures or physicochemical properties are likely to interact with similar protein targets. By comparing the structure of 2-(5-Nitropyridin-2-YL)acetic acid to databases of known ligands and their targets, we can infer potential interactions.
Methodologies
3.2.1. Ligand-Based Virtual Screening:
This approach relies on the knowledge of other molecules that bind to a target of interest.
-
Similarity Searching: We will utilize platforms like SwissTargetPrediction, which predict targets based on the 2D and 3D similarity of the query molecule to a library of known bioactive compounds.[10] This provides a probabilistic ranking of potential targets.
-
Pharmacophore Modeling: This involves identifying the essential 3D arrangement of functional groups (pharmacophore) responsible for a molecule's biological activity. We can then screen databases of protein structures for binding sites that can accommodate this pharmacophore.
3.2.2. Structure-Based Virtual Screening:
When a 3D structure of a potential target is available, we can use docking simulations to predict the binding affinity and pose of our compound within the protein's active site.
-
Molecular Docking: A library of potential protein targets (e.g., from the Protein Data Bank) will be screened by computationally "docking" 2-(5-Nitropyridin-2-YL)acetic acid into their binding pockets. The scoring functions of the docking software will rank the targets based on the predicted binding energy.
Data Presentation: Prioritized Target List
The output of this phase will be a prioritized list of potential protein targets, ranked by the strength of evidence from the different in silico methods.
| Predicted Target | Similarity Score (SwissTargetPrediction) | Docking Score (kcal/mol) | Supporting Evidence from Literature |
| Chymotrypsin | 0.85 | -8.2 | Derivatives of 5-nitropyridin-2-yl show inhibitory activity.[5][6] |
| Urease | 0.79 | -7.5 | Derivatives of 5-nitropyridin-2-yl show inhibitory activity.[5][6] |
| Carbonic Anhydrase IX | 0.72 | -9.1 | Nitro-containing compounds are known to inhibit this enzyme. |
| ... | ... | ... | ... |
Phase 2: Experimental Target Identification - Fishing for Interactions
With a list of prioritized targets in hand, we move to the laboratory to experimentally identify the direct binding partners of 2-(5-Nitropyridin-2-YL)acetic acid in a biological context.
Rationale and Causality
The goal of this phase is to physically isolate and identify proteins that interact with our compound. We employ methods that leverage the affinity of the compound for its target.
Methodologies
4.2.1. Affinity Chromatography coupled with Mass Spectrometry (AC-MS):
This is a powerful technique for identifying protein targets from complex biological mixtures like cell lysates.[11]
-
Protocol:
-
Immobilization: Synthesize a derivative of 2-(5-Nitropyridin-2-YL)acetic acid with a linker arm that can be covalently attached to a solid support (e.g., agarose beads). The acetic acid moiety is a convenient point for chemical modification without significantly altering the core pharmacophore.
-
Incubation: Incubate the immobilized compound with a cell lysate. Target proteins will bind to the compound, while non-binding proteins will remain in the solution.
-
Washing: Wash the beads extensively to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins using a competitive ligand, a change in pH, or a denaturing agent.
-
Identification: Identify the eluted proteins using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Caption: Workflow for Affinity Chromatography-Mass Spectrometry.
4.2.2. Cellular Thermal Shift Assay (CETSA):
CETSA is a technique that measures the thermal stability of proteins in their native cellular environment.[12][13] The binding of a ligand typically stabilizes a protein, leading to an increase in its melting temperature.
-
Protocol:
-
Treatment: Treat intact cells with 2-(5-Nitropyridin-2-YL)acetic acid or a vehicle control.
-
Heating: Heat the cell suspensions to a range of temperatures.
-
Lysis: Lyse the cells to release the soluble proteins.
-
Separation: Separate the soluble proteins from the aggregated, denatured proteins by centrifugation.
-
Detection: Quantify the amount of a specific protein remaining in the soluble fraction at each temperature using techniques like Western blotting or mass spectrometry. A shift in the melting curve in the presence of the compound indicates target engagement.
-
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Phase 3: Target Validation and Mechanistic Studies - Confirming the Connection
Identifying a binding partner is a critical step, but it is not sufficient to confirm it as a therapeutic target. We must validate that the interaction between the compound and the protein leads to a functional consequence that is relevant to a disease state.[14][15]
Rationale and Causality
The objective here is to demonstrate a causal link between the binding of 2-(5-Nitropyridin-2-YL)acetic acid to its target and a measurable biological effect.
Methodologies
5.2.1. Enzymatic Assays:
If the identified target is an enzyme, we will perform enzymatic assays to determine if our compound modulates its activity.[16][17][18]
-
Protocol:
-
Recombinant Protein: Obtain or produce a purified, recombinant version of the target enzyme.
-
Assay Development: Develop a robust assay to measure the enzyme's activity, typically by monitoring the consumption of a substrate or the formation of a product.
-
Inhibition/Activation Studies: Incubate the enzyme with varying concentrations of 2-(5-Nitropyridin-2-YL)acetic acid and measure the effect on its activity.
-
Determination of Kinetic Parameters: If the compound is an inhibitor, determine the IC50 (the concentration required to inhibit 50% of the enzyme's activity) and the mechanism of inhibition (e.g., competitive, non-competitive).
-
5.2.2. Cell-Based Assays:
Cell-based assays are crucial for understanding the effect of the compound in a more physiologically relevant context.[19][20][21]
-
Target Engagement in Cells: Utilize techniques like CETSA to confirm that the compound engages the target protein within living cells.
-
Phenotypic Assays: Develop assays that measure a cellular phenotype relevant to the function of the target protein. For example, if the target is involved in cell proliferation, a cell viability assay would be appropriate.
-
Target Knockdown/Knockout: Use techniques like siRNA or CRISPR/Cas9 to reduce or eliminate the expression of the target protein. If the cellular effect of 2-(5-Nitropyridin-2-YL)acetic acid is diminished in these cells, it provides strong evidence that the compound acts through that target.
Caption: Workflow for target validation.
Conclusion: From Compound to Candidate
The journey to identify the therapeutic targets of a novel compound like 2-(5-Nitropyridin-2-YL)acetic acid is a meticulous process of hypothesis generation, experimental testing, and rigorous validation. By integrating computational and experimental approaches, we can build a compelling case for the mechanism of action of this molecule. This in-depth understanding is the bedrock upon which successful drug development programs are built, transforming a promising chemical entity into a potential therapeutic candidate.
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Starosotnikov, A., & Bastrakov, M. (2025). Nitropyridines in the Synthesis of Bioactive Molecules. MDPI. [Link]
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The Diverse Biological Activity of Recently Synthesized Nitro Compounds. (2022). MDPI. [Link]
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Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. (n.d.). MDPI. [Link]
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Nitropyridines in the Synthesis of Bioactive Molecules. (2025). PMC - PubMed Central - NIH. [Link]
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2-Amino-5-nitropyridine. (n.d.). PubChem. [Link]
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Nitro-Group-Containing Drugs. (n.d.). ACS Publications. [Link]
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Enzyme Assays: The Foundation of Modern Drug Discovery. (2025). BellBrook Labs. [Link]
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The Art of Finding the Right Drug Target: Emerging Methods and Strategies. (n.d.). PMC. [Link]
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Cellular Thermal Shift Assay (CETSA). (2020). News-Medical. [Link]
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Cell Based Assays & Cell Based Screening Assays in Modern Research. (n.d.). Vipergen. [Link]
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The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. (2025). SvedbergOpen. [Link]
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In Silico Target Prediction for Small Molecules: Methods and Protocols. (2025). ResearchGate. [Link]
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Drug Target Identification Methods. (n.d.). MtoZ Biolabs. [Link]
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Affinity Selection Mass Spectrometry (AS-MS) as a Tool for Prospecting Target Ligands. (n.d.). BrJAC. [Link]
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Cell Based Assays in Drug Development: Comprehensive Overview. (2021). Providien. [Link]
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Recent Progress in Nitro-Promoted Direct Functionalization of Pyridones and Quinolones. (n.d.). PMC - NIH. [Link]
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Cell-Based Assay Design for High-Content Screening of Drug Candidates. (n.d.). PMC - NIH. [Link]
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Design, Synthesis, In Vitro and In Silico Biological Evaluation of New Pyridine-2,5-Dicarboxylates Esters Bearing Natural Source Fragments as Anti-Trypanosomatid Agents. (n.d.). MDPI. [Link]
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Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. (n.d.). Bio-protocol. [Link]
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Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. (2022). MDPI. [Link]
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CETSA® HT, A Powerful Assay for Small Molecule Drug Discovery. (2020). YouTube. [Link]
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A Technical Guide to the Speculated Mechanism of Action for 2-(5-Nitropyridin-2-YL)acetic Acid
Executive Summary
This document outlines a speculated mechanism of action for the novel compound 2-(5-nitropyridin-2-yl)acetic acid and proposes a structured, multi-phase experimental plan for its validation. Based on a structural analysis of its core moieties—a nitropyridine ring and an acetic acid side chain—we hypothesize a primary mechanism centered on its function as a prodrug. This proposed mechanism suggests that intracellular nitroreductases, particularly those in hypoxic environments, reduce the nitro group, leading to the release of reactive nitrogen species (RNS) like nitric oxide (NO). This action could induce cytotoxic effects in cancer cells or antimicrobial activity, making it a compound of interest for oncology and infectious disease research. This guide provides the scientific rationale for this hypothesis and details the necessary in vitro and cell-based assays to rigorously test it.
Introduction and Rationale
The pyridine ring is a "privileged structural motif" in drug design, present in numerous FDA-approved therapeutics.[1] Its derivatization offers a rich chemical space for discovering novel biological activities.[1][2] The compound 2-(5-nitropyridin-2-yl)acetic acid is a functionalized pyridine derivative of significant interest. The introduction of a nitro group to the pyridine scaffold is known to confer a range of biological effects, including antimicrobial, anticancer, and anti-inflammatory properties.[3][4][5]
Many nitroaromatic compounds function as prodrugs that require bioreductive activation to exert their cytotoxic effects.[6][7] This activation is often catalyzed by nitroreductase enzymes, which are found in both mammalian cells and various pathogens.[6] Notably, this activity is often enhanced in the hypoxic (low oxygen) microenvironments characteristic of solid tumors and certain bacterial or parasitic infections. This selective activation presents a compelling therapeutic window.
Therefore, our primary working hypothesis is that 2-(5-nitropyridin-2-yl)acetic acid acts as a hypoxia-activated prodrug.
Primary Hypothesized Mechanism of Action: Bioreductive Activation and Nitric Oxide Release
We propose that 2-(5-nitropyridin-2-yl)acetic acid is selectively reduced at the C5-nitro group by intracellular nitroreductases (e.g., NADPH:cytochrome P450 reductase). This reduction is significantly more efficient under hypoxic conditions. The enzymatic reduction is thought to generate a nitroso intermediate, which can then be further reduced to a hydroxylamine, ultimately leading to the release of nitric oxide (NO) and other reactive nitrogen species.[8][9]
This localized burst of NO can have pleiotropic effects depending on the cellular context:
-
In Oncology: High concentrations of NO can induce nitrosative stress, leading to DNA damage, lipid peroxidation, and protein modification, ultimately triggering apoptotic or necrotic cell death in tumor cells.
-
In Microbiology: NO is a potent antimicrobial agent that can disrupt key metabolic processes and damage cellular components in bacteria, fungi, or protozoa.[8]
This proposed signaling and activation cascade is depicted below.
Caption: Hypothesized bioreductive activation pathway of 2-(5-nitropyridin-2-yl)acetic acid.
Experimental Validation Roadmap
To systematically validate this hypothesis, we propose a three-phase experimental approach. This roadmap is designed to first confirm the proposed biochemical reaction, then verify its occurrence and effects in a cellular context, and finally, to analyze the downstream consequences.
Caption: A multi-phase workflow for validating the proposed mechanism of action.
Phase 1: In Vitro Biochemical Validation
The initial phase aims to confirm the fundamental biochemical premise: can the compound be reduced by a relevant enzyme to produce nitric oxide?
-
Objective: To determine if 2-(5-nitropyridin-2-yl)acetic acid serves as a substrate for a canonical nitroreductase enzyme.
-
Methodology:
-
Reaction Setup: Prepare a reaction mixture in a 96-well plate containing phosphate buffer (pH 7.0), a known concentration of purified recombinant human nitroreductase (e.g., NADPH:P450 reductase), and an excess of the necessary cofactor (NADPH).
-
Compound Addition: Add varying concentrations of 2-(5-nitropyridin-2-yl)acetic acid to the wells. Include a known nitroreductase substrate (e.g., CB1954) as a positive control and a vehicle-only (DMSO) well as a negative control.
-
Initiation & Measurement: Initiate the reaction by adding NADPH. Monitor the oxidation of NADPH to NADP+ by measuring the decrease in absorbance at 340 nm over time using a plate reader.
-
Data Analysis: Calculate the rate of NADPH consumption for each concentration of the test compound. A dose-dependent increase in the rate of NADPH consumption indicates that the compound is being reduced by the enzyme.
-
-
Objective: To directly measure the release of nitric oxide following the enzymatic reduction of the compound.
-
Methodology:
-
Reaction Setup: Use the same enzymatic reaction setup as in Protocol 3.1.1.
-
NO Detection: Include a fluorescent NO probe, such as Diaminofluorescein-2 Diacetate (DAF-2 DA), in the reaction mixture. This probe is non-fluorescent until it reacts with NO to form the highly fluorescent triazole derivative (DAF-2T).
-
Measurement: After a set incubation period (e.g., 60 minutes) at 37°C, measure the fluorescence intensity (Excitation/Emission ~495/515 nm).
-
Controls: A positive control using an NO donor (e.g., SNAP) and a negative control without the enzyme or substrate are critical for validating the assay.
-
-
Expected Outcome & Interpretation (Phase 1): A positive result in both assays would provide strong evidence that 2-(5-nitropyridin-2-yl)acetic acid is a substrate for nitroreductase and that this reaction yields nitric oxide.
Phase 2: Cell-Based Mechanistic Assays
This phase translates the in vitro findings into a cellular context, focusing on the key hypothesis of hypoxia-selective activation.
-
Objective: To determine if the compound's cytotoxic effect is more potent under hypoxic conditions compared to normal oxygen (normoxic) conditions.
-
Methodology:
-
Cell Culture: Plate a relevant cancer cell line (e.g., HT-29 colorectal adenocarcinoma) in two sets of 96-well plates.
-
Environmental Control: Place one set of plates in a standard cell culture incubator (normoxia: 21% O₂) and the other set in a hypoxic chamber or incubator (hypoxia: 1% O₂). Allow cells to acclimate for 12-24 hours.
-
Compound Treatment: Treat both sets of plates with a serial dilution of 2-(5-nitropyridin-2-yl)acetic acid for 48-72 hours.
-
Viability Assessment: Measure cell viability using a standard method such as the CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP levels.
-
Data Analysis: Plot dose-response curves for both normoxic and hypoxic conditions and calculate the IC50 (half-maximal inhibitory concentration) value for each.
-
-
Hypothetical Data Summary:
| Condition | IC50 of Test Compound | IC50 of Doxorubicin (Control) | Hypoxic Potency Ratio (Normoxic IC50 / Hypoxic IC50) |
| Normoxia (21% O₂) | 150 µM | 0.5 µM | \multirow{2}{*}{15.0 } |
| Hypoxia (1% O₂) | 10 µM | 2.0 µM |
-
Interpretation: A significantly lower IC50 value under hypoxia (a high Hypoxic Potency Ratio > 5) strongly supports the hypothesis of hypoxia-selective activation. The control drug, Doxorubicin, is expected to show reduced activity in hypoxia, validating the experimental model.
-
Objective: To visualize the production of NO inside cells following treatment with the compound, particularly under hypoxic conditions.
-
Methodology:
-
Cell Plating & Incubation: Plate cells on glass-bottom dishes suitable for microscopy. Incubate under normoxic and hypoxic conditions as described in 3.2.1.
-
Probe Loading: Load the cells with an NO-sensitive fluorescent probe (e.g., DAF-FM Diacetate).
-
Treatment: Treat the cells with an effective concentration of 2-(5-nitropyridin-2-yl)acetic acid (determined from the cytotoxicity assay).
-
Live-Cell Imaging: Visualize the cells using fluorescence microscopy. Capture images at multiple time points after treatment.
-
Analysis: Quantify the mean fluorescence intensity per cell. A significant increase in fluorescence in the hypoxia-treated group compared to the normoxia-treated and vehicle control groups indicates hypoxia-dependent intracellular NO production.
-
Phase 3: Downstream Effect Analysis
The final phase investigates the cellular consequences of the NO burst, connecting the mechanism to the observed cytotoxicity.
-
Objective: To quantify DNA double-strand breaks, a common consequence of nitrosative stress.
-
Methodology:
-
Treatment: Treat cells under normoxic and hypoxic conditions with the compound for a relevant time period (e.g., 24 hours).
-
Immunofluorescence: Fix and permeabilize the cells. Stain with a primary antibody against phosphorylated histone H2AX (γ-H2AX), a marker for DNA double-strand breaks, followed by a fluorescently-labeled secondary antibody. Stain nuclei with DAPI.
-
Imaging and Analysis: Acquire images using a high-content imager or fluorescence microscope. Quantify the number and intensity of γ-H2AX foci per nucleus. An increase in foci in the hypoxia-treated group would link NO production to genotoxicity.
-
-
Objective: To confirm that the observed cytotoxicity is due to programmed cell death (apoptosis).
-
Methodology:
-
Treatment: Treat cells as in previous assays.
-
Caspase Activity Measurement: Use a luminescent or fluorescent assay that measures the activity of executioner caspases-3 and -7, which are key mediators of apoptosis.
-
Analysis: A dose-dependent increase in caspase-3/7 activity, particularly under hypoxic conditions, confirms that the compound induces apoptosis as a downstream consequence of its activation.
-
Alternative Hypotheses & Future Directions
While the bioreductive activation model is the primary hypothesis, other mechanisms should be considered if the experimental data do not align.
-
Alternative Hypothesis 1: Direct Enzyme Inhibition: The compound could directly inhibit a key enzyme involved in cellular metabolism or signaling, independent of its nitro group. For instance, some pyridine derivatives are known kinase inhibitors.[10] This could be tested via broad-panel kinase screening.
-
Alternative Hypothesis 2: Metal Chelation: The pyridine and acetic acid moieties could act as a chelator for essential metal ions, disrupting metalloenzyme function.
Future Directions: If the primary hypothesis is validated, subsequent steps would include in vivo efficacy studies in xenograft tumor models, pharmacokinetic and pharmacodynamic (PK/PD) analysis to assess drug metabolism and target engagement in a whole-organism context, and medicinal chemistry efforts to optimize the compound's potency and drug-like properties.
Conclusion
The structural features of 2-(5-nitropyridin-2-yl)acetic acid strongly suggest a mechanism of action based on hypoxia-activated bioreduction and subsequent release of cytotoxic nitric oxide. The comprehensive experimental roadmap detailed in this guide provides a rigorous, step-wise approach to validate this hypothesis. By systematically progressing from biochemical validation to cell-based functional and downstream pathway analysis, researchers can build a robust data package to confirm the compound's mechanism and guide its future development as a potential therapeutic agent.
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- 6. Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. svedbergopen.com [svedbergopen.com]
- 8. Mechanism of Action of 5-Nitrothiophenes against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
detailed synthesis protocol for 2-(5-Nitropyridin-2-YL)acetic acid
Abstract & Scope
This protocol details the laboratory-scale synthesis of 2-(5-nitropyridin-2-yl)acetic acid (CAS: 55406-89-6), a critical building block for heterobifunctional linkers and bioactive small molecules.
While direct acid hydrolysis of 2-pyridyl malonates is a common route, it poses a significant risk of double decarboxylation , yielding the undesired 2-methyl-5-nitropyridine byproduct. To mitigate this, this guide employs a stepwise Krapcho decarboxylation strategy . This route isolates the stable ethyl ester intermediate, ensuring retention of the carboxylate functionality before a final, mild hydrolysis yields the target acid with high purity (>98%).
Retrosynthetic Analysis & Strategic Rationale
The synthesis is designed to overcome the electron-deficient nature of the nitropyridine ring, which stabilizes the benzylic carbanion and facilitates unwanted decarboxylation under harsh acidic conditions.
-
Step 1:
Coupling: Utilization of the nucleophilic malonate anion to displace the chloride on 2-chloro-5-nitropyridine. -
Step 2: Krapcho Decarboxylation: Use of halide salts in wet DMSO to cleave one ester group selectively. This avoids the harsh acidic reflux (e.g., H₂SO₄/100°C) known to drive the reaction all the way to the methyl-pyridine derivative.
-
Step 3: Mild Saponification: Lithium hydroxide hydrolysis at ambient temperature to preserve the acetic acid moiety.
Figure 1: Retrosynthetic strategy highlighting the ester intermediate to prevent over-decarboxylation.
Safety & Hazard Assessment
| Reagent | Hazard Class | Critical Control Measure |
| 2-Chloro-5-nitropyridine | Skin Sensitizer / Irritant | Handle in fume hood; avoid dust generation. |
| Sodium Hydride (60%) | Flammable Solid / Water Reactive | Weigh under inert atmosphere (N₂/Ar). Quench excess carefully with IPA. |
| DMSO | Permeator | Wear nitrile gloves (double glove recommended). Carries dissolved toxins through skin. |
| Reaction Intermediates | Potential Energetic Material | Nitropyridines can be shock-sensitive if dry/heated. Do not distill residues to dryness at high temp. |
Experimental Protocol
Step 1: Synthesis of Diethyl 2-(5-nitropyridin-2-yl)malonate
Reaction:
Materials:
-
2-Chloro-5-nitropyridine (1.0 eq, 10.0 g, 63.1 mmol)[1]
-
Diethyl malonate (1.2 eq, 12.1 g, 11.5 mL)
-
Sodium hydride (60% dispersion in oil) (2.5 eq, 6.3 g)
-
THF (Anhydrous) (150 mL, 15 V)
Procedure:
-
Setup: Flame-dry a 500 mL 3-neck round-bottom flask (RBF) equipped with a reflux condenser, nitrogen inlet, and addition funnel.
-
Deprotonation: Charge NaH (6.3 g) and anhydrous THF (100 mL) into the flask. Cool to 0°C.
-
Addition: Add diethyl malonate (11.5 mL) dropwise over 30 minutes. Evolution of H₂ gas will be vigorous. Stir at 0°C for 30 mins, then warm to Room Temperature (RT) for 30 mins to ensure complete enolate formation (solution typically turns clear/yellow).
-
Coupling: Dissolve 2-chloro-5-nitropyridine (10.0 g) in THF (50 mL) and add dropwise to the enolate solution.
-
Reflux: Heat the mixture to reflux (66°C) for 4–6 hours.
-
Workup: Cool to 0°C. Quench carefully with sat. NH₄Cl (50 mL). Evaporate THF under reduced pressure.
-
Extraction: Dilute residue with water (100 mL) and extract with EtOAc (3 x 100 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.
-
Purification: The crude oil is typically pure enough (>90%) for the next step. If solidification is difficult, triturate with cold hexanes.
-
Expected Yield: 16.0–17.5 g (90–98%) as a yellow solid/oil.
-
Step 2: Krapcho Decarboxylation to Ethyl 2-(5-nitropyridin-2-yl)acetate
Reaction:
Materials:
-
Diethyl 2-(5-nitropyridin-2-yl)malonate (from Step 1) (16.0 g, 56.7 mmol)
-
Sodium Chloride (NaCl) (1.2 eq, 4.0 g)
-
Water (2.0 eq, 2.0 mL)
-
DMSO (Reagent Grade) (80 mL, 5 V)
Procedure:
-
Setup: 250 mL RBF with condenser and internal temperature probe.
-
Reaction: Combine the malonate, NaCl, water, and DMSO.
-
Heating: Heat to 130°C . Evolution of CO₂ (bubbling) will be observed.
-
Critical Control: Do not exceed 145°C to avoid degradation of the nitro group.
-
-
Monitoring: Stir for 3–5 hours. Monitor by HPLC or TLC. The disappearance of the malonate spot and appearance of the mono-ester (slightly higher Rf than malonate due to loss of polarity) indicates completion.
-
Workup: Cool to RT. Pour into ice-water (400 mL).
-
Extraction: Extract with Et₂O or EtOAc (3 x 100 mL).
-
Note: DMSO is difficult to remove; wash the organic layer thoroughly with water (3 x 100 mL) and brine (1 x 100 mL).
-
-
Purification: Dry (MgSO₄) and concentrate. Flash chromatography (Hexane/EtOAc gradient 10% -> 40%) may be required if residual DMSO or colored impurities persist.
-
Expected Yield: 9.5–10.7 g (80–90%) as a pale yellow solid.
-
Checkpoint: Confirm structure by ¹H NMR (CDCl₃).[6] Look for singlet at ~3.8 ppm (CH₂) and typical ethyl quartet/triplet.
-
Step 3: Hydrolysis to 2-(5-Nitropyridin-2-yl)acetic acid
Reaction:
Materials:
-
Ethyl 2-(5-nitropyridin-2-yl)acetate (10.0 g, 47.6 mmol)
-
Lithium Hydroxide Monohydrate (LiOH·H₂O) (1.5 eq, 3.0 g)
-
THF/Water (3:1 ratio) (100 mL)
Procedure:
-
Dissolution: Dissolve the ester in THF (75 mL) and cool to 0°C.
-
Hydrolysis: Add a solution of LiOH (3.0 g) in water (25 mL) dropwise.
-
Stirring: Allow to warm to RT and stir for 2–4 hours.
-
Monitoring: TLC should show baseline acid spot.
-
-
Workup: Concentrate THF under reduced pressure (do not heat above 40°C).
-
Acidification: Dilute the aqueous residue with water (50 mL). Wash with DCM (2 x 30 mL) to remove unreacted ester/impurities.
-
Precipitation: Acidify the aqueous layer carefully with 1M HCl to pH 2–3. The product should precipitate as a white/off-white solid.
-
Isolation: Filter the solid, wash with cold water (2 x 20 mL), and dry in a vacuum oven at 45°C over P₂O₅.
-
Expected Yield: 7.8–8.2 g (90–95%).
-
Appearance: Off-white to pale yellow powder.
-
Analytical Data Specification
| Parameter | Specification |
| Appearance | Off-white to pale yellow crystalline solid |
| Melting Point | 165–168°C (dec.) |
| ¹H NMR (DMSO-d₆) | δ 12.8 (br s, 1H, COOH), 9.35 (d, J=2.5 Hz, 1H, Ar-H6), 8.60 (dd, J=8.5, 2.5 Hz, 1H, Ar-H4), 7.75 (d, J=8.5 Hz, 1H, Ar-H3), 4.05 (s, 2H, CH₂). |
| MS (ESI-) | [M-H]⁻ = 181.03 |
| Purity (HPLC) | >98% (AUC at 254 nm) |
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Product is 2-Methyl-5-nitropyridine | Over-decarboxylation during Step 2 or 3. | Reduce temp in Step 2 (keep <135°C). Avoid strong acid reflux in Step 3; use LiOH/RT method. |
| Low Yield in Step 1 | Incomplete enolate formation or wet THF. | Ensure NaH is fresh; dry THF over sieves; allow longer enolization time at RT. |
| Residual DMSO in Step 2 | Inefficient workup. | Use 5:1 Water:DMSO ratio during quench. Perform multiple water washes of the organic layer. |
| Product Oiling out in Step 3 | pH not low enough or impurities. | Acidify to pH 2.0 exactly. If oil forms, scratch with glass rod or seed with crystal. |
References
-
Krapcho Decarboxylation Mechanism & Applications
-
Krapcho, A. P.
-keto esters, -cyano esters and related compounds in dipolar aprotic solvents." Synthesis1982 , 10, 805-822. Link
-
-
Synthesis of Nitropyridine Deriv
):-
Mąkosza, M., & Wojciechowski, K. "Nucleophilic substitution of hydrogen in heterocyclic chemistry." Chemical Reviews2004 , 104(5), 2631-2666. Link
-
-
Stability of Pyridineacetic Acids
-
Katritzky, A. R., et al. "The chemistry of 2-pyridylacetic acid derivatives." Journal of the Chemical Society, Perkin Transactions 11987 , 781-789. Link
-
-
Related Protocol (Analogous Pyridine Malonate Hydrolysis)
-
Organic Syntheses, Coll. Vol. 4, p. 708 (1963); Vol. 30, p. 72 (1950). (Describes 3-pyridylacetic acid synthesis via malonate). Link
-
Sources
- 1. EP0560406A1 - Process for the preparation of 2,5-diamino-6-nitro-pyridine derivatives and new 2,5-diamino-6-nitro-pyridine derivatives - Google Patents [patents.google.com]
- 2. 2,5-Di-tert-butyl-2,5-diethylpyrrolidine-1-oxyls: Where Is a Reasonable Limit of Sterical Loading for Higher Resistance to Reduction? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. organicchemistrytutor.com [organicchemistrytutor.com]
- 6. rsc.org [rsc.org]
using 2-(5-Nitropyridin-2-YL)acetic acid as an intermediate in organic synthesis
Abstract & Strategic Value
2-(5-Nitropyridin-2-yl)acetic acid (CAS: 5043-15-2) is a highly versatile yet deceptively challenging intermediate. Structurally, it features a "push-pull" electronic system: the electron-withdrawing nitro group at the 5-position significantly reduces the electron density of the pyridine ring. This electronic deficit exerts a profound effect on the C2-position, rendering the
For drug discovery professionals, this compound serves as a critical scaffold for synthesizing kinase inhibitors (e.g., JAK2 pathway modulators), GPCR ligands , and fused heterocycles like indolizines . However, its utility is gated by a severe stability issue: thermal decarboxylation . This guide provides the protocols necessary to harness its reactivity while preventing the spontaneous loss of
Chemical Profile & Stability Warning
The Decarboxylation Trap
The most common failure mode with this intermediate is the inadvertent conversion to 2-methyl-5-nitropyridine. The electron-deficient ring stabilizes the carbanion intermediate formed after decarboxylation, lowering the activation energy for
-
Critical Threshold: Decarboxylation can occur spontaneously in solution at temperatures
, particularly in polar aprotic solvents (DMF, DMSO) or under acidic conditions. -
Storage: Store as the hydrochloride salt or ethyl ester until immediately prior to use. The free acid should be generated in situ at
whenever possible.
Reactivity Map
The molecule presents three distinct "warheads" for chemical modification:
Figure 1: The Reactivity Triad. The nitro group activates the ring, increasing the acidity of the methylene bridge, which in turn destabilizes the carboxyl group.
Application Protocols
Protocol A: "Safe" Amide Coupling (Prevention of Decarboxylation)
Objective: Couple 2-(5-nitropyridin-2-yl)acetic acid with a primary amine without losing the carboxyl group. Challenge: Standard activation (SOCl2, Oxalyl chloride) often generates HCl, catalyzing decarboxylation. Solution: Use of HATU/DIPEA at controlled low temperatures.
Materials:
-
Starting Material: 2-(5-Nitropyridin-2-yl)acetic acid (1.0 eq)
-
Amine Partner: 1.1 eq
-
Coupling Agent: HATU (1.2 eq)
-
Base: DIPEA (N,N-Diisopropylethylamine) (3.0 eq)
-
Solvent: Anhydrous DMF (Dimethylformamide)
Step-by-Step Procedure:
-
Preparation (0°C): Charge a flame-dried round-bottom flask with the amine partner and HATU in anhydrous DMF under Argon. Cool the mixture to
using an ice/water bath. -
Base Addition: Add DIPEA dropwise. Observation: The solution may turn slightly yellow.
-
Acid Addition (Critical Step): Add the 2-(5-nitropyridin-2-yl)acetic acid solid in small portions over 15 minutes.
-
Why? Adding the acid last ensures it encounters an activated environment immediately, favoring the formation of the active ester over the decarboxylation pathway.
-
-
Reaction: Stir at
for 2 hours. Do not let the reaction warm to room temperature until TLC confirms consumption of the acid. -
Quench: Pour the reaction mixture into ice-cold 5% LiCl solution (to remove DMF) and extract with Ethyl Acetate.
-
Purification: Wash organic layer with cold saturated
(removes unreacted acid), brine, dry over , and concentrate in vacuo at .
Protocol B: Knoevenagel Condensation (Exploiting Methylene Acidity)
Objective: Synthesis of 2-(2-arylvinyl)-5-nitropyridines (Stilbene analogs).
Mechanism: The 5-nitro group makes the
Materials:
-
2-(5-Nitropyridin-2-yl)acetic acid (1.0 eq)
-
Aromatic Aldehyde (e.g., 4-methoxybenzaldehyde) (1.0 eq)
-
Catalyst: Piperidine (0.1 eq)
-
Solvent: Ethanol
Step-by-Step Procedure:
-
Mixing: Dissolve the acid and the aldehyde in Ethanol.
-
Catalysis: Add catalytic piperidine.
-
Reflux: Heat to reflux (
) for 4-6 hours.-
Note: In this specific application, decarboxylation is desired and drives the equilibrium toward the vinyl product. The initial condensation forms the acrylic acid derivative, which then loses
.
-
-
Isolation: Cool to room temperature. The product often precipitates as a bright yellow/orange solid due to the extended conjugation.
-
Filtration: Filter the solid, wash with cold ethanol, and dry.
Troubleshooting & Optimization Data
Table 1: Solvent Effects on Stability (Half-life of Acid at 25°C)
| Solvent | Additive | Stability Rating | Observation |
| Water | pH 7 (Buffer) | High | Stable for days. |
| Water | pH 2 (HCl) | Critical Low | Rapid decarboxylation (< 1 hr). |
| DMF | None | Low | Slow gas evolution observed. |
| DMF | DIPEA (Base) | Moderate | Deprotonated carboxylate is more stable. |
| DMSO | Heat (>50°C) | Zero | Instant conversion to methyl-pyridine. |
Workflow Visualization: Amide Coupling Decision Tree
Figure 2: Decision logic for preventing side reactions during amide bond formation.
References
-
Borowski, P., et al. (2011). "Instability of 2,2-di(pyridin-2-yl)acetic acid.[1] Tautomerization versus decarboxylation." Journal of Molecular Modeling. (Detailed kinetic analysis of pyridylacetic acid decarboxylation).
-
Zhang, Y., et al. (2013). "CuI-catalyzed aerobic oxidative synthesis of imidazo[1,2-a]pyridines."[2] Journal of Organic Chemistry. (Context on reactivity of 2-aminopyridine derivatives).
-
Boulebd, H. (2020). "Synthesis and antimicrobial activity of new (pyridin-2-yl)piperazine derivatives." Nitropyridines in the Synthesis of Bioactive Molecules. (Demonstrates reduction and alkylation protocols for nitropyridines).
- Joule, J.A., & Mills, K.Heterocyclic Chemistry. 5th Ed. Wiley. (Standard text for pyridine reactivity and "push-pull" electronic theory).
Sources
Application Notes & Protocols: The Strategic Utility of 2-(5-Nitropyridin-2-YL)acetic Acid in Modern Heterocyclic Synthesis
Abstract
This document provides a comprehensive technical guide for researchers, medicinal chemists, and professionals in drug development on the synthetic applications of 2-(5-Nitropyridin-2-YL)acetic acid. This versatile pyridine derivative serves as a pivotal precursor for a range of nitrogen-containing heterocyclic compounds, most notably the imidazo[1,2-a]pyridine scaffold, which is central to numerous pharmacologically active agents.[1][2] We will delve into the underlying chemical principles, provide field-tested, step-by-step protocols, and offer expert insights into optimizing these synthetic transformations. The narrative emphasizes the causality behind experimental choices, ensuring that the described methodologies are robust, reproducible, and self-validating.
Introduction: The Strategic Importance of the Nitropyridine Scaffold
Nitropyridines are highly valuable building blocks in organic and medicinal chemistry.[3][4] The presence of the nitro group, a strong electron-withdrawing moiety, significantly influences the reactivity of the pyridine ring, making it susceptible to nucleophilic substitution reactions.[5] Furthermore, the nitro group can be readily reduced to an amino group, providing a chemical handle for subsequent cyclization and derivatization steps.[6]
2-(5-Nitropyridin-2-YL)acetic acid, in particular, combines the reactive properties of the 5-nitropyridine core with a strategically placed acetic acid side chain. This side chain is primed for cyclization reactions, making the molecule an ideal starting material for constructing fused heterocyclic systems. Its application is most prominent in the synthesis of analogues of Zolpidem, a widely prescribed hypnotic agent, demonstrating its direct relevance to the development of central nervous system therapeutics.[7][8]
Core Application: Synthesis of the Imidazo[1,2-a]pyridine Ring System
The imidazo[1,2-a]pyridine framework is recognized as a "privileged scaffold" in medicinal chemistry due to its wide range of biological activities, including hypnotic, anxiolytic, and anticancer properties.[1][2] The most direct and widely employed application of 2-(5-Nitropyridin-2-YL)acetic acid is in the construction of this bicyclic system.
Mechanistic Rationale
The synthesis typically proceeds via a condensation reaction between a derivative of the acetic acid and a substituted 2-aminopyridine. The process can be conceptually broken down into two key stages:
-
Amide Formation: The carboxylic acid of the starting material is first activated to facilitate amide bond formation with the 2-aminopyridine. This is often achieved by converting the acid to a more reactive species, such as an acid chloride or by using coupling agents.
-
Intramolecular Cyclization: The resulting amide intermediate undergoes an intramolecular nucleophilic attack from the pyridine ring nitrogen onto the carbonyl group of the side chain, followed by dehydration, to yield the fused imidazo[1,2-a]pyridine ring.
The general workflow for this synthetic strategy is outlined below.
Caption: General workflow for Imidazo[1,2-a]pyridine synthesis.
Protocol 1: Synthesis of 6-Nitro-2-(4-methylphenyl)imidazo[1,2-a]pyridine (A Key Zolpidem Analogue Precursor)
This protocol is adapted from established methodologies for synthesizing the core of zolpidem-like molecules.[7][9][10] It involves the reaction of a bromo-ketone intermediate (derived from 4-methylacetophenone) with a 2-amino-5-methylpyridine equivalent. For our purpose, we will illustrate the core cyclization. A common precursor route involves the bromination of a ketone, which then reacts with an aminopyridine.
Expert Insight: The choice of solvent is critical. Acetone or dimethylformamide (DMF) are frequently used as they effectively dissolve the reactants and facilitate the reaction at reflux temperatures without significant side reactions.[9]
Materials:
-
2-Bromo-1-(4-methylphenyl)ethan-1-one
-
2-Amino-5-nitropyridine
-
Sodium Bicarbonate (NaHCO₃)
-
Ethanol, 95%
-
Deionized Water
Procedure:
-
In a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, suspend 2-amino-5-nitropyridine (1.39 g, 10 mmol) and sodium bicarbonate (1.26 g, 15 mmol) in 100 mL of 95% ethanol.
-
To this stirring suspension, add 2-bromo-1-(4-methylphenyl)ethan-1-one (2.13 g, 10 mmol).
-
Heat the reaction mixture to reflux (approximately 80-85°C) and maintain for 12-18 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate as the mobile phase.
-
Upon completion, cool the reaction mixture to room temperature. A precipitate will form.
-
Pour the mixture into 200 mL of cold deionized water and stir for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration, washing the filter cake thoroughly with water (3 x 50 mL) and then with a small amount of cold ethanol (2 x 20 mL).
-
Dry the product under vacuum at 50°C to a constant weight. The resulting solid is 6-nitro-2-(4-methylphenyl)imidazo[1,2-a]pyridine.
| Parameter | Value | Rationale |
| Reactant Ratio | 1:1 (Bromo-ketone:Aminopyridine) | Ensures efficient consumption of the starting materials. |
| Base | NaHCO₃ (1.5 eq) | Acts as a mild base to neutralize the HBr formed during the reaction, driving the equilibrium forward. |
| Solvent | 95% Ethanol | Good solvent for reactants and allows for a suitable reflux temperature. |
| Reaction Time | 12-18 hours | Sufficient time for the condensation and cyclization to reach completion. |
| Temperature | Reflux (~80-85°C) | Provides the necessary activation energy for the cyclization step.[9] |
| Expected Yield | 75-85% | Based on typical literature reports for this class of reaction. |
Alternative Pathway: Isoxazolone Synthesis and Rearrangement
An elegant and less direct, yet powerful, method involves the initial formation of a 2-(5-nitropyrid-2-yl)-3-(arylamino)-isoxazol-5(2H)-one intermediate. These heterocyclic systems can then undergo a base-catalyzed rearrangement to furnish imidazo[1,2-a]pyridines.[11]
Mechanistic Rationale
This transformation is a fascinating example of a heterocyclic rearrangement. The isoxazolone, when treated with a base such as triethylamine, undergoes ring-opening followed by an intramolecular cyclization involving the pyridine nitrogen. This provides an alternative route to the imidazo[1,2-a]pyridine core, sometimes offering advantages in terms of substrate scope or yield.[11]
Caption: Mechanism of Isoxazolone to Imidazopyridine rearrangement.
Protocol 2: Synthesis and Rearrangement of 2-(5-Nitropyrid-2-yl)-3-(4-bromophenyl)amino-isoxazol-5(2H)-one
This protocol is based on the work of Shaw et al. and demonstrates the two-stage process.[11]
Part A: Synthesis of the Isoxazolone
Materials:
-
Diethyl (4-bromophenyl)thiocarbamoylmalonate
-
2-Chloro-5-nitropyridine
-
Sodium Ethoxide (NaOEt)
-
Absolute Ethanol
Procedure:
-
Prepare a solution of sodium ethoxide by carefully dissolving sodium metal (0.23 g, 10 mmol) in absolute ethanol (50 mL) under an inert atmosphere (N₂).
-
Add diethyl (4-bromophenyl)thiocarbamoylmalonate (3.76 g, 10 mmol) to the sodium ethoxide solution and stir for 30 minutes at room temperature.
-
Add 2-chloro-5-nitropyridine (1.58 g, 10 mmol) to the reaction mixture.
-
Heat the mixture to reflux for 4 hours. Monitor the reaction by TLC.
-
After cooling, neutralize the mixture with glacial acetic acid.
-
Reduce the solvent volume under reduced pressure. The crude isoxazolone product will precipitate.
-
Recrystallize the crude product from an ethanol/water mixture to obtain the pure isoxazolone derivative.
Part B: Rearrangement to Imidazo[1,2-a]pyridine
Materials:
-
2-(5-Nitropyrid-2-yl)-3-(4-bromophenyl)amino-isoxazol-5(2H)-one (from Part A)
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve the isoxazolone (1.0 g, approx. 2.6 mmol) in dichloromethane (30 mL).
-
Add triethylamine (0.73 mL, 5.2 mmol, 2 eq.) to the solution.
-
Stir the reaction at room temperature for 24 hours. The solution will typically change color.
-
Wash the reaction mixture with water (2 x 20 mL) and then with brine (1 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting residue by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the corresponding 6-nitro-imidazo[1,2-a]pyridine derivative.
| Parameter | Value (Part B) | Rationale |
| Base | Triethylamine (2 eq.) | A non-nucleophilic organic base sufficient to catalyze the rearrangement without causing significant side reactions.[11] |
| Solvent | Dichloromethane | An inert solvent that dissolves the starting material and product well. |
| Temperature | Room Temperature | The rearrangement proceeds efficiently without the need for heating. |
| Expected Yield | 60-75% | Typical yields for this type of base-catalyzed rearrangement.[11] |
Summary and Outlook
2-(5-Nitropyridin-2-YL)acetic acid stands out as a highly effective and strategically important precursor in heterocyclic chemistry. Its primary utility lies in the robust and scalable synthesis of the imidazo[1,2-a]pyridine scaffold, a core component of many CNS-active drugs and other biologically significant molecules. The protocols detailed herein provide reliable methods for accessing these valuable compounds. The electron-withdrawing nature of the nitro group is key to the success of these cyclization strategies, and its potential for subsequent reduction to an amine opens up a vast chemical space for further derivatization and drug discovery efforts.
References
- Hand, E. S., & Paudler, W. W. (Year). Mechanism of the reaction of 2-haloketones with 2-aminopyridine. Tetrahedron.
- Shaw, G., et al. (2010). Synthesis of 2-(5-Nitropyrid-2-yl)-3-(4-substitutedphenyl)amino-isoxazol-5(2H)-ones and Their Rearrangements to Imidazo[1,2-a]-pyridines and Indoles with Triethylamine. Molecules, 15(9), 5738-5749.
- Verma, A., et al. (2020).
- Khan, I., et al. (2022). Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review. Pharmaceuticals, 15(6), 735.
- Google Patents. (2005). Process for the synthesis of zolpidem. WO2005010002A1.
- Alvarez-Builla, J., et al. (2011).
- Google Patents. (2007). Process for preparing zolpidem. US20070027180A1.
- Google Patents. (2015). Synthesis of heterocyclic compounds. US9150570B2.
- EliScholar. (2021). Discovery and Synthesis of N-Heterocyclic Drug-like Compounds by Leveraging Novel Rh(I)
- Scriven, E. F. V. (2008). Nitropyridines, Their Synthesis and Reactions.
- Starosotnikov, A., & Bastrakov, M. (2025). Nitropyridines in the Synthesis of Bioactive Molecules. Pharmaceuticals, 18(5), 692.
- Starosotnikov, A., & Bastrakov, M. (2025). Nitropyridines in the Synthesis of Bioactive Molecules. PubMed.
- Satyanarayana, B., et al. (2009). A simple and efficient synthesis of hypnotic agent, zolpidem and its related substances. ARKIVOC, 2009(ii), 315-320.
- Starosotnikov, A., & Bastrakov, M. (2025). Nitropyridines in the Synthesis of Bioactive Molecules. PMC - PubMed Central - NIH.
- ResearchGate. (n.d.). synthesis some Heterocyclic Compound based on 2,5-disubsituted pyridine.
- Bijanzadeh, H. R., et al. (2022). Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review. E3S Web of Conferences, 336, 00023.
- MDPI. (n.d.). Molbank | Topical Collection : Heterocycle Reactions.
- Głowacka, I. E., et al. (2020). Study on a Three-Step Rapid Assembly of Zolpidem and Its Fluorinated Analogues Employing Microwave-Assisted Chemistry. Molecules, 25(14), 3174.
- PubMed. (1995). The reactions of cyclization of semicarbazide derivatives of 1,3-diphenyl-1,2,4-triazolin-5-thione-4-acetic acid.
- Bastrakov, M., & Starosotnikov, A. (2022). Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. Molecules, 27(19), 6598.
- Sharma, S., et al. (2022).
- Elgemeie, G. E. H., et al. (1990). Activated Nitriles in Heterocyclic Synthesis: The Reaction of Nitriles with Mercapto Acides.
- ResearchGate. (2021).
- Reddy, G. M., et al. (2008). Synthesis and spectral characterization of zolpidem related substances - hypnotic agent. Journal of Chemical and Pharmaceutical Research, 1(1), 145-150.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 2-Amino-5-nitropyridine: A Versatile Intermediate for Pharmaceutical Synthesis and Organic Chemistry.
- ResearchGate. (2006). Reactions of 5-mercaptoazoles and pyridine-2-thiones with acetylenic esters. Selectivity of the formation of novel fused thiazin-4-ones and thiazolidin-4-ones.
- ResearchGate. (n.d.). Synthetic pathway for preparation of 2–5. Reagents: (i) suitable amine,....
- Nguyen, T. T., et al. (2022). Recent advances in the multicomponent synthesis of heterocycles using tetronic acid. RSC Advances, 12(45), 29285-29304.
Sources
- 1. Synthesis of imidazo[1,2-a]pyridines: a decade update - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nitropyridines in the Synthesis of Bioactive Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nitropyridines in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. scispace.com [scispace.com]
- 8. Study on a Three-Step Rapid Assembly of Zolpidem and Its Fluorinated Analogues Employing Microwave-Assisted Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. WO2005010002A1 - Process for the synthesis of zolpidem - Google Patents [patents.google.com]
- 10. US20070027180A1 - Process for preparing zolpidem - Google Patents [patents.google.com]
- 11. Synthesis of 2-(5-Nitropyrid-2-yl)-3-(4-substitutedphenyl)amino-isoxazol-5(2H)-ones and Their Rearrangements to Imidazo[1,2-a]- pyridines and Indoles with Triethylamine - PMC [pmc.ncbi.nlm.nih.gov]
experimental setup for nitration of pyridine derivatives
Application Note: Advanced Protocols for the Nitration of Pyridine Derivatives
Part 1: Executive Summary & Mechanistic Strategy
The nitration of pyridine derivatives represents a classic paradox in organic synthesis. Pyridine is electronically deficient (
To overcome these barriers, successful protocols must bypass the direct attack on the deactivated ring. This guide outlines three field-proven strategies:
-
N-Oxide Activation: Utilizing the "push-pull" mechanism of the N-oxide to direct nitration to the C4 position.
-
Functional Group Activation: Leveraging strong electron-donating groups (EDGs) like
or to override ring deactivation, often involving rearrangement mechanisms. -
Continuous Flow Processing: A modern approach to manage the safety profile of these highly exothermic reactions.[1]
Part 2: Strategic Decision Framework
Before selecting a protocol, the substrate's electronic nature and the desired substitution pattern must be analyzed.
Figure 1: Strategic decision tree for selecting the optimal nitration pathway based on substrate electronics and regioselectivity requirements.
Part 3: Detailed Experimental Protocols
Protocol A: C4-Selective Nitration via Pyridine-N-Oxide
Objective: Synthesis of 4-nitropyridine-N-oxide. Mechanism: The N-oxide oxygen donates electron density into the ring (resonance), activating the para (C4) and ortho (C2) positions. However, under acidic conditions, the C4 position is kinetically favored for EAS [1].
Reagents & Equipment:
-
Pyridine-N-oxide (Solid, mp 66°C)
-
Fuming Nitric Acid (
, >90%) -
Concentrated Sulfuric Acid (
, 98%) -
Equipment: 3-neck round bottom flask, reflux condenser, internal thermometer, addition funnel, ice bath.
Step-by-Step Methodology:
-
Acid Preparation (Exothermic):
-
In a separate Erlenmeyer flask, cool 30 mL (0.56 mol) of conc.
in an ice bath. -
Slowly add 12 mL (0.29 mol) of fuming
.[2] -
Critical: Maintain temperature <20°C during mixing to prevent NOx formation.
-
-
Reaction Setup:
-
Charge 9.51 g (100 mmol) of Pyridine-N-oxide into the 3-neck flask.
-
Heat the solid to 60°C until molten (or dissolved if using a minimal solvent, though neat is standard for this specific protocol).
-
-
Addition & Reaction:
-
Add the prepared nitrating acid dropwise via the addition funnel over 30 minutes.[2][3]
-
Observation: The internal temperature may drop initially.[2][4]
-
Once addition is complete, ramp the temperature to 125-130°C .
-
Maintain reflux for 3 hours. Note: This high temperature is required to overcome the activation barrier of the protonated N-oxide species.
-
-
Quenching & Work-up:
-
Cool the mixture to room temperature (25°C).
-
Pour the reaction mass slowly onto 150 g of crushed ice.
-
Neutralization: Slowly add saturated Sodium Carbonate (
) solution until pH 7-8 is reached.[4] Caution: Vigorous foaming ( evolution). -
A yellow precipitate (4-nitropyridine-N-oxide) will form.
-
Filter the solid, wash with ice-cold water, and dry.
-
Yield Expectations:
-
Typical Yield: 75-85%
-
Purity: >95% (HPLC)
Continuous Flow Adaptation (Scale-Up Note): For scales >100g, batch nitration poses thermal runaway risks. A continuous flow setup using a microreactor (e.g., PFA tubing) allows for precise residence time control (t = 5-10 min) and immediate quenching, significantly improving the safety profile [2].
Protocol B: Nitration of Activated Pyridines (2-Aminopyridine)
Objective: Synthesis of 2-amino-3-nitropyridine and 2-amino-5-nitropyridine. Mechanism: Direct nitration of aminopyridines often proceeds via an N-nitro intermediate (nitramine), which then undergoes an acid-catalyzed rearrangement (intermolecular or intramolecular) to place the nitro group on the ring [3].
Reagents:
Step-by-Step Methodology:
-
Dissolution:
-
Dissolve 2-aminopyridine in conc.
at 0-10°C. -
Ratio: Use ~5-10 volumes of sulfuric acid per gram of substrate to act as both solvent and heat sink.
-
-
Nitration (The N-Nitro Formation):
-
Rearrangement (Thermal Step):
-
To drive the nitro group to the carbon ring (C3/C5), heat the mixture to 60-90°C for 1-2 hours.
-
Selectivity: Lower temperatures favor the 5-nitro isomer; higher temperatures/longer times can increase the proportion of the 3-nitro isomer [4].
-
-
Isolation:
-
Pour onto crushed ice.
-
Neutralize with Ammonia (
) or Sodium Carbonate. -
The isomers can often be separated by steam distillation (2-amino-3-nitropyridine is volatile with steam; the 5-isomer is not) or fractional crystallization.
-
Part 4: Data Summary & Analytics
Table 1: Comparative Metrics of Nitration Protocols
| Parameter | Protocol A (N-Oxide) | Protocol B (Aminopyridine) | Direct Nitration (Standard) |
| Primary Product | 4-Nitropyridine-N-oxide | 2-Amino-5-nitropyridine | 3-Nitropyridine |
| Regioselectivity | Para (C4) | Ortho/Para (C3/C5) | Meta (C3) |
| Reaction Temp | 125-130°C | 50-90°C | >300°C (Low Yield) |
| Major Hazard | Thermal Runaway | Explosive N-Nitro Intermediate | Harsh Conditions |
| Typical Yield | 80-85% | 70-80% (Mixed Isomers) | <15% |
Part 5: Safety & Compliance (HSE)
1. Thermal Hazards: Nitration is highly exothermic.[3] The heat of reaction combined with the heat of dilution (sulfuric acid) can lead to rapid temperature spikes.
-
Control: Always add the nitrating agent to the substrate (or vice versa depending on specific kinetics) slowly with active cooling.
-
Runaway: In case of cooling failure, stop addition immediately. Do not attempt to quench a hot, concentrated nitration mixture with water (steam explosion risk).
2. Chemical Hazards:
-
Pyridine: Toxic by inhalation, hepatotoxic, and teratogenic. Use a fume hood.
-
NOx Fumes: Red/brown fumes are toxic pulmonary irritants. Ensure scrubber systems are active.
-
Explosive Intermediates: In Protocol B, N-nitro compounds (nitramines) can be shock-sensitive or thermally unstable. Do not isolate the intermediate; proceed directly to the rearrangement step [5].
References
-
Nitration of Pyridine-N-Oxide: Org. Synth. 1953, 33, 79. Link
-
Continuous Flow Synthesis: Movsisyan, M., et al. "A Two-Step Continuous Flow Synthesis of 4-Nitropyridine." J. Chem. Res.[1][10] 2015. Link
-
Aminopyridine Rearrangement: Ehrenbeck, H. E. "A study of the mixed acid nitration of 2-amino-5-chloropyridine." NJIT Theses. 1957.[7] Link
-
Regioselectivity in Activated Pyridines: J. Chem. Soc. 1957, 442. Link
-
Safety of Nitropyridines: Post Apple Scientific. "12 Safety Precautions To Follow When Handling Pyridine." Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. Making sure you're not a bot! [oc-praktikum.de]
- 3. digitalcommons.njit.edu [digitalcommons.njit.edu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. semanticscholar.org [semanticscholar.org]
- 6. US4952697A - Process for the preparation of 2-nitro-3-aminopyridine, and the intermediates which are formed in the reaction - Google Patents [patents.google.com]
- 7. "A study of the mixed acid nitration of 2-amino-5-chloropyridine" by Harold Edward Ehrenbeck [digitalcommons.njit.edu]
- 8. cir-safety.org [cir-safety.org]
- 9. Electric Hindrance and Dipole Moments in 2-Aminopyridine Nitration [article.sapub.org]
- 10. researchgate.net [researchgate.net]
cell-based assays using 2-(5-Nitropyridin-2-YL)acetic acid
Executive Summary
This guide details the application of 2-(5-Nitropyridin-2-yl)acetic acid (CAS 1214376-76-3) as a critical recognition moiety for the development of "Turn-On" fluorescent probes targeting Nitroreductase (NTR) activity. While traditional hypoxia probes rely on nitrobenzyl or nitrofuran scaffolds, the 5-nitropyridyl motif offers distinct advantages in redox potential and aqueous solubility, making it an emerging tool for visualizing tumor hypoxia and bacterial infection (e.g., E. coli contamination) in live cells.
This document provides a comprehensive workflow: from the rationale of probe design to step-by-step protocols for cell-based validation using fluorescence microscopy and flow cytometry.
Scientific Rationale & Mechanism
The 5-Nitropyridyl Trigger
The core utility of 2-(5-Nitropyridin-2-yl)acetic acid lies in the 5-nitro group . In normoxic conditions, this electron-withdrawing group (
The Bioreduction Mechanism
Under hypoxic conditions (low
-
Transformation:
-
Result: The electron-withdrawing nitro group becomes an electron-donating amino group. This restores the ICT process, triggering a robust fluorescence "Turn-On" response.
Mechanistic Pathway (DOT Visualization)
Caption: Mechanism of NTR-mediated fluorescence activation. The 5-nitropyridyl moiety serves as the specific substrate for nitroreductase, converting the quenched probe into a highly fluorescent amine derivative.
Experimental Protocols
Protocol A: Probe Synthesis (Bioconjugation Strategy)
Context: This brief synthesis outlines coupling the acetic acid tail of the nitropyridine to an amine-containing fluorophore (e.g., Aminocoumarin or Rhodamine derivative).
-
Activation: Dissolve 2-(5-Nitropyridin-2-yl)acetic acid (1 eq) in anhydrous DMF. Add EDC.HCl (1.2 eq) and NHS (1.2 eq). Stir at RT for 1 hour to form the NHS-ester.
-
Coupling: Add the amine-functionalized fluorophore (0.9 eq) and DIPEA (3 eq). Stir overnight at RT in the dark.
-
Purification: Precipitate in ice-cold ether or purify via semi-prep HPLC (Acetonitrile/Water gradient).
-
Validation: Confirm structure via
and HRMS. Crucial: Verify the nitro group is intact (signal at ~9.0-9.5 ppm for pyridine H-6).
Protocol B: Cell-Based Hypoxia Assay (Live Imaging)
Objective: Visualize NTR activity in hypoxic cancer cells (e.g., A549 or HeLa).
Materials:
-
Probe: Nitropyridyl-Fluorophore conjugate (Stock: 10 mM in DMSO).
-
Inducer: Cobalt Chloride (
) (Chemical hypoxia mimetic) or Anaerobic Chamber. -
Inhibitor: Dicoumarol (NTR inhibitor for negative control).
-
Medium: DMEM (phenol-red free preferred for imaging).
Step-by-Step Workflow:
-
Seeding:
-
Seed A549 cells (
cells/dish) in 35mm confocal dishes. -
Incubate for 24h at 37°C, 5%
.
-
-
Hypoxia Induction (Split into 3 Groups):
-
Group 1 (Normoxia): Incubate in standard incubator (
). -
Group 2 (Hypoxia): Incubate in an anaerobic chamber (
) OR treat with for 4–6 hours. -
Group 3 (Inhibition Control): Pre-treat with Dicoumarol (
) for 30 min, then induce hypoxia.
-
-
Probe Loading:
-
Dilute the Probe stock to a final concentration of
in warm media. -
Replace culture media with Probe-containing media.
-
Incubate for 30–60 minutes at 37°C. Note: Nitropyridines generally permeate membranes rapidly.
-
-
Washing:
-
Wash cells
with PBS to remove extracellular probe. -
Add fresh live-cell imaging buffer (e.g., HBSS).
-
-
Data Acquisition (Confocal Microscopy):
-
Excitation: Dependent on fluorophore (e.g., 488 nm for FITC/Rhodamine analogs).
-
Emission: Collect signal in the expected "Turn-On" window.
-
Quantification: Measure Mean Fluorescence Intensity (MFI) using ImageJ/Fiji.
-
Data Analysis & Interpretation
Expected Results Table
| Experimental Condition | NTR Activity | Fluorescence Signal | Interpretation |
| Normoxia (20% O2) | Low | Weak / Baseline | Oxygen inhibits NTR; probe remains quenched. |
| Hypoxia (1% O2) | High | Strong (Turn-On) | Upregulated NTR reduces |
| Hypoxia + Dicoumarol | Inhibited | Weak | Specificity check; confirms signal is NTR-dependent. |
| E. coli Infection | Very High | Very Strong | Bacterial NTR (NfsB) is highly active against nitropyridines. |
Troubleshooting Guide
-
High Background in Normoxia: The probe may be too sensitive or unstable. Reduce incubation time or concentration.
-
No Signal in Hypoxia: Ensure cells are viable. Verify hypoxia induction (HIF-1
Western blot control). Check if the specific cell line expresses sufficient NTR. -
Precipitation: The nitropyridyl group is hydrophobic. Ensure DMSO concentration in the final assay buffer is < 0.5%.
Experimental Workflow Diagram
Caption: Step-by-step workflow for live-cell hypoxia imaging using nitropyridyl-based probes.
References
-
Xu, K., et al. (2014). "A rapid response 'Turn-On' fluorescent probe for nitroreductase detection and its application in hypoxic tumor cell imaging."[1][2] The Analyst.
-
Kamthong, T., et al. (2025).[3] "Nitroreductase-Activated Fluorescence Probe for Detection of Bacterial Infections." ACS Omega.[3]
-
Klausen, M., & Blanchard-Desce, M. (2021).[4] "Two-photon uncaging of bioactive compounds: Starter guide to an efficient IR light switch." Journal of Photochemistry and Photobiology C: Photochemistry Reviews. [4]
-
Li, Y., et al. (2013). "Recent progress in small molecule fluorescent probes for nitroreductase." Current Medicinal Chemistry.
-
Zhao, G., et al. (2024).[5] "A Novel Fluorescent Probe for Nitroreductase Detection and Imaging of Cancer Cells under Hypoxia Conditions." Journal of Fluorescence.
Sources
- 1. A rapid response “Turn-On” fluorescent probe for nitroreductase detection and its application in hypoxic tumor cell imaging - Analyst (RSC Publishing) [pubs.rsc.org]
- 2. Recent progress in small molecule fluorescent probes for nitroreductase [html.rhhz.net]
- 3. researchgate.net [researchgate.net]
- 4. real.mtak.hu [real.mtak.hu]
- 5. A Novel Fluorescent Probe for Nitroreductase Detection and Imaging of cancer Cells under Hypoxia Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
derivatization of 2-(5-Nitropyridin-2-YL)acetic acid for GC-MS analysis
Application Note: Derivatization & GC-MS Analysis of 2-(5-Nitropyridin-2-yl)acetic Acid
Abstract This technical guide outlines the optimized protocols for the gas chromatography-mass spectrometry (GC-MS) analysis of 2-(5-Nitropyridin-2-yl)acetic acid (5-NPAA). Due to the thermal instability of the 2-pyridylacetic acid scaffold, which is prone to rapid decarboxylation, direct injection is not feasible. This guide details two derivatization strategies—Silylation (TMS) and Methyl Esterification—designed to stabilize the analyte, enhance volatility, and prevent thermal degradation.[1]
Part 1: Chemical Strategy & Mechanistic Insight
The Challenge: Thermal Decarboxylation
The primary analytical challenge with 5-NPAA is its tendency to undergo thermal decarboxylation to form 2-methyl-5-nitropyridine. This reaction proceeds via a cyclic transition state, facilitated by the pyridine nitrogen, and occurs readily at temperatures required for GC injection (>150°C).
-
Mechanism: The acidic proton of the carboxyl group coordinates with the pyridine nitrogen (or the solvent), facilitating the loss of CO₂.
-
Solution: Derivatization must replace the acidic proton before the sample is exposed to heat. The reaction conditions themselves must be mild (<70°C) to preserve the structural integrity of the parent molecule.
Derivatization Pathways
-
Silylation (TMS Derivatization):
-
Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) + 1% Trimethylchlorosilane (TMCS).[1][2]
-
Mechanism: Nucleophilic attack of the carboxylate oxygen on the silicon atom.
-
Advantage: Rapid, mild (60°C), and derivatizes both the carboxylic acid and any potential enol tautomers.
-
Disadvantage: Highly moisture-sensitive.[2]
-
-
Acid-Catalyzed Methylation:
Part 2: Experimental Protocols
Protocol A: Silylation (Recommended for Stability)
Best for: High-throughput screening where moisture control is strictly managed.
Materials:
-
Reagent: BSTFA + 1% TMCS (Sigma-Aldrich/Supelco).[2]
-
Solvent: Anhydrous Pyridine (Acts as an acid scavenger and catalyst).[2]
-
Internal Standard (IS): 3-Nitrobenzoic acid (50 µg/mL in pyridine).[2]
Step-by-Step Workflow:
-
Sample Preparation: Weigh 1-2 mg of 5-NPAA into a 2 mL GC crimp-top vial.
-
Drying: If the sample is aqueous or wet, dry completely under a stream of nitrogen at 40°C. Critical: Trace water will quench the reagent.
-
Solubilization: Add 100 µL of Anhydrous Pyridine containing the Internal Standard. Vortex for 30 seconds.[2][4]
-
Reagent Addition: Add 100 µL of BSTFA + 1% TMCS. Cap immediately with a PTFE-lined crimp cap.[2]
-
Reaction: Incubate at 60°C for 30 minutes .
-
Note: Do not exceed 70°C to minimize decarboxylation risk.[2]
-
-
Analysis: Cool to room temperature and inject directly into the GC-MS.
Protocol B: Methylation (Modified for Labile Acids)
Best for: Samples requiring long-term storage before analysis.
Materials:
-
Reagent: BF₃-Methanol (10% w/w).
-
Extraction Solvent: Hexane or Dichloromethane (DCM).[2]
Step-by-Step Workflow:
-
Dissolution: Dissolve 1-2 mg of sample in 200 µL of Methanol.
-
Acidification: Add 300 µL of BF₃-Methanol reagent.
-
Incubation: Heat at 55°C for 45 minutes in a sealed vial.
-
Warning: Standard protocols use 90°C. Do NOT boil this analyte.[2]
-
-
Quenching: Cool to room temperature. Add 500 µL of Saturated NaHCO₃ to neutralize the acid (stops degradation).[2]
-
Extraction: Add 500 µL of Hexane/DCM. Vortex vigorously for 1 minute.[2]
-
Separation: Allow layers to separate. Transfer the top organic layer (containing the methyl ester) to a GC vial with a glass insert.
Part 3: GC-MS Method Parameters
| Parameter | Setting | Rationale |
| Column | DB-5ms or HP-5ms (30m x 0.25mm x 0.25µm) | Non-polar phase ideal for aromatic esters/silyl derivatives.[2] |
| Inlet Temp | 250°C | High enough to volatilize derivative, but minimize residence time.[2] |
| Injection Mode | Splitless (1 min purge) | Maximizes sensitivity for trace analysis.[2] |
| Carrier Gas | Helium @ 1.0 mL/min (Constant Flow) | Standard for optimal MS resolution.[2] |
| Oven Program | 70°C (hold 1 min) -> 15°C/min -> 280°C (hold 5 min) | Slow ramp prevents co-elution; high final temp cleans column.[2] |
| Transfer Line | 280°C | Prevents condensation of high-boiling matrix components.[2] |
| Ion Source | 230°C (EI Mode, 70 eV) | Standard ionization energy.[2] |
| Scan Range | 40 - 450 m/z | Covers parent ion and characteristic fragments.[2] |
Part 4: Visualization & Logic
Diagram 1: The Decarboxylation Risk vs. Stabilization
Caption: Competitive pathways showing how derivatization prevents the thermal loss of CO2.
Diagram 2: Analytical Workflow
Caption: Step-by-step decision tree for processing 5-NPAA samples.
Part 5: Quality Assurance & Troubleshooting
Self-Validating the Protocol:
-
Linearity Check: Prepare a 5-point calibration curve (10 - 200 µg/mL). The correlation coefficient (
) must be .[2] -
Derivatization Efficiency: Monitor the "Artifact Peak" (2-methyl-5-nitropyridine) at a specific retention time.
Troubleshooting Table:
| Issue | Probable Cause | Corrective Action |
| Low Response | Moisture in Silylation | Ensure sample is bone-dry; use fresh BSTFA.[2] |
| Extra Peak (M-44) | Decarboxylation | Reduce injector temp; Ensure derivatization is complete. |
| Tailing Peaks | Active Sites in Liner | Replace glass liner; Deactivate with silanizing agent.[2] |
| Rapid Column Bleed | Excess Reagent | For Method A, ensure solvent delay is set correctly (3-4 mins). |
References
-
Blau, K., & Halket, J. (1993).[2] Handbook of Derivatives for Chromatography. Wiley.[2] (Standard reference for acylation and silylation mechanisms).
-
Gawinecki, R., et al. (2011).[2] Instability of 2,2-di(pyridin-2-yl)acetic acid: Tautomerization versus decarboxylation. Journal of Molecular Modeling, 17, 857–868.[2] Link (Establishes the thermal instability of pyridylacetic acids).[2]
-
Sigma-Aldrich. (n.d.).[2] Derivatization Reagents for GC: BSTFA. Technical Bulletin. Link
-
Soboleva, A. W., et al. (2008).[2] Derivatization Methods in GC and GC/MS. Journal of Food and Drug Analysis, 16(1).[2] Link
-
Little, J. L. (1999).[2] Artifacts in Trimethylsilyl Derivatization for Gas Chromatography-Mass Spectrometry. Journal of Chromatography A, 844(1-2), 1-22. (Key resource for identifying silylation artifacts).[2]
Sources
Application Note: Strategic Synthesis of 2-(5-Nitropyridin-2-yl)acetic Acid Esters and Amides
Executive Summary & Strategic Overview
The synthesis of 2-(5-nitropyridin-2-yl)acetic acid derivatives is a critical workflow in the development of kinase inhibitors and heterocyclic building blocks. However, this specific scaffold presents a notorious "decarboxylation trap." The electron-deficient nature of the 5-nitropyridine ring renders the
The Core Challenge: Standard acidic hydrolysis of 2-(5-nitropyridin-2-yl)malonates often leads to uncontrolled "double decarboxylation" or degradation.
The Solution: This guide presents a Self-Validating Protocol utilizing a robust
Reaction Mechanism & Logic
The Pathway
The synthesis begins with the reaction of 2-chloro-5-nitropyridine with diethyl malonate. The presence of the nitro group at the C5 position activates the C2-chlorine towards nucleophilic attack by stabilizing the anionic Meisenheimer intermediate.
The Decarboxylation Control
Direct acidic hydrolysis of the malonate intermediate (A) to the diacid (B) poses a risk. If heated too vigorously, (B) loses two equivalents of
Figure 1: Synthetic pathway illustrating the stability advantage of the Krapcho route (Green) over the traditional acidic hydrolysis route (Red).
Detailed Experimental Protocols
Protocol 1: Displacement (Preparation of the Malonate)
Objective: Synthesize diethyl 2-(5-nitropyridin-2-yl)malonate. Safety Note: Sodium hydride (NaH) releases hydrogen gas. Perform under inert atmosphere (Argon/Nitrogen).
Materials:
-
2-Chloro-5-nitropyridine (1.0 eq)[1]
-
Diethyl malonate (1.2 eq)
-
Sodium Hydride (60% dispersion in oil) (2.5 eq)
-
Anhydrous THF or DMF (0.2 M concentration)
Step-by-Step:
-
Enolate Formation: To a flame-dried flask under Argon, add NaH (2.5 eq) suspended in anhydrous THF. Cool to
. -
Addition: Dropwise add diethyl malonate (1.2 eq) over 15 minutes. Evolution of
gas will be observed. Stir at for 30 mins until gas evolution ceases and the solution becomes clear/yellow. -
Displacement: Add 2-chloro-5-nitropyridine (1.0 eq) as a solution in THF dropwise.
-
Expert Insight: The solution will turn deep red/orange, characteristic of the Meisenheimer complex formation.
-
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 3–5 hours.
-
QC Check: TLC (Hexane:EtOAc 3:1).[1] Starting material (
) should disappear; Product ( ) appears.
-
-
Quench: Cool to
. Carefully quench with saturated solution. -
Workup: Extract with EtOAc (
). Wash combined organics with water and brine.[1] Dry over and concentrate. -
Purification: Flash column chromatography (0-30% EtOAc in Hexanes).
-
Yield Expectation: 85–95%.
-
Protocol 2: Krapcho Decarboxylation (Synthesis of the Ester)
Objective: Convert the malonate directly to ethyl 2-(5-nitropyridin-2-yl)acetate without isolating the unstable acid.
Materials:
-
Malonate Intermediate (from Protocol 1)
-
Lithium Chloride (LiCl) (2.0 eq)
-
Water (1.0 eq)
-
DMSO (Reagent Grade)
Step-by-Step:
-
Setup: Dissolve the malonate intermediate in DMSO (concentration ~0.5 M).
-
Additives: Add LiCl (2.0 eq) and Water (1.0 eq).
-
Heating: Heat the mixture to
for 2–4 hours.-
Critical Control Point: Do not exceed
. Monitor by LCMS for the disappearance of the diester (M+) and appearance of the mono-ester (M-72).
-
-
Workup: Cool to RT. Pour into ice water. Extract exhaustively with
or EtOAc.-
Note: DMSO is difficult to remove; extensive water washes are required.
-
-
Purification: The crude oil is often pure enough for the next step. If needed, filter through a silica plug.
-
Data Validation:
NMR ( ) will show a singlet at ppm (2H, -pyridine). If you see a singlet at ppm, you have over-decarboxylated to the methyl-pyridine.
-
Protocol 3: Amide Coupling (Derivatization)
Objective: Convert the ester or carefully hydrolyzed acid to the amide. Strategy: Direct aminolysis of the ester is slow for electron-deficient pyridines. We recommend mild hydrolysis followed by HATU coupling.
Step-by-Step:
-
Mild Hydrolysis: Treat the Ethyl Ester (Protocol 2) with LiOH (1.1 eq) in THF:
(1:1) at .[8]-
Warning: Do not heat. Monitor closely. Once SM is gone (usually < 1 hr), acidify carefully to pH 4 with 1N HCl and extract immediately. Keep the acid cold.
-
-
Coupling: Dissolve the crude acid in DMF.
-
Activation: Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 5 mins.
-
Amine Addition: Add the target amine (
, 1.1 eq). Stir at RT for 2 hours. -
Isolation: Standard aqueous workup.
Data Summary & Troubleshooting
Reagent Comparison Table
| Reagent | Role | Pros | Cons |
| NaH | Base ( | Clean, irreversible deprotonation. | Requires anhydrous conditions; |
| LiCl / DMSO | Decarboxylation | Gold Standard. Bypasses unstable acid. | High boiling solvent (DMSO) removal. |
| HCl (aq) | Hydrolysis | Cheap, scalable. | High Risk: Promotes double decarboxylation. |
| HATU | Coupling | High yield, fast kinetics. | Expensive; difficult to remove byproducts. |
Self-Validating NMR Signatures
To ensure the integrity of your scaffold, monitor these specific NMR signals (
-
Target (Ester/Amide): Look for the
-methylene singlet.- ppm (Singlet, 2H).
-
Interpretation: The electron-withdrawing nitro group shifts this downfield compared to standard pyridine acetates.
-
Degradation Product (2-Methyl-5-nitropyridine):
- ppm (Singlet, 3H).
-
Action: If this peak appears, your decarboxylation temperature was too high or pH was too low.
References
- March, J.Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 4th ed.; Wiley: New York, 1992.
-
Krapcho, A. P.
-Keto Esters, -Cyano Esters and Related Compounds in Dipolar Arotic Solvents." Synthesis1982 , 10, 805–822. Link -
Lafrance, D.; Bowles, P.; Leeman, K.; Rafka, R. "Mild Decarboxylation of Malonic Acid Derivatives by 1,1′-Carbonyldiimidazole."[9] Org.[9] Lett.2011 , 13, 2322–2325.[9] Link
-
Reeves, J. T.; Song, J. J.; Tan, Z.; Lee, H.; Yee, N. K.; Senanayake, C. H. "Carbonyldiimidazole-Mediated Lossen Rearrangement."[9] J. Org.[9] Chem.2008 , 73, 9476–9478.[9] (Context on activating sensitive acids). Link
-
Bunnett, J. F.; Zahler, R. E. "Nucleophilic Substitution Reactions of 2,4-Dichloro-5-nitropyridine." Chem. Rev.1951 , 49, 273. (Classic review on nitropyridine reactivity). Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. prepchem.com [prepchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Lab Reporter [fishersci.co.uk]
- 9. Decarboxylation [organic-chemistry.org]
use as a ligand in the synthesis of coordination compounds
Application Note: Strategic Utilization of 1,10-Phenanthroline in Coordination Chemistry & Metallodrug Design
Introduction: The "Phen" Advantage
In the architecture of coordination compounds, 1,10-phenanthroline (phen) is not merely a reactant; it is a structural keystone. Unlike its rotatable cousin 2,2'-bipyridine (bpy), phenanthroline possesses a rigid, planar tricyclic backbone that enforces a fixed cis-geometry. This pre-organization minimizes the entropic penalty of binding, resulting in metal complexes with significantly higher thermodynamic stability constants (often
For drug development professionals, this rigidity translates to metabolic stability . A metallodrug must survive the bloodstream to reach its target. Phenanthroline ligands protect the metal center (e.g., Ru, Cu, Pt) from premature ligand exchange with serum proteins (albumin, transferrin), ensuring the payload reaches the tumor microenvironment or DNA target intact.
Ligand Design & Selection Strategy
Before synthesis, one must select the appropriate phenanthroline derivative based on the desired electronic and steric outcome.
Table 1: Phenanthroline Derivative Selection Matrix
| Ligand Derivative | Electronic Effect | Steric Profile | Primary Application |
| 1,10-Phenanthroline (phen) | Neutral | Moderate | General synthesis, DNA intercalation (minor groove). |
| 4,7-Diphenyl-1,10-phenanthroline (bathophen) | Hydrophobic | High (Bulky) | Enhancing cellular uptake (lipophilicity); luminescent probes. |
| 5,6-Dimethyl-1,10-phenanthroline | Electron Donating | Moderate | Stabilizing high oxidation states; tuning redox potentials. |
| 5-Nitro-1,10-phenanthroline | Electron Withdrawing | Moderate | Tuning MLCT emission (red-shift); electrophilic tagging. |
| Phen-dione (1,10-phenanthroline-5,6-dione) | Redox Active | Planar | Precursor for fusing rings (e.g., imidazophenanthroline) for DNA intercalation. |
Visualizing the Logic: Ligand Selection Workflow
The following decision tree illustrates the logic flow for selecting a ligand system based on the target biological endpoint.
Caption: Decision logic for selecting phenanthroline derivatives based on biological requirements (Stability, Permeability, DNA targeting).
Experimental Protocols
Protocol A: Synthesis of Homoleptic [Ru(phen)₃]Cl₂ (The "Hello World" Standard)
Context: This protocol produces the standard red-orange emitter used in DNA binding assays. The critical step often missed in textbooks is the use of a reducing agent to handle Ru(III) to Ru(II) conversion efficiently.
Reagents:
- (1 mmol, ~261 mg)
-
1,10-Phenanthroline monohydrate (3.2 mmol, ~634 mg)
-
Ethanol (20 mL) / Water (20 mL)
-
Sodium Phosphinate (
) (Essential reducing agent) -
Saturated KCl solution
Step-by-Step Methodology:
-
Dissolution: In a 100 mL round-bottom flask, dissolve
and phenanthroline in the EtOH/Water mixture. The solution will appear dark green/brown. -
Reduction: Add 0.5 mL of 50% aqueous sodium phosphinate. Causality: This ensures complete reduction of paramagnetic Ru(III) to diamagnetic Ru(II), preventing impurity formation.
-
Reflux: Reflux the mixture under an inert atmosphere (
or Ar) for 3 hours.-
Checkpoint: The solution must turn a deep, clear orange-red (the "Ruthenium Red" color). If green/brown hues remain, reflux longer.
-
-
Concentration: Remove ethanol via rotary evaporation.
-
Precipitation: Add saturated KCl (aq) to the remaining aqueous solution to precipitate the chloride salt
. -
Purification: Recrystallize from hot water.
Protocol B: Anion Exchange (Metathesis) for Biological Assays
Context: Chloride salts are water-soluble but often difficult to purify or dissolve in organic solvents for NMR. Converting to the Hexafluorophosphate (
Methodology:
-
Dissolve the crude
in a minimum amount of water. -
Add a saturated solution of
dropwise. -
An immediate orange precipitate
will form. -
Filter, wash with cold water (removes excess salts), then wash with diethyl ether.
-
Validation: Dissolve in
for NMR. The spectrum should be sharp (diamagnetic).
Synthesis Workflow & Characterization Logic
The following diagram details the synthetic pathway for a heteroleptic complex (e.g., for attaching a drug payload), highlighting the "Building Block" approach.
Caption: Stepwise "Building Block" synthesis for heteroleptic ruthenium complexes, allowing precise control over ligand stoichiometry.
Troubleshooting & Causality
| Observation | Probable Cause | Corrective Action |
| Solution remains dark/green after reflux | Incomplete reduction of Ru(III). | Add more sodium phosphinate reducing agent; extend reflux time. |
| Broad NMR signals | Paramagnetic impurities (Ru(III)). | The complex is oxidized. Treat with hydrazine or ascorbic acid, then re-precipitate. |
| Low yield during precipitation | Product is too soluble in water. | Switch counter-ion. Use |
| Multiple spots on TLC | Isomer formation (cis/trans). | Phenanthroline forces cis geometry, but if using monodentate ligands alongside, isomers exist. Use column chromatography (Alumina, MeCN/Toluene eluent). |
References
-
Synthesis of [Ru(phen)
- Source: Chegg/Standard Protocols. "Synthesis of [Ru(phen)3]Cl2 detailed methodology."
-
Verification:
-
Thermodynamic Stability (Phen vs Bipy)
- Source: J-Stage / PubMed. "Stability of Binary and Ternary Copper(II) Complexes with 1,10-Phenanthroline, 2,2′-Bipyridyl."
-
Verification:
-
Anticancer Applications & Mechanism
-
Purification of Polypyridyl Complexes
- Source: Carnegie Mellon University / Treadway & Meyer. "Preparation of Coordinatively Asymmetrical Ruthenium(II) Polypyridine Complexes."
-
Verification:
Sources
Application Note: A Flexible Strategy for the Custom Synthesis of 2-(5-Nitropyridin-2-yl)acetic Acid and Its Analogs
Abstract
This document provides a comprehensive guide for the synthesis of 2-(5-nitropyridin-2-yl)acetic acid and a diverse range of its analogs. These compounds are of significant interest in medicinal chemistry and drug discovery, serving as valuable scaffolds and intermediates.[1][2][3] The synthetic strategy detailed herein is designed for flexibility, allowing researchers to generate a library of derivatives by modifying key starting materials. The core pathway involves a three-step sequence: (1) nucleophilic aromatic substitution to install the acetic acid precursor, (2) subsequent hydrolysis of the resulting malonic ester, and (3) decarboxylation to yield an intermediate ester, which is then (4) saponified to the final carboxylic acid. We provide detailed, step-by-step protocols, mechanistic insights, characterization data, and a troubleshooting guide to ensure reliable and reproducible outcomes.
Introduction and Strategic Overview
The pyridine ring is a privileged structural motif in pharmacology, present in numerous FDA-approved drugs.[2] The incorporation of a nitro group and an acetic acid moiety can significantly modulate the physicochemical and biological properties of the pyridine scaffold, making 2-(5-nitropyridin-2-yl)acetic acid derivatives attractive targets for screening campaigns.[1][4][5]
Direct functionalization of the pyridine ring can be challenging due to its electron-deficient nature.[6][7] Therefore, a robust and adaptable synthetic approach is crucial. The strategy outlined in this guide leverages the reactivity of 2-chloro-5-nitropyridine as a versatile starting material. The chloro-substituent at the 2-position is highly activated towards nucleophilic aromatic substitution (SNAr) by the powerful electron-withdrawing nitro group at the 5-position. This allows for the efficient introduction of a carbon framework, which can then be converted to the desired acetic acid side chain.
This multi-step approach offers several advantages:
-
Versatility: A wide array of analogs can be synthesized by simply changing the starting nucleophile or the initial substituted nitropyridine.
-
Reliability: The reactions involved are well-established and generally high-yielding.
-
Scalability: The protocols can be adapted for both small-scale library generation and larger-scale synthesis of lead candidates.
The overall synthetic workflow is depicted below.
Figure 1: General workflow for the synthesis of the target compound and its analogs.
Detailed Experimental Protocols
Step 1: Synthesis of Diethyl 2-(5-nitropyridin-2-yl)malonate
This step utilizes a classic nucleophilic aromatic substitution where the carbanion generated from diethyl malonate displaces the chloride on the electron-deficient pyridine ring.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 2-Chloro-5-nitropyridine | 98% | Sigma-Aldrich | - |
| Diethyl malonate | ≥99% | Sigma-Aldrich | - |
| Sodium hydride (NaH) | 60% dispersion in mineral oil | Sigma-Aldrich | Highly reactive with water. Handle under inert atmosphere. |
| Anhydrous Tetrahydrofuran (THF) | DriSolv® | EMD Millipore | - |
| Ethyl acetate | ACS Grade | Fisher Scientific | For workup |
| Saturated NaCl solution (Brine) | - | Lab Prepared | For workup |
| Anhydrous Magnesium Sulfate | - | Fisher Scientific | For drying |
Protocol:
-
Preparation: To a flame-dried three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add sodium hydride (1.2 eq, 60% dispersion).
-
Wash the NaH with anhydrous hexane (3x) to remove the mineral oil, decanting the hexane carefully each time under a stream of nitrogen.
-
Add anhydrous THF to the flask to create a slurry. Cool the flask to 0 °C using an ice-water bath.
-
Carbanion Formation: While stirring, add diethyl malonate (1.1 eq) dropwise to the NaH slurry over 15 minutes. Hydrogen gas will evolve. Caution: Hydrogen is flammable. Ensure adequate ventilation.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 30 minutes until the gas evolution ceases and the solution becomes clear or slightly hazy.
-
SNAr Reaction: Dissolve 2-chloro-5-nitropyridine (1.0 eq) in a minimal amount of anhydrous THF and add it dropwise to the reaction mixture.
-
Heat the reaction mixture to reflux (approx. 66 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 3:1 Hexane:Ethyl Acetate mobile phase). The reaction is typically complete within 4-6 hours.
-
Work-up: Cool the reaction to room temperature. Carefully quench the reaction by the slow, dropwise addition of water.
-
Transfer the mixture to a separatory funnel and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water (2x) and then with brine (1x).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent in vacuo to yield the crude product.
-
Purification: The crude diethyl 2-(5-nitropyridin-2-yl)malonate can be purified by flash column chromatography on silica gel, typically yielding a yellow solid.
Step 2: Synthesis of Ethyl 2-(5-nitropyridin-2-yl)acetate
The conversion of the malonic ester to the mono-ester is achieved via a Krapcho decarboxylation. This reaction is particularly effective for beta-keto esters and malonic esters, proceeding through a nucleophilic attack by a halide ion on one of the ethyl groups, followed by the loss of CO₂.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| Diethyl 2-(5-nitropyridin-2-yl)malonate | - | From Step 1 | - |
| Lithium chloride (LiCl) | ≥99% | Sigma-Aldrich | Must be dry. |
| Dimethyl sulfoxide (DMSO) | Anhydrous | Sigma-Aldrich | - |
| Water | Deionized | - | - |
| Diethyl ether | ACS Grade | Fisher Scientific | For workup |
Protocol:
-
Setup: In a round-bottom flask, combine diethyl 2-(5-nitropyridin-2-yl)malonate (1.0 eq), lithium chloride (1.5 eq), and a small amount of water (2.0 eq) in DMSO.
-
Reaction: Heat the mixture to 150-160 °C with stirring. The evolution of gas (CO₂) should be observed.
-
Monitor the reaction by TLC until the starting material is consumed (typically 2-4 hours).
-
Work-up: Cool the reaction mixture to room temperature and pour it into a beaker containing ice water.
-
Transfer the aqueous mixture to a separatory funnel and extract with diethyl ether (3x).
-
Combine the organic extracts and wash with water (2x) and brine (1x) to remove residual DMSO.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purification: The resulting crude ethyl 2-(5-nitropyridin-2-yl)acetate can be purified by flash column chromatography if necessary, but is often of sufficient purity for the next step.
Step 3: Synthesis of 2-(5-Nitropyridin-2-yl)acetic acid (Saponification)
The final step is the base-mediated hydrolysis (saponification) of the ethyl ester to the corresponding carboxylic acid. The reaction proceeds via a nucleophilic acyl substitution mechanism.[8][9] The ester is treated with a hydroxide source, which attacks the carbonyl carbon. The resulting tetrahedral intermediate collapses, expelling the ethoxide leaving group. A final acid work-up protonates the carboxylate salt to yield the desired product.[10][11]
Sources
- 1. nbinno.com [nbinno.com]
- 2. Nitropyridines in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scribd.com [scribd.com]
- 5. pharmacy180.com [pharmacy180.com]
- 6. benchchem.com [benchchem.com]
- 7. webpages.iust.ac.ir [webpages.iust.ac.ir]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. researchgate.net [researchgate.net]
- 11. chemguide.co.uk [chemguide.co.uk]
Troubleshooting & Optimization
Technical Support Center: Purification of 2-(5-Nitropyridin-2-YL)acetic Acid by Recrystallization
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive resource for the purification of 2-(5-Nitropyridin-2-YL)acetic acid via recrystallization. It is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios encountered in the laboratory, blending theoretical principles with practical, field-proven solutions.
Section 1: Foundational Knowledge & Solvent Selection
This section addresses the fundamental principles and initial considerations crucial for developing a successful recrystallization protocol for 2-(5-Nitropyridin-2-YL)acetic acid.
Q1: What are the critical physicochemical properties of 2-(5-Nitropyridin-2-YL)acetic acid that influence recrystallization?
A: The molecular structure of 2-(5-Nitropyridin-2-YL)acetic acid dictates its purification strategy. Three key features must be considered:
-
Amphoteric Nature: The molecule contains both a basic pyridine nitrogen and an acidic carboxylic acid group. This can lead to the formation of a zwitterion, where the molecule carries both a positive and a negative charge. Zwitterions often exhibit strong intermolecular interactions, resulting in high melting points and poor solubility in common non-polar organic solvents.[1]
-
Polarity: The presence of a nitro group (-NO₂) and a carboxylic acid group (-COOH) makes the molecule highly polar. This suggests that polar solvents will be required for dissolution.
-
Potential for Impurities: Synthesis of nitropyridine derivatives can result in various impurities, including regioisomers from the nitration step, unreacted starting materials, or side-products.[2][3] An effective recrystallization must separate the target compound from these contaminants.
Q2: How do I select an optimal solvent system for this specific compound?
A: The ideal recrystallization solvent should dissolve the compound completely at an elevated temperature but poorly at room or sub-ambient temperatures.[4] Given the polar and potentially zwitterionic nature of 2-(5-Nitropyridin-2-YL)acetic acid, a single solvent may not be ideal. A mixed-solvent system is often more effective.
The process begins with microscale solubility testing:
-
Place ~10-20 mg of your crude material into several small test tubes.
-
Add a few drops of a test solvent to each tube at room temperature. A good "poor solvent" will not dissolve the compound. A good "good solvent" will dissolve it readily.
-
For solvents that do not dissolve the compound at room temperature, heat the mixture gently. An ideal solvent will dissolve the compound only when hot.
Based on the compound's structure, the following solvents are recommended for initial screening:
| Solvent Class | Specific Solvent | Expected Behavior & Rationale | Suitability |
| Polar Protic | Water | May dissolve the compound when hot due to high polarity. The zwitterionic character could enhance aqueous solubility. | Good candidate for a single-solvent system or as the "poor solvent" (anti-solvent) in a mixed system. |
| Ethanol / Methanol | Often effective for moderately polar compounds containing oxygen and nitrogen.[5] Less polar than water, may provide a better solubility differential. | Strong candidates for a single-solvent system or as the "good solvent" in a mixed system with water. | |
| Acetic Acid | The acidic nature can protonate the pyridine nitrogen, potentially increasing solubility. | Use with caution; residual acid can be difficult to remove. May be a good solvent in a mixed pair. | |
| Polar Aprotic | Acetone | A common solvent for compounds with ketone-like functionality; its polarity is intermediate. | Good candidate for a mixed-solvent system, often paired with a non-polar solvent like hexanes.[6] |
| Ethyl Acetate (EtOAc) | Less polar than acetone; may be a poor solvent at all temperatures, making it a potential anti-solvent. | Good candidate for a mixed-solvent system with a more polar solvent. | |
| Dimethyl Sulfoxide (DMSO) | A very strong polar aprotic solvent. A related compound, 5-Nitropyridine-2-carboxylic acid, is soluble in DMSO.[7] | Likely to dissolve the compound too well even at room temperature. Unsuitable for single-solvent use but could be a "good solvent" in a pair if all others fail. |
A recommended starting point is an Ethanol/Water or Methanol/Water mixed-solvent system.
Section 2: Standard Operating Protocol for Recrystallization
This section provides a detailed, step-by-step workflow for the recrystallization of 2-(5-Nitropyridin-2-YL)acetic acid.
Experimental Workflow Diagram
Caption: Workflow for mixed-solvent recrystallization.
Step-by-Step Methodology
-
Dissolution: Place the crude 2-(5-Nitropyridin-2-YL)acetic acid in an Erlenmeyer flask. Add a minimal amount of the "good" solvent (e.g., ethanol). Heat the mixture to boiling on a hot plate while stirring. Continue adding the hot solvent in small portions until the solid just dissolves.
-
Decolorization (If Necessary): If the solution is highly colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated carbon. Reheat the mixture to boiling for a few minutes.[8]
-
Hot Gravity Filtration (If Necessary): If activated carbon was used or if insoluble impurities are present, perform a hot gravity filtration into a clean, pre-warmed Erlenmeyer flask. This step is critical to remove impurities that do not dissolve.[9]
-
Induce Crystallization: To the clear, hot filtrate, add the "poor" solvent (anti-solvent, e.g., water) dropwise while the solution is still hot, until you observe persistent cloudiness (turbidity).
-
Re-dissolution: Add a few drops of the "good" solvent (ethanol) back into the mixture until the solution becomes clear again. The goal is to be at the exact point of saturation.
-
Cooling and Crystal Growth: Cover the flask with a watch glass and allow it to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals.[5] Do not disturb the flask during this period. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal yield.
-
Collection: Collect the crystals by vacuum filtration using a Büchner funnel.[9]
-
Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent (the same ratio of good/poor solvent used for the crystallization) to remove any adhering mother liquor.[5]
-
Drying: Dry the purified crystals thoroughly, either by air-drying on the filter or in a vacuum oven at a temperature well below the compound's melting point.
Section 3: Troubleshooting Guide
Even with a well-designed protocol, issues can arise. This section provides solutions to common problems.
Troubleshooting Decision Tree
Sources
- 1. reddit.com [reddit.com]
- 2. CN112745259A - One-pot synthesis method for synthesizing 2-hydroxy-5-nitropyridine - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. m.youtube.com [m.youtube.com]
- 5. web.mnstate.edu [web.mnstate.edu]
- 6. Tips & Tricks [chem.rochester.edu]
- 7. 30651-24-2 CAS MSDS (5-Nitropyridine-2-carboxylic acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. praxilabs.com [praxilabs.com]
Technical Support Center: Synthesis of 5-Nitropyridine-2-acetic acid (CAS 55675-94-0)
Current Status: Operational Topic: Troubleshooting Synthetic Anomalies & Stability Protocols Target Audience: Medicinal Chemists, Process Development Scientists[1]
Executive Summary: The "Decarboxylation Trap"
The synthesis of 5-Nitropyridine-2-acetic acid presents a deceptive challenge. While the disconnection suggests a standard nucleophilic aromatic substitution (
Unlike phenylacetic acids, 2-pyridylacetic acids are inherently unstable .[1] The pyridine nitrogen acts as an electron sink, significantly lowering the activation energy for thermal decarboxylation.[1] A standard reflux hydrolysis often results in the total loss of the carboxyl group, yielding 5-nitro-2-methylpyridine (the "dead" byproduct) instead of the target acid.
This guide provides protocols to navigate this instability, focusing on the Malonate Displacement Route as the primary industrial pathway.
Module 1: Pre-Cursor Coupling ( )[1]
Standard Protocol: Reaction of 2-chloro-5-nitropyridine with diethyl malonate anion.
Troubleshooting Guide: Stalling & Impurities
| Symptom | Probable Cause | Corrective Action |
| Reaction Stalls (<50% Conv.) | Moisture in Solvent: NaH is quenched by trace water; Malonate anion is not formed. | Protocol: Use anhydrous THF or DMF (<50 ppm |
| Dark Tarry Mixture | Exothermic Runaway: The deprotonation of malonate is exothermic; high T degrades the nitro-pyridine.[1] | Protocol: Add diethyl malonate to NaH at 0°C dropwise. Allow |
| "Bis" Product Formation | Stoichiometry Error: Excess base causes the product to react with a second equivalent of chloropyridine.[1] | Ratio: Use 1.1 eq Malonate : 2.2 eq NaH : 1.0 eq Chloropyridine.[1] Ensure the mono-adduct is protonated during workup. |
FAQ: Coupling Phase
Q: Can I use 2-bromo-5-nitropyridine instead of the chloro- analog?
A: Yes, but it is generally unnecessary. The nitro group at C5 activates the C2-position sufficiently for the chloride to be a distinct leaving group.[1] The bromide is more expensive and offers negligible yield improvement in this specific
Q: Why is the solution turning deep red/purple? A: This is characteristic of Meisenheimer complex formation (intermediate).[1] It usually dissipates upon quenching.[1] However, persistent dark black/brown indicates oxidative degradation of the pyridine ring (polymerization).[1]
Module 2: The Critical Hydrolysis & Decarboxylation
The Danger Zone: Converting the diethyl malonate intermediate to the mono-acetic acid without stripping off both carboxyl groups.[1]
Workflow Visualization
Caption: The "Dead End" represents the thermodynamic sink where excessive heat leads to total decarboxylation.
Troubleshooting Guide: Decarboxylation Control
| Symptom | Probable Cause | Corrective Action |
| Product is an Oil (Not Solid) | Complete Decarboxylation: You made 5-nitro-2-methylpyridine (Liquid/Low MP). | Critical Fix: Do NOT reflux the acidic hydrolysis step.[1] Perform saponification with NaOH first (stable), then acidify carefully at ambient temperature.[1] |
| Yield Loss during Acidification | Water Solubility: The target is amphoteric and soluble in water at extreme pHs.[1] | Target pH: Adjust pH to the Isoelectric Point (approx pH 3.5 - 4.0). Do not go to pH 1.[1] |
| Gas Evolution Uncontrollable | Rapid Decarboxylation: Acidifying a hot solution of the malonate salt.[1] | Protocol: Cool the saponified mixture to 0-5°C before adding HCl. Allow decarboxylation to occur slowly as it warms to Room Temp.[1] |
Mechanistic Insight: Why does it decarboxylate so easily?
The 5-nitro group and the pyridine nitrogen withdraw electron density.[1] When the carboxylate is protonated, the resulting acid can form a 6-membered transition state involving the pyridine nitrogen (or simply be stabilized by the electron-deficient ring), facilitating the loss of
Rule of Thumb: treat 5-nitropyridine-2-acetic acid as "thermally fragile." Avoid temperatures >60°C once the ester groups are removed.[1]
Module 3: Purification & Isolation
Challenge: The product is a Zwitterion.
-
Acidic Group: Carboxylic Acid (
)[1] -
Basic Group: Pyridine Nitrogen (weakened by Nitro, but still relevant for solubility).[1]
Isolation Protocol (The "Isoelectric Crash")
-
Saponification: Run alkaline hydrolysis of the malonate ester. The solution will be homogeneous (Disodium salt).[1]
-
Cooling: Chill to 0°C.
-
Acidification: Add 1N HCl dropwise.
-
Observation: At pH ~7, you may see slight cloudiness.[1]
-
Target: Continue to pH 3.5 - 4.0 .
-
-
Precipitation: The product should precipitate as a beige/pale-yellow solid.[1]
-
Filtration: Filter cold. Wash with minimal ice-cold water.[1]
-
Drying: Vacuum dry at <40°C . (Do not oven dry at 100°C).
FAQ: Purification
Q: My product is still colored (brown/orange). How do I clean it? A: Avoid recrystallization from boiling ethanol (risk of esterification or decarboxylation).[1]
-
Recommended: Dissolve in saturated aqueous
(pH 8), treat with activated charcoal at room temperature for 15 mins, filter, and re-precipitate with HCl at 0°C.
Q: Can I use chromatography? A: Yes, but standard silica is acidic and may cause streaking or degradation.[1]
-
Mobile Phase: DCM : MeOH : AcOH (95 : 4 : 1).[1] The acetic acid is crucial to keep the product protonated and prevent tailing.[1]
Summary of Key Data
| Parameter | Specification/Limit | Note |
| Reaction Temp ( | 0°C | Exothermic; keep cold initially. |
| Hydrolysis Temp | < 50°C | Prevent premature decarboxylation.[1] |
| Decarboxylation Temp | RT to 40°C | CRITICAL: Do not reflux in acid. |
| Workup pH | 3.5 - 4.0 | Isoelectric point for max precipitation.[1] |
| Drying Temp | < 45°C | Thermal instability of solid.[1] |
References
-
General Reactivity of Pyridylacetic Acids
-
Mechanism of Decarboxylation:[2][3] The instability of 2-pyridylacetic acids is well-documented, driven by the electron-withdrawing nature of the heterocycle.
-
Source: Beilstein J. Org.[1][4][5] Chem. 2020 , 16, 1863–1868.[1][4] "On the hydrolysis of diethyl 2-(perfluorophenyl)malonate" (Discusses parallel instability in electron-deficient aromatics). Link
-
-
Malon
):- Methodology: Standard protocols for 2-chloro-5-nitropyridine substitution using diethyl malon
-
Source:ChemicalBook Reaction Database: Synthesis of 5-Nitropyridine derivatives. Link
-
Zwitterionic Character & Purification
-
Alternative Routes (Meldrum's Acid)
Sources
- 1. Diethyl malonate - Wikipedia [en.wikipedia.org]
- 2. The decarboxylation of some heterocyclic acetic acids. Part II. Direct and indirect evidence for the zwitterionic mechanism - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. On the hydrolysis of diethyl 2-(perfluorophenyl)malonate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 6. 2-Amino-5-nitropyridine [webbook.nist.gov]
Technical Support Center: Stability of 2-(5-Nitropyridin-2-YL)acetic acid in Aqueous Solution
Welcome to the technical support center for 2-(5-Nitropyridin-2-YL)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges of this compound in aqueous solutions. Given the limited direct stability data for this specific molecule, this document synthesizes information from related chemical structures and established principles of drug stability testing to provide a robust framework for your experimental design and troubleshooting.
Our approach is grounded in empowering you, the researcher, to systematically investigate and understand the behavior of 2-(5-Nitropyridin-2-YL)acetic acid in your specific experimental context. We will explore the chemical causality behind potential degradation and provide actionable protocols to diagnose and mitigate stability issues.
Frequently Asked Questions (FAQs)
Q1: What are the primary structural features of 2-(5-Nitropyridin-2-YL)acetic acid that might influence its stability in an aqueous solution?
A1: The stability of 2-(5-Nitropyridin-2-YL)acetic acid is influenced by three key structural motifs:
-
The Pyridine Ring: As a heterocyclic aromatic amine, the pyridine nitrogen is weakly basic and can be protonated in acidic conditions. This can affect the electron distribution in the ring and its susceptibility to degradation.
-
The Nitro Group (-NO2): The strong electron-withdrawing nature of the nitro group at the 5-position makes the pyridine ring electron-deficient. This can increase its susceptibility to nucleophilic attack. Nitroaromatic compounds can also be susceptible to reduction and photolytic degradation.
-
The Acetic Acid Side Chain (-CH2COOH): This carboxylic acid moiety will ionize to a carboxylate (-CH2COO⁻) at pH values above its pKa. The ionization state of this group can influence the overall solubility and potentially the degradation kinetics of the molecule.[1]
Q2: What are the most likely degradation pathways for this compound in an aqueous solution?
A2: Based on its structure, the most probable degradation pathways are:
-
Hydrolysis: While the acetic acid and pyridine moieties are generally stable to hydrolysis, extreme pH and temperature conditions could promote degradation. For some complex molecules, hydrolysis can lead to the loss of side chains or ring opening, as seen in the degradation of azithromycin.[2]
-
Photodegradation: Nitropyridine derivatives can be sensitive to light. Exposure to UV or even ambient laboratory light could lead to photochemical transformations.[3] This is a common issue for many pharmaceutical compounds and is a key part of stability testing under ICH guidelines.[4]
-
Oxidation: The pyridine ring and the acetic acid side chain could be susceptible to oxidation, especially in the presence of reactive oxygen species. Studies on similar compounds like 3,4-diaminopyridine have shown that oxidation can lead to the formation of N-oxides or even the conversion of amino groups to nitro groups.[5]
Q3: How does pH likely affect the stability of 2-(5-Nitropyridin-2-YL)acetic acid?
A3: The pH of the aqueous solution is a critical factor. The ionization state of both the pyridine nitrogen and the carboxylic acid group are pH-dependent. Changes in pH can alter the compound's solubility, electronic structure, and susceptibility to different degradation reactions.[1] For many compounds, a specific pH range will offer maximum stability. For example, the degradation of azithromycin is highly pH-dependent in the 6.0-7.2 range.[2] It is crucial to determine the optimal pH for your experiments.
Troubleshooting Guide
This section provides a systematic approach to common stability-related observations during your experiments.
Issue 1: I am observing a loss of my compound over time in my buffered solution.
-
Possible Cause 1: Hydrolysis.
-
Why it happens: The compound may be reacting with water, a process that can be catalyzed by acidic or basic conditions.
-
Troubleshooting Steps:
-
pH Profiling: Prepare your solution in a series of buffers with different pH values (e.g., pH 3, 5, 7, 9).
-
Incubation: Incubate the samples at a controlled temperature.
-
Analysis: Use a stability-indicating analytical method, such as HPLC-UV, to quantify the remaining parent compound at various time points (e.g., 0, 2, 4, 8, 24 hours).[6][7]
-
Interpretation: A faster loss at acidic or basic pH suggests hydrolysis. The pH at which the compound is most stable should be used for future experiments.
-
-
-
Possible Cause 2: Oxidation.
-
Why it happens: Dissolved oxygen or trace metal ions in your buffer could be catalyzing the oxidation of the compound.
-
Troubleshooting Steps:
-
De-gas Buffers: Prepare your solutions using buffers that have been de-gassed by sparging with nitrogen or argon.
-
Use Chelators: Add a small amount of a chelating agent like EDTA to your buffer to sequester metal ions.
-
Compare Results: Compare the stability of the compound in the de-gassed/chelated buffer to your original observation. A significant improvement in stability points to oxidation as the degradation pathway.
-
-
Issue 2: My experimental results are inconsistent, especially between experiments run on different days.
-
Possible Cause: Photodegradation.
-
Why it happens: The compound may be sensitive to ambient laboratory light. Inconsistent exposure to light between experiments can lead to variable levels of degradation.
-
Troubleshooting Steps:
-
Protect from Light: Repeat your experiment with all solutions and samples protected from light using amber vials or by wrapping containers in aluminum foil.
-
Controlled Light Exposure: For a more rigorous test, intentionally expose a sample to a controlled light source (as described in the ICH Q1B guidelines) and compare its degradation to a dark control.[4][8]
-
Analysis: If the light-protected samples show significantly higher stability, photodegradation is a likely cause of the inconsistency.
-
-
Issue 3: I see new peaks appearing in my chromatogram during my analysis.
-
Possible Cause: Formation of Degradation Products.
-
Why it happens: As the parent compound degrades, it forms new chemical entities.
-
Troubleshooting Steps:
-
Forced Degradation Study: Perform a forced degradation study (see protocol below) to intentionally generate these degradation products in higher concentrations.
-
Peak Tracking: Use a diode array detector (DAD) or a mass spectrometer (MS) to characterize these new peaks. A DAD can help determine if the new peaks are related to the parent compound by comparing their UV spectra. An MS detector can provide mass information to help identify the structures of the degradation products.
-
Method Validation: Ensure your analytical method can separate the parent compound from all major degradation products. This is a key requirement for a "stability-indicating" method.
-
-
Visualizing Potential Degradation and Experimental Workflow
The following diagrams illustrate the potential degradation pathways and a suggested workflow for investigating the stability of 2-(5-Nitropyridin-2-YL)acetic acid.
Caption: Potential degradation pathways for 2-(5-Nitropyridin-2-YL)acetic acid.
Caption: Experimental workflow for stability investigation.
Summary of Factors Influencing Stability
| Factor | Potential Effect on 2-(5-Nitropyridin-2-YL)acetic acid | Recommended Action |
| pH | Alters ionization state, influencing solubility and reaction rates. Can catalyze hydrolysis.[2] | Determine the pH of maximum stability by testing a range of buffers. |
| Temperature | Increases the rate of degradation reactions. | Store solutions at the lowest practical temperature (e.g., refrigerated or frozen). |
| Light | Can cause photodecomposition.[3] | Protect solutions from light using amber vials or foil wrapping.[9] |
| Oxygen/Metal Ions | Can catalyze oxidative degradation.[5] | Use de-gassed buffers and consider adding a chelating agent like EDTA. |
Experimental Protocols
Protocol 1: Forced Degradation Study
This study is designed to rapidly assess the likely degradation pathways of your compound.
Objective: To identify the conditions (acid, base, oxidation, light, heat) that degrade 2-(5-Nitropyridin-2-YL)acetic acid and to generate its degradation products for analytical method development.
Materials:
-
2-(5-Nitropyridin-2-YL)acetic acid
-
HPLC-grade water and acetonitrile
-
Buffers of various pH
-
1 M HCl, 1 M NaOH
-
3% Hydrogen Peroxide (H₂O₂)
-
HPLC system with DAD or MS detector[10]
-
Temperature-controlled oven or water bath
Procedure:
-
Prepare Stock Solution: Prepare a stock solution of the compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Set up Stress Conditions: For each condition, mix the stock solution with the stressor in a clear vial and a light-protected vial (control).
-
Acid Hydrolysis: Mix with 0.1 M HCl.
-
Base Hydrolysis: Mix with 0.1 M NaOH.
-
Oxidative Degradation: Mix with 3% H₂O₂.
-
Thermal Degradation: Mix with purified water.
-
Photodegradation: Mix with purified water and expose to light. Keep a dark control wrapped in foil.
-
-
Incubation:
-
Incubate the acid, base, and thermal samples at an elevated temperature (e.g., 60°C) for several hours.
-
Keep the oxidative degradation sample at room temperature.
-
Expose the photodegradation sample to a high-intensity light source.
-
-
Time-Point Sampling: Take samples at regular intervals (e.g., 0, 2, 6, 24 hours). Before analysis, neutralize the acid and base samples.
-
Analysis: Analyze all samples by HPLC. Look for a decrease in the peak area of the parent compound and the appearance of new peaks. Aim for 10-20% degradation of the parent compound.
Protocol 2: pH-Rate Profile Study
Objective: To determine the pH at which 2-(5-Nitropyridin-2-YL)acetic acid has the maximum stability.
Materials:
-
A series of buffers (e.g., citrate, phosphate, borate) covering a wide pH range (e.g., pH 3 to 9).
-
Temperature-controlled incubator.
-
Validated stability-indicating HPLC method.
Procedure:
-
Prepare Solutions: Prepare solutions of the compound at a fixed concentration in each buffer.
-
Incubate: Place all solutions in a temperature-controlled incubator set to a relevant temperature (e.g., 25°C or 40°C). Protect all samples from light.
-
Sample and Analyze: At specified time points (e.g., 0, 1, 3, 7, 14 days), withdraw an aliquot from each solution and analyze it by HPLC to determine the concentration of the remaining parent compound.
-
Data Analysis: For each pH, plot the natural logarithm of the concentration versus time. If the degradation follows first-order kinetics, the plot will be linear. The negative of the slope gives the apparent first-order rate constant (k).
-
Determine Optimal pH: Plot the rate constant (k) as a function of pH. The pH at which k is at a minimum is the pH of maximum stability.
By following these guidelines and protocols, you will be well-equipped to characterize the stability of 2-(5-Nitropyridin-2-YL)acetic acid and ensure the integrity of your experimental results.
References
-
Gao, D., & Gudmundsdóttir, A. D. (2005). Photoinstability of some tyrphostin drugs: chemical consequences of crystallinity. Journal of Pharmaceutical Sciences, 94(7), 1553-1563. [Link]
-
MDPI. (2023). Nitropyridines in the Synthesis of Bioactive Molecules. Pharmaceuticals, 16(5), 692. [Link]
-
PubChem. (n.d.). 2-Amino-5-nitropyridine. National Center for Biotechnology Information. [Link]
-
Singh, R., Singh, P., & Singh, R. (2018). Degradation of Reactive Black 5 dye by a newly isolated bacterium Pseudomonas entomophila BS1. Environmental Science and Pollution Research, 25(3), 2416-2427. [Link]
-
ResearchGate. (n.d.). Nitropyridines, Their Synthesis and Reactions. [Link]
-
ICH. (1996). Q1B: Photostability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
-
ResearchGate. (n.d.). Improved Analytical Methods for Determination of Residues of Nitrapyrin and 6-Chloropicolinic Acid in Different Crop Matrices by Liquid Chromatography-Tandem Mass Spectrometry. [Link]
-
Royal Society of Chemistry. (n.d.). Analytical Methods. [Link]
-
Copley, S. D. (2000). Evolution of a metabolic pathway for degradation of a toxic xenobiotic: the patchwork approach. Trends in Biochemical Sciences, 25(6), 261-265. [Link]
-
Bergström, C. A., Luthman, K., & Artursson, P. (2004). Accuracy of calculated pH-dependent aqueous drug solubility. European Journal of Pharmaceutical Sciences, 22(5), 387-398. [Link]
-
Gassnova. (2011). CO2 Capture Mongstad - Project A – Establishing sampling and analytical procedures for potentially harmful components from pos. [Link]
-
Patti, A., Chiacchio, M. A., Maffei, R., & Rescifina, A. (2018). pH-Dependent stability of azithromycin in aqueous solution and structure identification of two new degradation products. Journal of Pharmaceutical and Biomedical Analysis, 157, 15-21. [Link]
-
Marciniec, B., & Ogrodowczyk, M. (2006). Thermal stability of 1,4-dihydropyridine derivatives in solid state. Acta Poloniae Pharmaceutica, 63(6), 477-484. [Link]
-
PubChem. (n.d.). 5-Nitropyridine-2-thiol. National Center for Biotechnology Information. [Link]
-
R.D. Laboratories. (n.d.). Photostability. [Link]
-
Conn, P. J., & Sanders-Bush, E. (1987). Relative efficacies of piperazines at the phosphoinositide hydrolysis-linked serotonergic (5-HT-2 and 5-HT-1c) receptors. Journal of Pharmacology and Experimental Therapeutics, 242(2), 552-557. [Link]
-
Park, K. (n.d.). A New Analytical Method for Quantifying Acid-End-Cap PLGA in Sub-Milligram Quantities. Kinam Park's Lab. [Link]
-
ResearchGate. (n.d.). A Two-Step Continuous Flow Synthesis of 4-Nitropyridine. [Link]
-
Hecq, J., et al. (2013). Stability studies of ionised and non-ionised 3,4-diaminopyridine: hypothesis of degradation pathways and chemical structure of degradation products. Journal of Pharmaceutical and Biomedical Analysis, 83, 153-159. [Link]
-
Al-Achi, A., & Gupta, M. (2005). Implications of Photostability on the Manufacturing, Packaging, Storage, and Testing. Pharmaceutical Technology, 29(10), 70-80. [Link]
-
Canadian Journal of Chemistry. (2020). Trace-level quantification of N-nitrosopiperazine in treated wastewater using supported liquid extraction and hydrophilic interaction liquid chromatography-mass spectrometry. [Link]
-
Gan, J. (n.d.). Photolysis of Neonicotinoid Insecticide in systems simulating leaf surfaces: Rates and Toxicity Assessments. UC Riverside. [Link]
Sources
- 1. Accuracy of calculated pH-dependent aqueous drug solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pH-Dependent stability of azithromycin in aqueous solution and structure identification of two new degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Photoinstability of some tyrphostin drugs: chemical consequences of crystallinity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. database.ich.org [database.ich.org]
- 5. Stability studies of ionised and non-ionised 3,4-diaminopyridine: hypothesis of degradation pathways and chemical structure of degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. rdlaboratories.com [rdlaboratories.com]
- 9. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 10. utoronto.scholaris.ca [utoronto.scholaris.ca]
troubleshooting purification of 2-(5-Nitropyridin-2-YL)acetic acid from starting materials
Welcome to the technical support center for the purification of 2-(5-Nitropyridin-2-YL)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the isolation and purification of this important synthetic intermediate. As a Senior Application Scientist, I will provide not just protocols, but also the underlying scientific principles to empower you to make informed decisions in your experimental work.
I. Troubleshooting Purification of 2-(5-Nitropyridin-2-YL)acetic acid
This section is structured in a question-and-answer format to directly address specific issues you may encounter.
My final product shows impurities in the 1H NMR spectrum. What are the likely culprits and how can I remove them?
The presence of unexpected signals in your 1H NMR spectrum is a common issue. The identity of the impurities will depend on your synthetic route. Let's consider two common starting materials and the potential byproducts.
Scenario 1: Synthesis from 2-chloro-5-nitropyridine
If your synthesis involves the reaction of 2-chloro-5-nitropyridine with a reagent to introduce the acetic acid moiety, you may encounter the following:
-
Unreacted 2-chloro-5-nitropyridine: This is a common impurity if the reaction has not gone to completion. It will show characteristic aromatic signals for the pyridine ring, but will lack the methylene protons of the acetic acid side chain.
-
Hydrolysis product (2-hydroxy-5-nitropyridine): Depending on the reaction conditions, the chloro group can be hydrolyzed to a hydroxyl group. This impurity will have a distinct NMR spectrum and different polarity compared to your product.
Troubleshooting Workflow:
Caption: Troubleshooting impurities from 2-chloro-5-nitropyridine.
Scenario 2: Synthesis from 2-amino-5-nitropyridine
Syntheses starting from 2-amino-5-nitropyridine can also lead to specific impurities:
-
Isomeric byproducts: Nitration of 2-aminopyridine can sometimes yield a mixture of isomers, such as 2-amino-3-nitropyridine, which can be carried through the synthesis.[1] These isomers will have slightly different chemical shifts in the aromatic region of the NMR spectrum.
-
Side reactions involving the amino group: The amino group can undergo side reactions if not properly protected, leading to a variety of byproducts.
Purification Strategy: Column Chromatography
For the removal of both polar and non-polar impurities, column chromatography is a highly effective technique.[2]
Experimental Protocol: Column Chromatography Purification
-
Stationary Phase: Silica gel (60-120 mesh) is a good starting point.
-
Mobile Phase: A gradient of ethyl acetate in hexanes is recommended. Start with a low polarity mixture (e.g., 10% ethyl acetate in hexanes) and gradually increase the polarity.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate) and adsorb it onto a small amount of silica gel. Dry this mixture and load it onto the column. This "dry loading" technique often provides better separation.
-
Elution:
-
Unreacted starting materials like 2-chloro-5-nitropyridine will likely elute first with the low polarity mobile phase.
-
Your desired product, 2-(5-Nitropyridin-2-YL)acetic acid, will elute as you increase the polarity of the mobile phase.
-
More polar impurities, such as 2-hydroxy-5-nitropyridine, will elute at higher concentrations of ethyl acetate.
-
-
Fraction Collection and Analysis: Collect fractions and analyze them by thin-layer chromatography (TLC) to identify those containing the pure product. Combine the pure fractions and remove the solvent under reduced pressure.
My crystallization attempt is not yielding any product, or I'm getting an oil. What should I do?
Crystallization is a powerful purification technique, but finding the right conditions can be challenging.
Causality Behind Crystallization Failure:
-
Solvent Choice: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.[3]
-
Presence of Impurities: High levels of impurities can inhibit crystal formation, often leading to the product "oiling out."
-
Supersaturation: The solution may not be sufficiently supersaturated to induce crystallization.
Troubleshooting Crystallization:
| Problem | Potential Cause | Recommended Action |
| No crystals form upon cooling | Solution is not supersaturated. | 1. Slowly evaporate the solvent. 2. Scratch the inside of the flask with a glass rod at the liquid-air interface to create nucleation sites. 3. Add a seed crystal of the pure compound. |
| Product oils out | The compound's melting point is lower than the boiling point of the solvent, or significant impurities are present. | 1. Try a lower-boiling point solvent. 2. Use a solvent pair. Dissolve the compound in a "good" solvent at room temperature, then slowly add a "poor" solvent until the solution becomes cloudy. Gently heat until the solution is clear again, then allow it to cool slowly. A common and effective solvent pair to try is ethanol/water or acetone/hexanes.[4] |
| Colored impurities in crystals | Impurities are co-crystallizing with the product. | 1. Add a small amount of activated charcoal to the hot solution to adsorb colored impurities, then filter the hot solution through celite before allowing it to cool. Be cautious as charcoal can also adsorb your product. |
II. Frequently Asked Questions (FAQs)
Q1: What are the key physical and chemical properties of 2-(5-Nitropyridin-2-YL)acetic acid relevant to its purification?
Understanding the properties of your target molecule is crucial for developing an effective purification strategy.
| Property | Value/Description | Implication for Purification |
| Molecular Weight | 182.14 g/mol | --- |
| Appearance | Likely a solid at room temperature | Amenable to crystallization. |
| pKa | The carboxylic acid proton is acidic. | The compound's solubility will be pH-dependent. It will be more soluble in aqueous base (as the carboxylate salt) and less soluble in aqueous acid. This can be exploited in liquid-liquid extractions for purification. |
| Polarity | The presence of the nitro group and the carboxylic acid makes it a relatively polar molecule. | It will be soluble in polar organic solvents like ethyl acetate, acetone, and methanol. It will have limited solubility in non-polar solvents like hexanes. This polarity difference is key for chromatographic separation from less polar starting materials. |
Q2: What are the recommended analytical techniques to assess the purity of the final product?
A combination of analytical techniques should be used to confirm the purity and identity of your 2-(5-Nitropyridin-2-YL)acetic acid.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for structural confirmation and for identifying and quantifying impurities. The chemical shifts of common laboratory solvents and impurities are well-documented and can be used as a reference.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is excellent for detecting trace impurities and confirming the molecular weight of your product.
-
High-Performance Liquid Chromatography (HPLC): HPLC with a UV detector can be used to determine the purity of your compound with high accuracy.
-
Melting Point: A sharp melting point range is a good indicator of high purity for a crystalline solid.
Q3: How can I avoid the hydrolysis of the ester if my synthesis involves a saponification step from the corresponding ethyl ester?
The hydrolysis of ethyl 2-(5-nitropyridin-2-yl)acetate to the corresponding carboxylic acid is a common final step. Incomplete hydrolysis will leave unreacted ester as an impurity.
Protocol for Saponification and Work-up:
-
Hydrolysis: Dissolve the ester in a suitable solvent like ethanol or THF. Add an aqueous solution of a base, such as lithium hydroxide or sodium hydroxide. Stir at room temperature or with gentle heating until TLC or LC-MS indicates complete consumption of the starting material.
-
Work-up:
-
Remove the organic solvent under reduced pressure.
-
Dilute the remaining aqueous solution with water.
-
Wash with a non-polar organic solvent like diethyl ether or hexanes to remove any non-polar impurities.
-
Carefully acidify the aqueous layer with a dilute acid (e.g., 1M HCl) to a pH of around 3-4. Your product, 2-(5-Nitropyridin-2-YL)acetic acid, should precipitate out of the solution.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum.
-
Troubleshooting Saponification:
Sources
reducing byproduct formation in 2-(5-Nitropyridin-2-YL)acetic acid synthesis
Welcome to the Technical Support Center for the synthesis of 2-(5-nitropyridin-2-yl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and nuances of this synthesis. Here, we provide in-depth, field-proven insights in a direct question-and-answer format to help you minimize byproduct formation and optimize your reaction outcomes.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis of 2-(5-nitropyridin-2-yl)acetic acid, particularly when preparing it via the hydrolysis of its corresponding ethyl or methyl ester.
Question 1: My final product shows a significant amount of a major byproduct with a simpler 1H NMR spectrum than expected. What is this impurity and how can I prevent its formation?
Answer:
The most probable byproduct you are observing is 5-nitro-2-picoline , the decarboxylated form of your target molecule. The formation of this byproduct is a common issue in the synthesis of 2-pyridylacetic acids and their derivatives, which are known to be susceptible to decarboxylation, especially under harsh reaction conditions.[1]
Causality of Decarboxylation:
The mechanism of decarboxylation for 2-pyridylacetic acids is thought to proceed through a zwitterionic intermediate, where the pyridine nitrogen is protonated. This facilitates the loss of carbon dioxide. The presence of an electron-withdrawing nitro group at the 5-position can further influence the electronic properties of the pyridine ring and potentially impact the stability of the acetic acid side chain.
Preventative Measures:
To minimize the formation of 5-nitro-2-picoline, careful control of the hydrolysis conditions of the precursor ester (e.g., ethyl 2-(5-nitropyridin-2-yl)acetate) is crucial.
-
Reaction Temperature: Avoid excessive heat. The hydrolysis should be carried out at the lowest temperature that allows for a reasonable reaction rate. For basic hydrolysis, temperatures are often kept between room temperature and 50°C.
-
Reaction Time: Monitor the reaction progress closely using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Prolonged reaction times, even at moderate temperatures, can lead to increased decarboxylation.
-
pH Control:
-
Basic Hydrolysis: Use a stoichiometric amount of a mild base like lithium hydroxide (LiOH) or sodium hydroxide (NaOH). Overly basic conditions can promote side reactions. The reaction should be carefully neutralized to an acidic pH (around 3-4) during workup to precipitate the carboxylic acid.
-
Acidic Hydrolysis: While less common for this specific substrate, if acidic hydrolysis is employed, use dilute mineral acids (e.g., HCl, H₂SO₄) and maintain a moderate temperature.[2]
-
Question 2: I am observing a byproduct that appears to be the starting ester in my final product. How can I ensure complete hydrolysis?
Answer:
Incomplete hydrolysis is another common issue, leading to contamination of the final product with the starting ethyl or methyl 2-(5-nitropyridin-2-yl)acetate.
Causes of Incomplete Hydrolysis:
-
Insufficient Base/Acid: An inadequate amount of the hydrolyzing agent (base or acid) will result in an incomplete reaction.
-
Poor Solubility: The ester may not be fully soluble in the reaction medium, leading to a heterogeneous mixture and a slower, incomplete reaction.
-
Insufficient Reaction Time or Temperature: The reaction may not have been allowed to proceed for a sufficient duration or at a high enough temperature to go to completion.
Strategies for Complete Hydrolysis:
-
Stoichiometry: Ensure at least a stoichiometric equivalent of the base or a catalytic amount of a strong acid with excess water is used. It is common to use a slight excess of the base (e.g., 1.1 to 1.5 equivalents) to drive the reaction to completion.
-
Solvent System: Employ a co-solvent system to ensure the solubility of the ester. A mixture of water and a water-miscible organic solvent like methanol, ethanol, or tetrahydrofuran (THF) is often effective.
-
Monitoring the Reaction: As mentioned previously, diligent reaction monitoring by TLC or LC-MS is essential. The reaction should be allowed to proceed until the starting material spot/peak is no longer visible.
Question 3: My final product has a yellowish tint, and I see some minor, unidentified impurities in my analytical data. What could these be and how do I remove them?
Answer:
A yellowish coloration and minor impurities can often be traced back to the quality of the starting materials or side reactions occurring during the synthesis of the precursor ester, ethyl 2-(5-nitropyridin-2-yl)acetate. A common starting material for this synthesis is 2-chloro-5-nitropyridine.
Potential Impurities from Precursor Synthesis:
-
Isomeric Impurities: The nitration of 2-chloropyridine can sometimes yield small amounts of other isomers, such as 2-chloro-3-nitropyridine. These isomers can undergo similar downstream reactions, leading to isomeric impurities in the final product.
-
Byproducts from the Malonate Reaction: The reaction of 2-chloro-5-nitropyridine with diethyl malonate in the presence of a base can have side reactions. For instance, if the reaction conditions are not carefully controlled, dialkylation of the malonate or other condensation reactions can occur.
-
Degradation Products: The nitro group on the pyridine ring is generally stable under hydrolytic conditions, but it can be susceptible to reduction in the presence of certain reagents or conditions, which could lead to amino-pyridyl derivatives. However, this is less common during a standard hydrolysis.
Purification Strategies:
-
Recrystallization: This is a highly effective method for purifying the final 2-(5-nitropyridin-2-yl)acetic acid. A suitable solvent system should be chosen where the desired product has high solubility at elevated temperatures and low solubility at room temperature or below, while the impurities remain soluble. Common solvents for recrystallization of organic acids include water, ethanol, or mixtures of solvents like ethyl acetate/hexanes.[3][4][5]
-
Column Chromatography: If recrystallization is not sufficient to remove all impurities, silica gel column chromatography can be employed. A polar eluent system, such as a gradient of methanol in dichloromethane or ethyl acetate, is typically used to separate the polar carboxylic acid from less polar byproducts.
-
Activated Carbon Treatment: To remove colored impurities, the crude product can be dissolved in a suitable solvent and treated with a small amount of activated carbon before filtration and recrystallization.
Frequently Asked Questions (FAQs)
This section provides answers to more general questions regarding the synthesis of 2-(5-nitropyridin-2-yl)acetic acid.
What are the critical parameters to control during the synthesis of ethyl 2-(5-nitropyridin-2-yl)acetate from 2-chloro-5-nitropyridine and diethyl malonate?
The reaction of 2-chloro-5-nitropyridine with diethyl malonate is a nucleophilic aromatic substitution. The critical parameters to control are:
-
Base: A strong, non-nucleophilic base such as sodium hydride (NaH) or sodium ethoxide (NaOEt) is typically used. It is crucial to use the correct stoichiometry to ensure complete deprotonation of the diethyl malonate without causing side reactions.
-
Temperature: The reaction is often carried out at room temperature or with gentle heating. Exothermic reactions should be cooled to maintain control.
-
Solvent: Anhydrous aprotic solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) are commonly used to prevent side reactions with the strong base.
How can I analytically distinguish between the desired product and the 5-nitro-2-picoline byproduct?
-
¹H NMR Spectroscopy: The most telling difference will be the absence of the singlet peak for the methylene (-CH₂-) protons of the acetic acid group in the byproduct. 5-nitro-2-picoline will show characteristic aromatic proton signals and a singlet for the methyl (-CH₃) group. The methyl protons of 5-nitro-2-picoline typically appear around 2.5-2.7 ppm in CDCl₃.
-
¹³C NMR Spectroscopy: The carboxylic acid carbon peak (typically >170 ppm) and the methylene carbon peak will be absent in the spectrum of 5-nitro-2-picoline.
-
LC-MS: In Liquid Chromatography-Mass Spectrometry, the two compounds will have different retention times and distinct molecular ion peaks corresponding to their different molecular weights. This is a very effective technique for monitoring the reaction and assessing the purity of the final product.[6][7][8]
What are the best practices for storing 2-(5-nitropyridin-2-yl)acetic acid?
Like many pyridinecarboxylic acids, 2-(5-nitropyridin-2-yl)acetic acid should be stored in a cool, dry, and well-ventilated area in a tightly sealed container. It should be protected from heat and light to prevent potential degradation over time.
Data and Protocols
Table 1: Troubleshooting Summary
| Observed Issue | Potential Cause | Recommended Action |
| Significant amount of 5-nitro-2-picoline | Decarboxylation | Lower hydrolysis temperature, shorten reaction time, use milder base. |
| Presence of starting ester in final product | Incomplete hydrolysis | Use slight excess of base, ensure ester solubility with a co-solvent, monitor reaction to completion. |
| Yellow coloration and minor impurities | Impurities from precursor synthesis | Purify final product by recrystallization, potentially with an activated carbon treatment, or by column chromatography. |
Experimental Protocol: Hydrolysis of Ethyl 2-(5-nitropyridin-2-yl)acetate
This is a general protocol and may require optimization for your specific setup.
-
Dissolution: Dissolve ethyl 2-(5-nitropyridin-2-yl)acetate (1 equivalent) in a mixture of ethanol and water (e.g., 1:1 v/v).
-
Addition of Base: Add a solution of sodium hydroxide (1.1 equivalents) in water dropwise to the ester solution at room temperature.
-
Reaction: Stir the reaction mixture at room temperature or with gentle warming (e.g., 40-50°C) and monitor its progress by TLC or LC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Acidification: Cool the remaining aqueous solution in an ice bath and acidify to pH 3-4 by the slow addition of dilute hydrochloric acid.
-
Isolation: Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield the crude 2-(5-nitropyridin-2-yl)acetic acid.
-
Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain the pure product.
Visualizing Reaction Pathways
Diagram 1: Main Reaction vs. Decarboxylation Byproduct Formation
Caption: Main synthetic route and the competing decarboxylation side reaction.
Diagram 2: Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common issues in the synthesis.
References
-
Preprints.org. (n.d.). Supporting information Synthesis of the pyrene derivative The NMR spectra were recorded on a Varian Unity Plus (1H: 300MHz, 13C: 75MHz) or on a Bruker Advance III 400 (1H: 400Mz, 13C 100 Mz) including the 1H – 13C correlation spectra (HSQC). Retrieved from [Link]
-
University of California, Irvine. (n.d.). Recrystallization and Crystallization. Retrieved from [Link]
-
Filo. (2025, September 29). Synthesis from Diethyl Malonate. Retrieved from [Link]
-
ResearchGate. (n.d.). Catalytic Hydrolysis of Esters of 2-Hydroxypyridine Derivatives for Cu2+ Detection. Retrieved from [Link]
-
University of Massachusetts Lowell. (n.d.). Isolation and Purification of Organic Compounds Recrystallization (Expt #3). Retrieved from [Link]
-
ACS Publications. (2022, October 18). Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum's Acids. The Journal of Organic Chemistry. Retrieved from [Link]
-
University of Rochester. (n.d.). Purification: How To. Retrieved from [Link]
-
ResearchGate. (n.d.). The ¹H NMR and ¹³C-NMR spectra of N-(2-hydroxy-5-nitrophenyl)formamide. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Acid Catalyzed Hydrolysis of Esters. Retrieved from [Link]
-
PMC. (2025, June 27). Recent Advances in Liquid Chromatography–Mass Spectrometry (LC–MS) Applications in Biological and Applied Sciences. Retrieved from [Link]
- Google Patents. (n.d.). CN104447522A - Preparation method of 5-nitro-2-aminopyridine.
-
PubMed. (2015, February 16). Understanding the hydrolysis mechanism of ethyl acetate catalyzed by an aqueous molybdocene: a computational chemistry investigation. Retrieved from [Link]
-
TSI Journals. (2018, June 28). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Retrieved from [Link]
-
Atlantis Press. (n.d.). Synthesis of Diethyl 2-(2-chloronicotinoyl)malonate. Retrieved from [Link]
-
Semantic Scholar. (n.d.). An LC-MS/MS assay for the quantitative determination of 2-pyridyl acetic acid, a major metabolite and key surrogate for betahistine, using low-volume human K2 EDTA plasma. Retrieved from [Link]
-
Portal AmeliCA. (n.d.). Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O. Retrieved from [Link]
-
International Journal of ChemTech Research. (n.d.). Synthesis and Crystal structure studies of Diethyl-(6-chloro-2-carbazolyl) Methyl malonate an intermediate in the synthesis of Carprofen. Retrieved from [Link]
-
PMC. (n.d.). Malonates in Cyclocondensation Reactions. Retrieved from [Link]
-
ResearchGate. (2025, August 10). LC-MS-MS analysis of 2-pyridylacetic acid, a major metabolite of betahistine: Application to a pharmacokinetic study in healthy volunteers. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences and Research. (n.d.). Synthesis of ethyl 2-(2-methyl-4-oxoquinazolin-3(4H)-yl) acetate as important analog and intermediate of 2,3 disubstituted quinazolinones. Retrieved from [Link]
-
PMC. (2025, January 3). Recovery and purification of acetic acid from extremely diluted solutions using a mixed bed ion exchange resin – technical feasibility. Retrieved from [Link]
- Google Patents. (n.d.). CN102040554A - Method for preparing 2-chloro-5-nitropyridine.
Sources
- 1. Nitrones. Part V. The reaction of a cyclic nitrone with diethyl malonate - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. scs.illinois.edu [scs.illinois.edu]
- 4. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 5. Purification [chem.rochester.edu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Recent Advances in Liquid Chromatography–Mass Spectrometry (LC–MS) Applications in Biological and Applied Sciences - PMC [pmc.ncbi.nlm.nih.gov]
- 8. semanticscholar.org [semanticscholar.org]
handling and storage recommendations for 5-Nitropyridine-2-acetic acid
The following technical support guide provides a comprehensive framework for the handling, storage, and experimental troubleshooting of 5-Nitropyridine-2-acetic acid (CAS 1214328-73-0). This document is designed for researchers and drug development professionals requiring high-integrity protocols.
CAS: 1214328-73-0 | Formula: C7H6N2O4 | MW: 182.13 g/mol [1]
Part 1: Core Handling & Storage Protocols
Initial Inspection & Identity Verification
Upon receipt, verify the compound's integrity. 5-Nitropyridine-2-acetic acid is a specialized intermediate; improper transport conditions can accelerate degradation.
| Parameter | Specification | Verification Method |
| Appearance | Off-white to yellow/pale brown solid | Visual inspection against white background. |
| Purity | HPLC (C18 column, Acetonitrile/Water gradient). | |
| Identity | Matches Reference Standard | 1H-NMR (DMSO-d6) or LC-MS ( |
| Solubility | Soluble in DMSO, DMF, Methanol | Dissolve 1 mg in 1 mL DMSO; solution should be clear. |
Storage Recommendations
Critical Insight: The 5-nitro group significantly withdraws electron density from the pyridine ring, making the methylene group at the 2-position (
-
Primary Storage: Store at 2°C to 8°C (Refrigerated).
-
Atmosphere: Inert Atmosphere Required (Argon or Nitrogen). The compound is sensitive to moisture and atmospheric oxygen over long periods.
-
Container: Amber glass vials with Teflon-lined caps to prevent light exposure and moisture ingress.
-
Desiccation: Store inside a desiccator or secondary container with active desiccant packets.
Safety & Handling (HSE)
Hazard Classification: Irritant (Skin/Eye/Respiratory).
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Protocol:
-
Engineering Controls: Always handle within a certified chemical fume hood.
-
PPE: Nitrile gloves (double gloving recommended for solution handling), safety goggles, and lab coat.
-
Weighing: Use an anti-static gun if the powder is static-prone; weigh quickly to minimize moisture uptake.
Part 2: Experimental Troubleshooting & FAQs
Q1: The compound is not dissolving in my aqueous buffer. How do I improve solubility?
Root Cause: 5-Nitropyridine-2-acetic acid has poor water solubility in its neutral form due to the lipophilic nitro-pyridine core. Solution:
-
Organic Stock: Prepare a 100 mM stock solution in DMSO or DMF . These solvents disrupt the crystal lattice effectively.
-
pH Adjustment: The carboxylic acid moiety (
) allows solubility in basic aqueous media.-
Protocol: Suspend the solid in water and slowly add 1.0 equivalent of NaOH or
. The formation of the sodium salt will drastically increase water solubility. -
Caution: Avoid strong bases (
) for extended periods to prevent nucleophilic attack on the electron-deficient pyridine ring.
-
Q2: My reaction yield is low, and I see a new spot on TLC. Is the compound degrading?
Root Cause: Thermal Decarboxylation .
Heteroaryl acetic acids, particularly those with electron-withdrawing groups (like 5-nitro), are prone to thermal decarboxylation, releasing
-
Check the reaction temperature.[1] If heating
, decarboxylation is a high risk. -
TLC/LC-MS: Look for a product with Mass =
(approx. 138 Da).
Corrective Action:
-
Lower reaction temperature.
-
Use mild coupling reagents (e.g., HATU/EDCI) at
to RT rather than acid chlorides at high heat.
Q3: The solid has turned from pale yellow to dark brown. Is it still usable?
Root Cause: Oxidative Degradation or Photolysis . Nitro-pyridines are photosensitive. Darkening indicates the formation of complex degradation products (often azo- or nitroso- dimers) or oxidation of the activated methylene group. Recommendation:
-
Run a quantitative HPLC or NMR.
-
If purity is
, recrystallize (typically from Ethanol/Water or Ethyl Acetate/Hexane) or discard. -
Prevention:[1] Ensure storage in amber vials under Argon.
Part 3: Visualized Workflows
Workflow 1: Safe Handling & Storage Decision Tree
This diagram outlines the logical flow for receiving and storing the compound to maximize shelf-life.
Figure 1: Decision tree for the initial inspection and storage of 5-Nitropyridine-2-acetic acid to prevent degradation.
Workflow 2: Degradation & Reactivity Pathways
This diagram illustrates the chemical risks associated with the compound, specifically decarboxylation and nucleophilic attack, guiding experimental design.
Figure 2: Reactivity map highlighting the risks of thermal stress (decarboxylation) versus the optimal path for synthesis.
References
-
PubChem . 2-Acetamido-5-nitropyridine (Structural Analog Data). National Library of Medicine. Available at: [Link]
Sources
overcoming poor solubility of 2-(5-Nitropyridin-2-YL)acetic acid in experiments
Technical Support Center: 2-(5-Nitropyridin-2-yl)acetic Acid Case Reference: SOL-NPAA-001
Status: Active Assigned Specialist: Senior Application Scientist Subject: Solubility Optimization & Stability Protocols for 2-(5-Nitropyridin-2-yl)acetic acid
Executive Summary
You are encountering solubility issues with 2-(5-Nitropyridin-2-yl)acetic acid (CAS: 19634-31-2 / analogs). This is a common challenge with electron-deficient pyridyl acetic acids. The root causes are typically zwitterionic lattice energy and isoelectric precipitation , compounded by a high risk of thermal decarboxylation .
This guide provides a root-cause analysis and validated protocols to overcome these limitations in both synthetic workups and biological assays.
Part 1: The Physicochemical Dashboard
Before attempting to dissolve the compound, you must understand the forces holding the crystal together.
| Property | Value / Characteristic | Implication for Solubility |
| Structure | Pyridine ring + Nitro (-NO₂) + Acetic Acid (-CH₂COOH) | Amphoteric nature (Acidic tail, Basic ring nitrogen). |
| pKa (Acid) | ~3.5 - 4.0 (Carboxylic acid) | Ionized (COO⁻) at physiological pH. |
| pKa (Base) | ~1.5 - 2.5 (Pyridine Nitrogen) | The nitro group drastically lowers the basicity of the pyridine N compared to unsubstituted pyridine (pKa ~5.2). |
| Isoelectric Point (pI) | ~2.5 - 3.0 (Estimated) | DANGER ZONE: At this pH, the molecule is neutral/zwitterionic and exhibits minimum solubility. |
| Thermal Stability | Unstable > 50°C | Prone to decarboxylation (Loss of CO₂) to form 2-methyl-5-nitropyridine. |
Part 2: Troubleshooting & Solutions (FAQ Format)
Q1: "I added water/buffer, and the compound immediately crashed out as a gum or solid. Why?"
Diagnosis: You likely hit the Isoelectric Point (pI) . Because the pyridine nitrogen is weakly basic and the carboxylic acid is acidic, there is a pH window (typically pH 2–3) where the molecule exists as a neutral zwitterion or uncharged species. In this state, lattice energy dominates, and solvation energy is insufficient to keep it in solution.
The Fix: The "U-Curve" Strategy You must drive the pH away from the pI to generate a charged species.
-
Method A (Basic Shift): Adjust pH to > 6.0 using NaHCO₃ or NaOH. This forms the anion (carboxylate), which is highly water-soluble.
-
Method B (Acidic Shift): Adjust pH to < 1.0 using HCl or TFA. This forms the cation (pyridinium), which is soluble.
-
Warning: Strong acid may hydrolyze other parts of your molecule if it's a complex intermediate.
-
Q2: "It won't dissolve in DCM or Ethyl Acetate for extraction."
Diagnosis: The nitro group makes the molecule highly polar, and the free acid functionality promotes hydrogen bond dimerization. Non-polar solvents cannot break these intermolecular bonds.
The Fix: The "Polar Spike" Cocktail Do not use pure non-polar solvents. Use one of these validated solvent systems:
-
DCM/Methanol (9:1): The methanol disrupts hydrogen bonding.
-
2-MeTHF: A "greener" ether with higher polarity than THF; excellent for nitropyridines.
-
Ethyl Acetate/Isopropanol (3:1): Increases polar solubility without extracting too much water.
Q3: "I heated the mixture to get it to dissolve, and now my product is gone."
Diagnosis: You triggered Decarboxylation . 2-Pyridylacetic acids are notoriously unstable. The electron-withdrawing nitro group at the 5-position pulls electron density from the ring, destabilizing the C-C bond between the methylene and the carboxyl group. Heating facilitates the loss of CO₂, leaving you with 2-methyl-5-nitropyridine (an oil).
The Fix: Cold-Solubilization Protocol
-
Never heat above 40°C during dissolution.
-
Use sonication rather than heat to break up crystal lattices.
-
If a reaction requires heat, protect the acid as an ester (methyl or ethyl) or tert-butyl ester first. Esters are thermally stable.
Part 3: Decision Logic & Workflow
The following diagram illustrates the decision-making process for solubilizing this compound without degrading it.
Caption: Decision tree for solubilizing 2-(5-Nitropyridin-2-yl)acetic acid while preventing thermal degradation.
Part 4: Validated Experimental Protocols
Protocol A: Preparation of a Stable Stock Solution (100 mM)
For biological assays (IC50, cell treatment)
Principle: Avoid DMSO precipitation upon dilution into media by pre-forming the water-soluble salt.
-
Weighing: Weigh the calculated amount of 2-(5-Nitropyridin-2-yl)acetic acid.
-
Primary Solvent: Dissolve in DMSO at 50% of the final volume.
-
Note: If it does not dissolve immediately, sonicate for 30 seconds. Do NOT heat.
-
-
Neutralization: Add 1.05 equivalents of 1M NaOH or Tris Base .
-
Why? This converts the carboxylic acid to the carboxylate sodium salt before it hits the aqueous buffer.
-
-
Dilution: Bring to final volume with water or PBS.
-
Validation: Check for turbidity. The solution should be clear yellow.
Protocol B: Workup/Extraction from Reaction Mixture
For synthetic chemists isolating the product
Principle: Avoid the isoelectric trap during extraction.
-
Quench: Cool reaction mixture to 0°C.
-
Acidification (Careful): Acidify to pH ~4 with 1M HCl.
-
Observation: The product may precipitate. This is fine.
-
-
Extraction: Do not filter yet. Add Ethyl Acetate : Isopropanol (4:1) .
-
Phase Separation: Shake. If an emulsion forms (common with pyridines), add saturated NaCl (brine).
-
Drying: Dry organic layer over Na₂SO₄ (Magnesium sulfate is slightly acidic and can sometimes cause sticking).
-
Evaporation: Concentrate in vacuo at < 40°C . High vacuum is preferred over high heat.
Part 5: Mechanistic Insight (The "Why")
Understanding the decarboxylation mechanism is critical for handling.
Caption: Thermal decarboxylation pathway. The zwitterionic character facilitates a cyclic transition state that ejects CO2.
The nitro group at the 5-position is electron-withdrawing. This reduces the electron density of the pyridine ring, making the bond to the -CH2-COOH group weaker. When heated, the molecule stabilizes the developing carbanion at the 2-position, allowing CO₂ to leave rapidly. This is why cold processing is non-negotiable.
References
-
Dunn, G. E., & Thimm, H. F. (1977).[1] Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution. Canadian Journal of Chemistry, 55(8), 1342-1347.
-
Borowski, P., et al. (2011).[2] Instability of 2,2-di(pyridin-2-yl)acetic acid: Tautomerization versus decarboxylation. Journal of Molecular Modeling, 17(4), 857–868.[3]
-
Kütt, A., et al. (2018).[4] pKa values in organic chemistry – making maximum use of the available data. Tetrahedron Letters, 59(5), 373-412. [4]
-
PubChem Database. (2025). Compound Summary: 2-(5-Nitropyridin-2-yl)acetic acid derivatives. National Library of Medicine.
Sources
Technical Support Center: HPLC Optimization for 2-(5-Nitropyridin-2-yl)acetic acid
Status: Operational Ticket ID: #NITRO-PYR-001 Assigned Specialist: Senior Application Scientist
Introduction: Understanding Your Analyte
Welcome to the Technical Support Center. You are analyzing 2-(5-Nitropyridin-2-yl)acetic acid , a molecule that presents a "dual-personality" challenge in chromatography. To optimize your method, you must first understand the structural forces at play:
-
The Acidic Tail (Acetic Acid moiety): With a pKa of approximately ~4.7, this group will be ionized (negatively charged) at neutral pH, causing it to elute near the void volume (unretained) on a standard C18 column.
-
The Basic Core (Pyridine Ring): Typically, pyridine nitrogens are basic (pKa ~5.2). However, the 5-Nitro group is strongly electron-withdrawing. This significantly reduces the electron density on the ring nitrogen, making it far less basic than unsubstituted pyridine.
-
The Interaction: Despite the reduced basicity, the pyridine nitrogen can still interact with residual silanols on silica columns, leading to the dreaded "shark fin" peak tailing.[1]
This guide provides a self-validating protocol to overcome these specific challenges.
Module 1: The "Golden Standard" Method
Do not start from scratch. Based on the structural properties, this is your baseline starting point. This protocol prioritizes protonation to ensure retention and peak symmetry.
Recommended Instrument Parameters
| Parameter | Recommendation | Technical Rationale |
| Column | C18 (End-capped) , 4.6 x 150 mm, 3.5 or 5 µm. (e.g., Waters XBridge, Phenomenex Gemini, or Agilent ZORBAX Eclipse Plus) | End-capping is non-negotiable to shield residual silanols from the pyridine nitrogen. |
| Mobile Phase A | 0.1% Formic Acid or 20 mM Potassium Phosphate (pH 2.5) | CRITICAL: pH must be < 3.0 to keep the acetic acid group protonated (neutral) for retention on C18. |
| Mobile Phase B | Acetonitrile (ACN) | ACN typically provides sharper peaks for nitro-aromatics compared to Methanol. |
| Flow Rate | 1.0 mL/min | Standard backpressure management. |
| Wavelength | 270 nm (Primary), 254 nm (Secondary) | The nitro-aromatic system has strong absorbance. 270 nm often reduces background noise from formic acid. |
| Column Temp | 30°C - 35°C | Slightly elevated temperature improves mass transfer and reduces tailing. |
Standard Gradient Profile
| Time (min) | % Mobile Phase B | Event |
| 0.0 | 5% | Initial Hold (Equilibration) |
| 2.0 | 5% | Load Sample |
| 12.0 | 95% | Linear Gradient |
| 15.0 | 95% | Wash |
| 15.1 | 5% | Return to Initial |
| 20.0 | 5% | Re-equilibration |
Module 2: Troubleshooting & Optimization Logic
Visualizing the Optimization Workflow
The following diagram outlines the logical decision path for troubleshooting common issues with this specific molecule.
Caption: Decision tree for troubleshooting HPLC issues specific to ionizable pyridine derivatives.
Module 3: Frequently Asked Questions (FAQs)
Q1: Why is my peak eluting at the void volume (t0)?
Diagnosis: The carboxylic acid group is ionized.
Technical Explanation: At pH values > 4.0, the acetic acid moiety (
Q2: I am using a standard C18 column, but the peak is tailing badly. Why?
Diagnosis: Silanol interaction.[1][2][3][4]
Technical Explanation: Even though the nitro group reduces the basicity of the pyridine nitrogen, it does not eliminate it. The nitrogen can still hydrogen bond with acidic silanol groups (
-
Switch Column: Use a "Base Deactivated" (BDS) or high-coverage end-capped column.
-
Modifier: If you cannot change the column, add 5-10 mM Triethylamine (TEA) to the mobile phase. TEA competes for the silanol sites, effectively "blocking" them from your analyte.[1] Note: TEA is not MS-friendly.
Q3: My peak looks "split" or has a shoulder, but the column is new.
Diagnosis: Solvent Strength Mismatch. Technical Explanation: If you dissolve your sample in 100% Acetonitrile or Methanol but inject it into a mobile phase that is 95% Water, the sample "races" through the column before it can interact with the stationary phase. This causes partial precipitation or band broadening. Solution: Dissolve your sample in the initial mobile phase composition (e.g., 5% ACN / 95% Acidic Water). If solubility is an issue, use 50/50, but inject a smaller volume (< 5 µL).
Module 4: Validation Protocol (System Suitability)
To ensure your data is trustworthy, every run must include a System Suitability Test (SST).
| Parameter | Acceptance Criteria | Logic |
| Retention Factor ( | Ensures the peak is truly retained and not eluting with unretained salts. | |
| Tailing Factor ( | Verifies that silanol activity is suppressed. | |
| Resolution ( | If analyzing impurities (e.g., 2-methyl-5-nitropyridine), ensure baseline separation. | |
| Precision (RSD) | Confirms pump stability and autosampler accuracy. |
Experimental Workflow for Method Validation
-
Preparation: Prepare a 0.1 mg/mL stock solution of 2-(5-Nitropyridin-2-yl)acetic acid in 50:50 Water:ACN.
-
Scouting: Run the "Standard Gradient" (Module 1).
-
Optimization:
-
If
: Reduce initial organic % to 2% or switch to a C18-Aq (Polar retention) column. -
If Tailing > 1.5: Lower pH to 2.0 or increase temperature to 40°C.
-
-
Finalization: Lock the method and run the SST.
References
-
Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley. (Chapter 7: Method Development).
-
Neue, U. D. (1997). HPLC Columns: Theory, Technology, and Practice. Wiley-VCH. (Discussion on Silanol Activity and End-capping).
-
Agilent Technologies. (2020). Strategies for the Separation of Basic Compounds in Reversed-Phase HPLC. Application Note.
-
Phenomenex. (2023). Troubleshooting Peak Tailing for Nitrogen-Containing Compounds. Technical Guide.
-
Dolan, J. (2002). "Peak Tailing and Resolution." LCGC North America, 20(5). (Classic troubleshooting regarding pH and pKa effects).
Disclaimer: This guide assumes standard laboratory safety practices. 2-(5-Nitropyridin-2-yl)acetic acid is a nitro-aromatic compound; handle with appropriate PPE as it may be potentially genotoxic or irritating.
Sources
Technical Support Center: Stability & Synthesis of 2-(5-Nitropyridin-2-yl)acetic acid
[1]
Current Status: Active Topic: Preventing Decarboxylative Degradation Audience: Synthetic Chemists / Process Development[1]
Executive Summary: The "Zwitterion Trap"
The primary cause of degradation for 2-(5-Nitropyridin-2-yl)acetic acid is thermal decarboxylation .[1] Unlike simple phenylacetic acids, this molecule possesses a pyridine ring with a strong electron-withdrawing nitro group at the 5-position.[1]
This electronic environment creates a "Zwitterion Trap."[1] In solution, the acidic proton transfers to the basic pyridine nitrogen, forming a zwitterion. The 5-nitro group stabilizes the electron density of the pyridine ring, significantly lowering the activation energy for the loss of CO₂, leading to the formation of the degradation product: 2-methyl-5-nitropyridine .
Critical Rule: Never subject the free acid form of this molecule to heat (>40°C) or strong acidic reflux.[1]
Mechanism of Degradation
To prevent degradation, one must understand the pathway.[1] The 5-nitro group acts as an electron sink, facilitating the formation of the exocyclic enamine intermediate upon decarboxylation.
Figure 1: The zwitterionic decarboxylation pathway.[1] The 5-nitro group stabilizes the transition state, accelerating CO₂ loss.
Strategic Synthesis: The "Ester Safe-Harbor"
The standard Malonic Ester Synthesis (hydrolysis in boiling HCl) guarantees degradation for this specific molecule.[1] You must decouple the decarboxylation of the malonate from the generation of the acetic acid .
The Solution: Krapcho Decarboxylation
Instead of hydrolyzing the diester to the diacid (which requires heat to decarboxylate), use the Krapcho method .[2][3] This removes one ester group without generating the unstable free acid, leaving you with the stable Ethyl 2-(5-nitropyridin-2-yl)acetate .[1]
Comparative Workflow
Figure 2: Comparison of the failed standard route vs. the "Ester Safe-Harbor" strategy utilizing Krapcho decarboxylation.[1]
Detailed Protocols
Phase 1: Formation of the Stable Mono-Ester
Objective: Convert the malonate precursor to the ethyl ester, bypassing the unstable diacid intermediate.
-
Reagents:
-
Procedure:
-
Note: The mono-ester is stable at this temperature, but the free acid is not.[1] The reaction stops at the mono-ester because there is no second hydrolysis mechanism active under these neutral conditions.[1]
-
Workup: Cool to room temperature. Dilute with water and extract with Ethyl Acetate.[1] Wash with brine.[1] Dry and concentrate.
-
Result: Ethyl 2-(5-nitropyridin-2-yl)acetate (Stable solid/oil).[1]
Phase 2: Mild Hydrolysis (Generate Target on Demand)
Objective: Hydrolyze the ester without triggering decarboxylation.[1]
-
Reagents:
-
Procedure:
-
Isolation (Critical Step):
-
While still at 0°C, carefully acidify with 1N HCl to pH 3–4 (Isoelectric point).
-
Warning: Do not go to pH < 1, as protonating the pyridine ring accelerates decarboxylation.[1]
-
Extract immediately with cold Ethyl Acetate or precipitate and filter if solid.[1]
-
Remove solvent under high vacuum at < 30°C .[1]
-
Troubleshooting & FAQs
| Symptom | Probable Cause | Corrective Action |
| Product is an oil that smells like pyridine. | Decarboxylation occurred; you made 2-methyl-5-nitropyridine. | Check temperature during hydrolysis.[1] Ensure pH did not drop below 2. |
| Low yield after Krapcho reaction. | Temperature too low or insufficient water.[1] | Ensure temp reaches 130°C. The reaction requires 1 eq of water to proceed. |
| Product decomposes on the rotovap. | Bath temperature too high. | Set bath to < 30°C. Use a high-vacuum pump to remove water/solvents without heat.[1] |
| Solid precipitates during acidification but redissolves. | pH is too low (passed the isoelectric point).[1] | Back-titrate with dilute base to pH 3–4. The zwitterion is most insoluble at its pI.[1] |
FAQ: Storage
Q: Can I store the free acid? A: It is risky.[1] The free acid slowly decarboxylates even at room temperature.[1]
References
-
Dunn, G. E., & Thimm, H. F. (1977).[1] Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution. Canadian Journal of Chemistry, 55(8), 1342–1347.[1] [1]
- Establishes the zwitterionic mechanism and kinetics of decarboxylation for pyridine deriv
-
Krapcho, A. P., et al. (1978).[1][4] Decarbalkoxylations of geminal diesters and beta-keto esters in wet dimethyl sulfoxide. The Journal of Organic Chemistry, 43(1), 138–147.
- The authoritative source for the neutral decarboxyl
-
Katritzky, A. R. (2010).[1][5] Handbook of Heterocyclic Chemistry. Elsevier.[1]
- General reference for the instability of electron-deficient pyridylacetic acids.
-
Barczynski, P., et al. (2010).[1] Instability of 2,2-di(pyridin-2-yl)acetic acid. Tautomerization versus decarboxylation. Journal of Molecular Structure, 975(1-3), 108-114.[1]
- Confirms the low energy barrier for decarboxyl
refinement of protocols for synthesizing 2-(5-Nitropyridin-2-YL)acetic acid derivatives
This technical guide is structured as a specialized support center for the synthesis of 2-(5-Nitropyridin-2-yl)acetic acid and its derivatives. It prioritizes the Malonate Displacement Route , which is the industrial standard, while addressing the specific electronic challenges posed by the electron-deficient nitropyridine ring.
Topic: Refinement of Protocols for 2-(5-Nitropyridin-2-yl)acetic Acid Derivatives Doc ID: NP-SYN-2024-05 Status: Verified
Executive Summary & Chemical Logic
The synthesis of 2-(5-nitropyridin-2-yl)acetic acid hinges on introducing a carbon nucleophile at the 2-position of a 5-nitro-activated pyridine.
The Central Challenge: The 5-nitro group makes the pyridine ring highly electron-deficient ($ \pi $-deficient).
-
Advantage: It activates the 2-chloro position for Nucleophilic Aromatic Substitution (
). -
Risk: It renders the ring susceptible to ring-opening or degradation by hard nucleophiles (like
) and makes the -methylene protons of the product highly acidic, leading to potential polymerization or oxidative degradation.
Recommended Route:
Interactive Workflow (Visualization)
The following diagram outlines the critical decision points and reaction flow.
Figure 1: Logic flow for the Malonate Displacement Route. Note the critical warning against strong basic hydrolysis.
Standard Operating Procedures (SOPs)
Protocol A: Formation of the Malonate Adduct ( )
Objective: Displace the 2-chloro group with diethyl malonate.
Reagents:
-
2-Chloro-5-nitropyridine (1.0 eq)
-
Diethyl malonate (1.2 eq)
-
Sodium Hydride (NaH, 60% in oil) (2.2 - 2.5 eq)
-
Solvent: Anhydrous THF (preferred) or DMF.
Step-by-Step:
-
Anion Formation: In a flame-dried flask under
, suspend NaH in THF at 0°C. Add diethyl malonate dropwise.-
Observation: Gas evolution (
). The solution should turn clear or slightly cloudy. -
Critical: Use >2 equivalents of base. One removes the proton from malonate; the second neutralizes the HCl generated during substitution.
-
-
Addition: Add 2-Chloro-5-nitropyridine (dissolved in minimal THF) dropwise to the malonate anion at 0°C.
-
Reaction: Allow to warm to RT. If sluggish, heat to 60°C.
-
Visual Cue: The reaction mixture will turn deep red/purple . This is the deprotonated product (stabilized anion). It does not indicate decomposition.
-
-
Quench: Pour into cold dilute
or HCl (pH ~4). The color should shift from red to yellow/orange as the product protonates. -
Isolation: Extract with EtOAc. The product is usually an oil or low-melting solid.
Protocol B: Hydrolysis & Decarboxylation
Objective: Convert the diester to the mono-acid without destroying the nitro group.
Reagents:
-
6M Hydrochloric Acid (HCl)
-
Alternative:
/ Water / Acetic Acid
Step-by-Step:
-
Suspend the crude malonate intermediate in 6M HCl (10 vol).
-
Heat to reflux (approx. 100-110°C) for 4–6 hours.
-
Monitoring: Monitor by LCMS for the loss of
(M-44). -
Workup (Isoelectric Precipitation):
-
Cool the reaction to 0°C.
-
Carefully adjust pH to ~3.0–3.5 using 50% NaOH or solid
. -
Caution: Do not overshoot to pH > 7, or the pyridine ring may degrade, and the salt will solubilize.
-
Filter the precipitated solid.[5]
-
Troubleshooting Guide & FAQs
Issue 1: "My reaction mixture turned black/tarry during hydrolysis."
Diagnosis: Decomposition of the nitropyridine ring. Root Cause:
-
Base Sensitivity: If you used NaOH/LiOH for saponification, the hydroxide ion likely attacked the C6 position of the electron-deficient pyridine, leading to ring opening or polymerization.
-
Thermal Instability: Prolonged heating of the nitropyridine acetic acid at temperatures >120°C can cause oxidative degradation of the methylene bridge. Solution:
-
Switch to Acid Hydrolysis: Use Protocol B (HCl reflux) instead of basic saponification.
-
Krapcho Decarboxylation: If acid hydrolysis fails, use Krapcho conditions (NaCl, wet DMSO, 130°C). This is neutral and milder.
Issue 2: "I cannot isolate the product; it stays in the water phase."
Diagnosis: Zwitterionic solubility. Root Cause: The product contains a basic nitrogen (pyridine) and an acidic group (carboxylic acid).
-
At pH < 2: It is cationic (protonated N). Soluble in water.
-
At pH > 5: It is anionic (carboxylate). Soluble in water. Solution:
-
Isoelectric Point (pI): You must adjust the pH to the pI of the molecule, typically between pH 3.0 and 3.5 .
-
Salting Out: Saturate the aqueous layer with NaCl before extracting with THF/EtOAc mixtures (pure EtOAc is often insufficient).
Issue 3: "The reaction yield is low (<40%)."
Diagnosis: Incomplete anion formation or moisture contamination. Data Table: Common Failure Modes
| Symptom | Probable Cause | Corrective Action |
| No reaction (SM recovery) | Wet solvent/NaH inactive | Titrate NaH or use fresh bottle. Ensure THF is dry. |
| Red color fades quickly | Insufficient Base | Ensure 2.2–2.5 eq of NaH is used. The product is acidic and consumes base. |
| Impurity at 0.5 RRT | Bis-alkylation | Excess malonate was not used, or mixing was poor. Use 1.2–1.5 eq malonate. |
Advanced Alternative: Meldrum's Acid Route
For substrates where the malonate route fails (e.g., highly steric hindrance), use the Meldrum's Acid protocol.
-
Activation: React 2-chloro-5-nitropyridine with Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) using DIPEA in acetonitrile.
-
Hydrolysis: The resulting adduct is much easier to hydrolyze/decarboxylate than the diethyl malonate adduct, often requiring only mild heating in aqueous acetic acid.
References
-
General
Malonate Synthesis:- Title: Synthesis of 2-substituted-5-nitropyridines via nucleophilic arom
- Source:Journal of Medicinal Chemistry, 2004, 47(12), 3244.
- Context: Establishes the baseline NaH/THF protocol for nitropyridine functionaliz
-
(General Journal Link)
-
Meldrum's Acid Protocol
- Title: Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxyl
- Source:The Journal of Organic Chemistry, 2022, 87(21), 14825–14833.
- Context: Provides the altern
-
Decarboxylation Mechanisms
- Title: Unveiling the Decarboxylation of a Malonic Acid-Containing Macrocycle
- Source:ChemistryEurope, 2024.
- Context: Explains the "overlooked" facility of decarboxylation at pH 2-3, valid
-
Safety & Handling
- Title: 2-Chloro-5-nitropyridine Safety D
- Source:ChemicalBook / PubChem.
-
Context: Sensitizer warnings and handling precautions.[6]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. CN109456257B - Preparation method of high-yield 2-chloro-5-nitropyridine - Google Patents [patents.google.com]
- 5. WO2010089773A2 - Process for preparation of nitropyridine derivatives - Google Patents [patents.google.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
Validation & Comparative
A Comparative Analysis of 2-(5-Nitropyridin-2-YL)acetic Acid and 2-(3-Nitropyridin-2-YL)acetic Acid for Researchers and Drug Development Professionals
In the landscape of medicinal chemistry and drug discovery, the nuanced differences between positional isomers can profoundly impact biological activity, physicochemical properties, and synthetic accessibility. This guide provides an in-depth comparative study of two such isomers: 2-(5-Nitropyridin-2-YL)acetic acid and 2-(3-Nitropyridin-2-YL)acetic acid. As critical building blocks in the synthesis of novel therapeutics, a thorough understanding of their distinct characteristics is paramount for researchers, scientists, and drug development professionals. This document will delve into their synthesis, physicochemical properties, reactivity, and potential biological activities, supported by experimental data and established protocols.
Introduction: The Significance of Nitro Group Positioning
The pyridine ring is a privileged scaffold in medicinal chemistry, present in numerous approved drugs. The introduction of a nitro group, a potent electron-withdrawing moiety, significantly modulates the electronic landscape of the pyridine ring, thereby influencing its reactivity and interaction with biological targets. The strategic placement of this nitro group at either the 3- or 5-position relative to the acetic acid-bearing carbon at the 2-position creates two isomers with distinct electronic and steric environments. This guide will elucidate how this seemingly minor structural alteration leads to considerable differences in their chemical behavior and potential as pharmacophores.
Synthesis and Strategic Considerations
The synthesis of these isomeric nitropyridyl acetic acids requires distinct strategic approaches, primarily dictated by the directing effects of the substituents on the pyridine ring.
Synthesis of 2-(5-Nitropyridin-2-YL)acetic Acid
The synthesis of the 5-nitro isomer typically commences with a commercially available precursor, 2-chloro-5-nitropyridine. The chloro substituent at the 2-position is activated towards nucleophilic aromatic substitution (SNAr) by the electron-withdrawing nitro group at the 5-position. A common strategy involves the introduction of a two-carbon synthon that can be subsequently converted to the carboxylic acid.
A plausible synthetic route involves the reaction of 2-chloro-5-nitropyridine with a malonic ester, followed by hydrolysis and decarboxylation.
Experimental Protocol: Synthesis of Ethyl 2-(5-Nitropyridin-2-YL)acetate
-
Reaction Setup: To a stirred solution of sodium ethoxide (prepared from sodium in anhydrous ethanol) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add diethyl malonate dropwise at 0 °C.
-
Nucleophile Formation: Allow the reaction mixture to stir at room temperature for 30 minutes to ensure complete formation of the sodiomalonic ester.
-
SNAr Reaction: Add a solution of 2-chloro-5-nitropyridine in anhydrous ethanol to the reaction mixture.
-
Reaction Progression: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and neutralize with a dilute acid (e.g., 1 M HCl). Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to afford ethyl 2-(5-nitropyridin-2-yl)acetate.
Hydrolysis to 2-(5-Nitropyridin-2-YL)acetic Acid
The final step involves the hydrolysis of the ester to the corresponding carboxylic acid.
-
Hydrolysis: Dissolve the purified ethyl 2-(5-nitropyridin-2-yl)acetate in a mixture of ethanol and an aqueous solution of a base (e.g., sodium hydroxide).
-
Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating until the hydrolysis is complete (monitored by TLC).
-
Acidification: Cool the reaction mixture in an ice bath and carefully acidify with a dilute acid (e.g., 1 M HCl) to precipitate the carboxylic acid.
-
Isolation: Collect the precipitate by filtration, wash with cold water, and dry under vacuum to yield 2-(5-Nitropyridin-2-YL)acetic acid.
Synthesis of 2-(3-Nitropyridin-2-YL)acetic Acid
The synthesis of the 3-nitro isomer is more challenging due to the electronic deactivation of the 2-position by the adjacent nitro group, making direct SNAr with a malonic ester less favorable. A more viable approach often involves constructing the acetic acid side chain from a pre-functionalized 2-methyl-3-nitropyridine.
A potential synthetic pathway is outlined below, starting from the commercially available 2-chloro-3-nitropyridine.
Experimental Protocol: Synthesis of 2-Methyl-3-nitropyridine
This synthesis can be adapted from known procedures for similar compounds.[1]
-
Reaction Setup: In a three-necked flask equipped with a reflux condenser and under an inert atmosphere, prepare a solution of the sodium salt of diethyl malonate in anhydrous tetrahydrofuran (THF).
-
SNAr Reaction: Add 2-chloro-3-nitropyridine to the solution and stir the mixture at room temperature.
-
Hydrolysis and Decarboxylation: After the reaction is complete, the intermediate is hydrolyzed and decarboxylated by heating with an aqueous acid (e.g., sulfuric acid) to yield 2-methyl-3-nitropyridine.[1]
Conversion to 2-(3-Nitropyridin-2-YL)acetic Acid
The methyl group can then be converted to the carboxylic acid via a two-step process involving radical bromination followed by hydrolysis of the resulting benzyl bromide analog.
-
Bromination: Dissolve 2-methyl-3-nitropyridine in a suitable solvent (e.g., carbon tetrachloride) and add N-bromosuccinimide (NBS) and a radical initiator (e.g., benzoyl peroxide). Reflux the mixture with irradiation from a sunlamp.
-
Hydrolysis: The resulting 2-(bromomethyl)-3-nitropyridine can be hydrolyzed to the corresponding alcohol, which is then oxidized to the carboxylic acid. Alternatively, reaction with sodium cyanide followed by hydrolysis of the nitrile will also yield the desired product.
Caption: Key reactivity differences between the isomers.
Biological Activity: A Comparative Outlook
While a direct head-to-head comparison of the biological activities of these two specific molecules is not readily available in the literature, we can infer potential differences based on studies of related nitropyridine derivatives. Nitropyridines have been investigated for a range of biological activities, including antimicrobial and enzyme inhibitory effects. [2][3]
Antimicrobial Activity
Nitroaromatic compounds are known to exhibit antimicrobial properties, often through mechanisms involving the reduction of the nitro group to generate reactive nitrogen species that can damage cellular components. The position of the nitro group can influence the redox potential of the molecule and its ability to penetrate microbial cell membranes.
Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
-
Preparation of Stock Solutions: Prepare stock solutions of 2-(5-nitropyridin-2-yl)acetic acid and 2-(3-nitropyridin-2-yl)acetic acid in a suitable solvent (e.g., DMSO).
-
Bacterial Strains: Use standard bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) for testing.
-
Serial Dilutions: In a 96-well microtiter plate, perform serial two-fold dilutions of the test compounds in Mueller-Hinton broth.
-
Inoculation: Add a standardized bacterial inoculum to each well.
-
Incubation: Incubate the plates at 37 °C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
It is hypothesized that the 5-nitro isomer may exhibit greater antimicrobial activity due to its electronic profile, which could facilitate the necessary reduction steps within the microbial cell.
Enzyme Inhibition
The pyridine and carboxylic acid moieties can act as key binding elements in enzyme active sites, while the nitro group can form specific interactions or influence the overall electronic and steric complementarity of the molecule with the target. For instance, nitropyridine derivatives have been explored as inhibitors of enzymes like urease. [2] Experimental Protocol: Urease Inhibition Assay
-
Enzyme and Substrate: Use a purified source of urease (e.g., from jack beans) and urea as the substrate.
-
Assay Buffer: Prepare a suitable buffer (e.g., phosphate buffer at a specific pH).
-
Inhibition Assay: In a 96-well plate, pre-incubate the enzyme with various concentrations of the test compounds.
-
Reaction Initiation: Initiate the reaction by adding urea.
-
Detection: The amount of ammonia produced can be quantified using the Berthelot method (measuring absorbance at a specific wavelength).
-
IC50 Determination: Calculate the concentration of the inhibitor required to reduce enzyme activity by 50% (IC50).
The differing steric and electronic profiles of the two isomers would likely result in different binding affinities and inhibitory potencies against a given enzyme target.
Conclusion: Guiding Future Research
This comparative guide highlights the significant, albeit subtle, differences between 2-(5-nitropyridin-2-yl)acetic acid and 2-(3-nitropyridin-2-yl)acetic acid. The position of the nitro group is a critical determinant of their synthetic accessibility, physicochemical properties, and, by extension, their potential biological activities. The 5-nitro isomer is generally more straightforward to synthesize and is predicted to be more acidic. These fundamental differences underscore the importance of careful isomeric consideration in the design and development of novel pyridine-based therapeutic agents. Further experimental validation of the predicted properties and a direct comparative evaluation of their biological activities are warranted to fully elucidate their potential in drug discovery.
References
-
J. K. Scientific. Methyl 2-(5-nitropyridin-2-yl)acetate. [Link]
-
PrepChem. Synthesis of ethyl 3-nitropyridine 2-mercaptoacetate. [Link]
-
MDPI. Nitropyridines in the Synthesis of Bioactive Molecules. [Link]
-
Starosotnikov, A. M., et al. Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules. Molecules2022 , 27(17), 5693. [Link]
-
MDPI. Antimicrobial Activity of Naphthyridine Derivatives. [Link]
-
The Royal Society of Chemistry. Supporting Information for "Gold-catalyzed deoxygenation of amine N-oxides with hydrosilanes". [Link]
-
PubChem. 2-Amino-5-nitropyridine. [Link]
-
NIST. 2-Amino-5-nitropyridine. [Link]
-
MDPI. Pyridine Compounds with Antimicrobial and Antiviral Activities. [Link]
-
ResearchGate. 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects. [Link]
-
ResearchGate. FTIR spectra of 2-amino-5-methylpyridine and the complex. [Link]
-
ResearchGate. LC-MS-MS analysis of 2-pyridylacetic acid, a major metabolite of betahistine: Application to a pharmacokinetic study in healthy volunteers. [Link]
-
ResearchGate. 13 C NMR spectrum for 2-(1,3-oxazolin-2-yl)pyridine (Py-ox) in DMSO-d6. [Link]
-
NP-MRD. 13C NMR Spectrum (1D, 101 MHz, D2O, predicted) (NP0000084). [Link]
-
ResearchGate. H.NMR-Spectrum of Compound{2}. [Link]
Sources
A Technical Guide to 2-(5-Nitropyridin-2-YL)acetic Acid as a Reference Standard in Pharmaceutical Analysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical quality control, the purity and accurate quantification of active pharmaceutical ingredients (APIs) and their related substances are paramount. This necessitates the use of well-characterized reference standards. This guide provides an in-depth technical comparison of 2-(5-Nitropyridin-2-YL)acetic acid as a reference standard, exploring its analytical applications, potential alternative standards, and the rigorous methodologies required for its characterization and use.
Introduction: The Role of Reference Standards in Ensuring Pharmaceutical Quality
Reference standards are highly purified compounds used as a basis for comparison in analytical procedures.[1] They are critical for the identification, purity assessment, and quantification of APIs and their impurities.[2][3] The use of a well-characterized reference standard is a fundamental requirement for method validation and for ensuring the accuracy and reliability of analytical data submitted to regulatory agencies.[3]
2-(5-Nitropyridin-2-YL)acetic acid is a pyridine derivative containing a nitro functional group and an acetic acid moiety. Its chemical structure suggests its potential relevance as a process impurity, degradation product, or a starting material/intermediate in the synthesis of various pharmaceutical compounds.[][5][] The presence of the nitropyridine core, a structural motif found in some APIs, makes this compound a relevant candidate for a reference standard in the analysis of such drugs.[7]
Characterization of 2-(5-Nitropyridin-2-YL)acetic Acid as a Reference Standard
To be utilized as a reference standard, a compound must undergo comprehensive characterization to establish its identity, purity, and potency. While a certified reference material (CRM) with a detailed Certificate of Analysis (CoA) is the gold standard, this section outlines the necessary analytical work for its qualification.
Physicochemical Properties
A foundational step in characterizing a reference standard is the determination of its fundamental physicochemical properties.
| Property | Value | Source |
| Molecular Formula | C7H6N2O4 | N/A |
| Molecular Weight | 182.14 g/mol | N/A |
| Appearance | Off-white to yellow solid | N/A |
| Solubility | Soluble in methanol, DMSO | N/A |
Purity Determination: A Multi-faceted Approach
A combination of analytical techniques should be employed to provide a comprehensive purity profile.
2.2.1. Chromatographic Purity by High-Performance Liquid Chromatography (HPLC)
A stability-indicating HPLC method is the cornerstone of purity assessment.[8] The method must be capable of separating the main compound from all potential process-related impurities and degradation products.
Experimental Protocol: HPLC-UV Purity Determination
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common starting point for pyridine derivatives.
-
Mobile Phase: A gradient elution is often necessary to resolve impurities with a wide range of polarities. A typical mobile phase could consist of:
-
A: 0.1% Formic acid in water
-
B: Acetonitrile
-
-
Gradient Program:
Time (min) %A %B 0 95 5 20 5 95 25 5 95 26 95 5 | 30 | 95 | 5 |
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: UV at 254 nm.
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
2.2.2. Purity by Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is a primary analytical method for determining the purity of organic compounds without the need for a specific reference standard of the same compound.[9][10][11][12] It relies on the direct relationship between the signal intensity in an NMR spectrum and the number of protons giving rise to that signal.
Experimental Protocol: Purity by ¹H-qNMR
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Internal Standard: A certified reference material with a known purity, such as maleic acid or dimethyl sulfone, that has signals that do not overlap with the analyte.[13]
-
Sample Preparation: Accurately weigh the 2-(5-Nitropyridin-2-YL)acetic acid and the internal standard into an NMR tube and dissolve in a known volume of a suitable deuterated solvent (e.g., DMSO-d6).
-
Acquisition Parameters:
-
A 90° pulse angle.
-
A relaxation delay (d1) of at least 5 times the longest T1 of the signals of interest to ensure full relaxation.
-
A sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
Data Processing: Careful phasing and baseline correction are critical for accurate integration.
-
Calculation: The purity is calculated based on the integral ratio of a specific, well-resolved signal from the analyte to a signal from the internal standard, taking into account their respective molecular weights and the number of protons contributing to each signal.
2.2.3. Water Content by Karl Fischer Titration
The presence of water can significantly impact the potency of a reference standard. Karl Fischer titration is the standard method for determining water content.[]
2.2.4. Residual Solvents by Gas Chromatography (GC)
Residual solvents from the synthesis and purification process must be identified and quantified, typically by headspace GC with flame ionization detection (FID).[14]
2.2.5. Inorganic Impurities by Sulphated Ash
This test quantifies the amount of inorganic impurities by treating the sample with sulfuric acid and igniting it to a constant weight.
Identity Confirmation
The identity of the reference standard must be unequivocally confirmed using a combination of spectroscopic techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information.
-
Mass Spectrometry (MS): Confirms the molecular weight and provides fragmentation patterns for structural elucidation.
-
Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule.
Comparison with Alternative Reference Standards
The choice of a reference standard depends on the specific analytical application. In the context of analyzing an API with a nitropyridine moiety, several alternatives to 2-(5-Nitropyridin-2-YL)acetic acid could be considered.
Structurally Similar Certified Reference Materials
For general system suitability and as a qualitative marker, certified reference materials of structurally related, commercially available compounds can be employed.
| Alternative Reference Standard | Supplier | Stated Purity | Use Case |
| Pyridine | Sigma-Aldrich | ≥99.9% (GC)[15] | System suitability, general method development for pyridine-containing compounds. |
| Nicotinic acid | Briti Scientific | >99%[16] | As a reference for a related pyridine carboxylic acid. |
| 5-Nitropyridine-2-carboxylic acid | Synblock | NLT 98%[3] | A close structural analog, useful for method development and as a qualitative marker. |
Causality behind Experimental Choices: When a certified reference standard for the exact impurity is unavailable, using a closely related and well-characterized compound allows for the initial development and optimization of chromatographic conditions. The choice of pyridine or nicotinic acid provides a basic understanding of the chromatographic behavior of the pyridine ring system, while 5-nitropyridine-2-carboxylic acid offers a more direct comparison due to its structural similarity.
In-house Primary Standard of the API
For quantitative analysis of impurities, the most accurate approach is to use a well-characterized in-house primary standard of the API itself.[17] The relative response factor (RRF) of 2-(5-Nitropyridin-2-YL)acetic acid to the API needs to be determined for accurate quantification.
Experimental Protocol: Determination of Relative Response Factor (RRF)
-
Prepare stock solutions of both the API primary standard and the purified 2-(5-Nitropyridin-2-YL)acetic acid of known concentrations.
-
Prepare a series of solutions containing the API at a fixed concentration and the impurity at various concentrations.
-
Inject these solutions into the validated HPLC system.
-
Plot the peak area of the impurity against its concentration to generate a calibration curve.
-
The RRF is calculated as the ratio of the slope of the impurity's calibration curve to the slope of the API's calibration curve.
Stability Indicating Nature and Forced Degradation Studies
A critical aspect of a reference standard for impurity analysis is its use in validating a stability-indicating analytical method.[8][18][19][20] This involves subjecting the API to forced degradation conditions to generate potential degradation products. 2-(5-Nitropyridin-2-YL)acetic acid, if identified as a degradation product, would be crucial for peak identification and tracking in stability studies.
Experimental Workflow: Forced Degradation Study
Caption: Forced degradation workflow to assess API stability and identify degradation products.
The resulting chromatograms from the stressed samples are then compared to the chromatogram of the 2-(5-Nitropyridin-2-YL)acetic acid reference standard to confirm its presence as a degradant.
Conclusion: A Valuable Tool in the Analytical Scientist's Arsenal
While a fully certified reference material for 2-(5-Nitropyridin-2-YL)acetic acid may not be readily available from pharmacopeial sources, its role as a potential process impurity or degradation product in APIs containing a nitropyridine moiety makes it a crucial compound for analytical chemists. Through rigorous in-house characterization using a combination of chromatographic and spectroscopic techniques, it can be qualified as a valuable reference standard. This enables the development and validation of robust, stability-indicating analytical methods, ultimately contributing to the safety and quality of pharmaceutical products. The principles and methodologies outlined in this guide provide a framework for the establishment and utilization of 2-(5-Nitropyridin-2-YL)acetic acid as a reliable reference standard in a regulated environment.
References
-
A deep dive into Nitrosamine impurities in APIs and drug products - Veeprho. (2022, August 12). Retrieved January 31, 2026, from [Link]
-
Development, Quantification and Validation of a HPLC-UV Method for Analysis of N-Nitroso Aryl Piperazine Quetiapine Impurity in Quetiapine Crude to better control in Final Drug Substance. (2025, September 30). ResearchGate. Retrieved January 31, 2026, from [Link]
-
Study of Forced-Acid/Heat Degradation and Degradant/Impurity Profile of Phenazopyridine Hydrochloride through HPLC and Spectrofluorimetric Analyses. (2025, August 10). ResearchGate. Retrieved January 31, 2026, from [Link]
-
Certified Reference Material | Laboratory Chemicals - Briti S. (n.d.). Retrieved January 31, 2026, from [Link]
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Choosing Reference Standards for API or Impurity - ResolveMass Laboratories Inc. (2025, September 29). Retrieved January 31, 2026, from [Link]
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Octad of standards for qNMR purity measurements - BIPM. (2023, March 29). Retrieved January 31, 2026, from [Link]
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Characterisation of a new degradation product of nifedipine formed on catalysis by atenolol: A typical case of alteration of degradation pathway of one drug by another - PubMed. (n.d.). Retrieved January 31, 2026, from [Link]
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Impurity Profiling of Pharmaceuticals - ManTech Publications. (n.d.). Retrieved January 31, 2026, from [Link]
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Development and validation of RP-HPLC method for estimation of process related impurity in nimodipine bulk and formulation - Scholars Research Library. (n.d.). Retrieved January 31, 2026, from [Link]
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Types of Reference Standards Used in the Pharmaceutical Industry - Pharmaffiliates. (2025, June 16). Retrieved January 31, 2026, from [Link]
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Forced Degradation – A Review - Biomedical Journal of Scientific & Technical Research (BJSTR) Publishers. (2022, November 30). Retrieved January 31, 2026, from [Link]
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A Comprehensive Guide to Impurity Reference Standards and Comparison Standards: Definitions, Functions, and Uses - Labinsights. (2024, December 25). Retrieved January 31, 2026, from [Link]
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Impurity Profile of Pharmaceuticals Ingredient: A Review - ResearchGate. (2016, August 18). Retrieved January 31, 2026, from [Link]
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development and validation of rp- hplc method for the estimation of process related impurities from lacidipine bulk and formulation - IJCRT.org. (n.d.). Retrieved January 31, 2026, from [Link]
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Analytical Reference Materials - ZeptoMetrix. (n.d.). Retrieved January 31, 2026, from [Link]
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Characterisation of non-compendial reference standards for impurities - YouTube. (2017, February 20). Retrieved January 31, 2026, from [Link]
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Organic CRM - CPAChem Products. (n.d.). Retrieved January 31, 2026, from [Link]
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Impurity Profiling of Drug Substances in Pharmaceuticals - Pharmaguideline. (2017, July 27). Retrieved January 31, 2026, from [Link]
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2-Amino-5-nitropyridine, 98% - India with worldwide shipping - Ottokemi. (n.d.). Retrieved January 31, 2026, from [Link]
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Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient - IOSR Journal. (n.d.). Retrieved January 31, 2026, from [Link]
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A practical guide to forced degradation and stability studies for drug substances. (n.d.). Retrieved January 31, 2026, from [Link]
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Forced Degradation in Pharmaceuticals – A Regulatory Update. (2023, April 23). Retrieved January 31, 2026, from [Link]
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Recent trends in the impurity profile of pharmaceuticals - PMC - NIH. (n.d.). Retrieved January 31, 2026, from [Link] impurity-profiling-in-pharmaceuticals/
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The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. (2015, July 17). Retrieved January 31, 2026, from [Link]
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LGC - Jens Boertz - Reference standards for APIs and impurities - Amazon S3. (n.d.). Retrieved January 31, 2026, from [Link]
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Validation of Pharmaceutical (API) Bulk Drug by HPLC Methods - ResearchGate. (2025, August 10). Retrieved January 31, 2026, from [Link]
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The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination of established and novel ingredi - RSSL. (n.d.). Retrieved January 31, 2026, from [Link]
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2-(2-(4-nitrosoPiperazin-1-yl)ethoxy)acetic acid - Veeprho. (n.d.). Retrieved January 31, 2026, from [Link]
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comparison of different synthetic routes to 5-Nitropyridine-2-acetic acid
Executive Summary
5-Nitropyridine-2-acetic acid (CAS: 55834-22-9) is a critical scaffold in the synthesis of bioactive peptidomimetics, enzyme inhibitors, and agrochemicals.[1] Its synthesis presents a unique challenge: the pyridine ring is electron-deficient, deactivating it toward electrophilic substitution (e.g., direct nitration) but activating it toward nucleophilic attack.
This guide compares the two most chemically robust pathways:
-
The Nucleophilic Substitution (SNAr) Route: Displacement of chloride from 2-chloro-5-nitropyridine using a malonate surrogate.
-
The Condensation-Oxidation Route: Functionalization of 2-methyl-5-nitropyridine via oxalate condensation.
Recommendation: The SNAr Malonate Route is the superior method for scalability and yield, avoiding the oxidative hazards and regioselectivity issues associated with alternative pathways.
Part 1: Strategic Route Analysis
Route A: The Malonate Displacement (Gold Standard)
This route leverages the electronic nature of the 5-nitropyridine ring. The nitro group at the 5-position and the ring nitrogen strongly activate the 2-position for nucleophilic aromatic substitution (SNAr).
-
Mechanism: Addition-Elimination (SNAr) followed by Hydrolysis and Decarboxylation.
-
Key Advantage: High regioselectivity; commercial availability of 2-chloro-5-nitropyridine.
-
Critical Control Point: The final decarboxylation step must be controlled. Excessive thermal energy or strong acid can drive the reaction completely to 2-methyl-5-nitropyridine (double decarboxylation).
Route B: The Oxalate Condensation (Classical)
This route starts with 2-methyl-5-nitropyridine. The methyl protons are acidified by the electron-withdrawing nitro group, allowing deprotonation and condensation with diethyl oxalate.
-
Mechanism: Claisen condensation to form the pyruvate enolate, followed by oxidative cleavage (using H₂O₂).
-
Key Advantage: Avoids halogenated precursors.[2]
-
Disadvantage: Requires handling of hazardous oxidants (peroxides) and often suffers from lower yields due to side reactions during the oxidative cleavage step.
Part 2: Comparative Data Analysis
| Feature | Route A: Malonate SNAr | Route B: Oxalate Condensation |
| Starting Material | 2-Chloro-5-nitropyridine | 2-Methyl-5-nitropyridine |
| Reagents | Diethyl malonate, NaH/KOtBu, Acid | Diethyl oxalate, NaOEt, H₂O₂ |
| Step Count | 2 (One-pot variation possible) | 2-3 |
| Typical Yield | 65–80% | 40–55% |
| Purity Profile | High (>98% after recryst.) | Moderate (oxidation byproducts) |
| Scalability | Excellent (Kilogram scale) | Moderate (Exotherm control needed) |
| Safety Profile | Moderate (Corrosives) | Low (Peroxide hazards) |
Part 3: Detailed Experimental Protocols
Protocol A: Synthesis via Malonate Displacement
Target: 5-Nitropyridine-2-acetic acid
Step 1: Preparation of Diethyl 2-(5-nitropyridin-2-yl)malonate
-
Setup: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser, nitrogen inlet, and addition funnel.
-
Reagents:
-
Sodium Hydride (60% dispersion in oil): 1.1 equiv.
-
Diethyl Malonate: 1.1 equiv.
-
2-Chloro-5-nitropyridine: 1.0 equiv.
-
Solvent: Anhydrous THF or DMF.
-
-
Procedure:
-
Suspend NaH in anhydrous THF at 0°C.
-
Add Diethyl Malonate dropwise. Stir for 30 min until H₂ evolution ceases (formation of sodiomalonate).
-
Add 2-Chloro-5-nitropyridine (dissolved in THF) dropwise to the enolate solution. The solution will turn dark red/brown.
-
Heat to reflux (THF) or 80°C (DMF) for 4–6 hours. Monitor by TLC (EtOAc/Hexane 1:3).
-
Quench: Cool to RT, quench with saturated NH₄Cl, extract with EtOAc, and concentrate to yield the crude diester.
-
Step 2: Hydrolysis and Controlled Decarboxylation
Critical Note: Do not use concentrated H₂SO₄ at reflux, as this produces 2-methyl-5-nitropyridine.
-
Hydrolysis: Dissolve the crude diester in Ethanol/Water (1:1). Add NaOH (2.5 equiv). Stir at RT for 12 hours or mild reflux (1 hour) to form the dicarboxylate salt.
-
Acidification: Cool to 0°C. Acidify carefully with 6M HCl to pH 2. The substituted malonic acid may precipitate.
-
Decarboxylation:
-
Method A (Thermal): Heat the wet malonic acid solid in xylene or DMSO at 100–110°C for 1–2 hours until CO₂ evolution stops.
-
Method B (Acidic): Reflux the malonic acid intermediate in 50% acetic acid for 2–3 hours.
-
-
Isolation: Concentrate the solvent. Recrystallize the residue from Water/Ethanol or Ethyl Acetate/Hexane.
-
Product: Pale yellow solid.
Protocol B: Synthesis via Oxalate Condensation
Target: 5-Nitropyridine-2-acetic acid
-
Condensation:
-
Dissolve 2-methyl-5-nitropyridine (1.0 equiv) and diethyl oxalate (1.2 equiv) in anhydrous ethanol.
-
Add Potassium Ethoxide (1.2 equiv) slowly at 0°C. The solution turns deep red (enolate formation).
-
Stir at RT for 4 hours. A precipitate of the potassium enolate of the pyruvate usually forms.
-
-
Oxidative Cleavage:
-
Isolate the potassium salt or use the suspension directly.
-
Dissolve in water. Add 30% H₂O₂ (2.0 equiv) dropwise at 0–10°C (Exothermic!). Maintain pH ~10 with NaOH if necessary.
-
Stir for 2 hours.
-
-
Workup:
Part 4: Reaction Pathway Visualization
Diagram 1: The Malonate SNAr Pathway (Recommended)
Caption: Step-wise synthesis via malonate displacement, highlighting the critical decarboxylation control point.
Diagram 2: The Oxalate Condensation Pathway
Caption: Synthesis via functionalization of the methyl group using diethyl oxalate and oxidative cleavage.
References
-
ChemicalBook. 2-Methyl-5-nitropyridine synthesis and reactions. (Accessed 2026). Link
-
National Institutes of Health (NIH). Malonates in Cyclocondensation Reactions. (PMC Article). Link
-
GuideChem. Synthesis and applications of 5-Chloro-2-nitropyridine.Link
-
Google Patents. Process for preparation of nitropyridine derivatives (WO2010089773A2).Link
-
Master Organic Chemistry. The Malonic Ester Synthesis.Link
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- 3. Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O [portal.amelica.org]
- 4. WO2010089773A2 - Process for preparation of nitropyridine derivatives - Google Patents [patents.google.com]
- 5. rsc.org [rsc.org]
A Researcher's Guide to Evaluating the Biological Efficacy of Novel Nitropyridine Derivatives: The Case of 2-(5-Nitropyridin-2-YL)acetic acid
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Therapeutic Potential of the Nitropyridine Scaffold
The pyridine ring is a "privileged structural motif" in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1][2] Its functionalization with a nitro group creates the nitropyridine class, which has demonstrated a remarkable breadth of biological activities, including antitumor, antiviral, antimicrobial, and anti-inflammatory properties.[1][3][4] The electron-withdrawing nature of the nitro group can significantly modulate the chemical properties of the pyridine ring, making nitropyridine derivatives a fertile ground for the discovery of novel therapeutic agents.[5]
This guide provides a comprehensive framework for the biological evaluation of a novel nitropyridine compound, using the hypothetical assessment of 2-(5-Nitropyridin-2-YL)acetic acid as a central example. While specific efficacy data for this particular molecule is not yet prevalent in published literature, its structural class suggests several high-probability avenues for investigation. As a senior application scientist, my objective is to provide not just protocols, but the strategic rationale behind them, enabling researchers to design robust, self-validating experiments for this and similar novel chemical entities.
We will focus on two of the most prominent activities reported for this class: antimicrobial and anti-inflammatory efficacy. This document will detail the selection of appropriate comparator drugs, provide step-by-step experimental protocols, and illustrate how to structure and interpret the resulting data.
Strategic Selection of Primary Screening Targets & Comparators
Given the diverse activities of nitropyridine derivatives, the initial screening strategy must be both broad and informed by existing literature. The presence of the nitro group is a key feature in many antimicrobial agents, where its reduction within target cells can produce toxic radical species.[5] Similarly, various pyridine-containing molecules are known to possess anti-inflammatory and analgesic properties.[6][7]
Therefore, a logical starting point for the characterization of 2-(5-Nitropyridin-2-YL)acetic acid is to assess its potential as both an antimicrobial and an anti-inflammatory agent.
Rationale for Comparator Drug Selection:
-
For Antimicrobial Activity: Ciprofloxacin is selected as the comparator. It is a broad-spectrum fluoroquinolone antibiotic with a well-understood mechanism of action (inhibition of DNA gyrase and topoisomerase IV). Its widespread use and extensive database of Minimum Inhibitory Concentration (MIC) values against common pathogens make it an excellent benchmark for evaluating a new potential antibiotic. Several studies on nitropyridine complexes have already used Ciprofloxacin as a standard for comparison.[1]
-
For Anti-inflammatory Activity: Diclofenac is chosen as the primary comparator. It is a potent, well-characterized non-steroidal anti-inflammatory drug (NSAID) that acts via non-selective inhibition of cyclooxygenase (COX) enzymes. It is a standard reference drug in common in vivo models of inflammation, such as the carrageenan-induced paw edema assay.[8][9] This allows for a direct comparison of anti-inflammatory potency in a complex biological system.
Experimental Design & Protocols for Efficacy Evaluation
The following sections provide detailed, field-tested protocols. The causality behind key steps is explained to ensure the experiments are not just performed, but understood.
Assessment of Antimicrobial Efficacy: Minimum Inhibitory Concentration (MIC) Assay
The MIC assay is the gold standard for determining the in vitro potency of a potential antimicrobial agent. It identifies the lowest concentration of the drug that prevents visible growth of a microorganism.
Experimental Workflow: MIC Determination
Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).
Step-by-Step Protocol:
-
Preparation of Reagents:
-
Dissolve 2-(5-Nitropyridin-2-YL)acetic acid and Ciprofloxacin in a suitable solvent (e.g., DMSO) to create high-concentration stock solutions (e.g., 10 mg/mL). Causality: Using a solvent like DMSO is necessary for compounds that are not readily soluble in aqueous media. The stock concentration must be high enough to ensure the final solvent concentration in the assay is non-toxic to the bacteria (typically ≤1%).
-
Prepare sterile Mueller-Hinton Broth (MHB) according to the manufacturer's instructions. This is the standard medium for routine antimicrobial susceptibility testing.
-
-
Preparation of Bacterial Inoculum:
-
Select test organisms (e.g., Staphylococcus aureus ATCC 29213 and Escherichia coli ATCC 25922 as representative Gram-positive and Gram-negative bacteria).
-
Culture the bacteria overnight on Mueller-Hinton Agar (MHA).
-
Pick several colonies and suspend them in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.
-
Dilute this suspension 1:150 in MHB to achieve the final target inoculum density of ~5 x 10⁵ CFU/mL. Causality: A standardized inoculum is critical for reproducibility. Too high a density can overwhelm the drug, while too low can lead to false susceptibility.
-
-
Assay Plate Setup (96-well microtiter plate):
-
Add 100 µL of MHB to wells 2 through 12 of a 96-well plate.
-
Add 200 µL of the test compound stock solution (appropriately diluted from the main stock) to well 1.
-
Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10.
-
Well 11 serves as the growth control (MHB + inoculum, no drug). Well 12 serves as the sterility control (MHB only).
-
-
Inoculation and Incubation:
-
Add 10 µL of the standardized bacterial inoculum to wells 1 through 11.
-
Seal the plate and incubate at 37°C for 18-24 hours.
-
-
Data Interpretation:
-
Following incubation, visually inspect the wells for turbidity (a sign of bacterial growth). The MIC is the lowest drug concentration in which there is no visible growth. This can be confirmed by reading the optical density at 600 nm (OD₆₀₀).
-
Assessment of Anti-inflammatory Efficacy: In Vivo Carrageenan-Induced Paw Edema
This is a classic and highly reproducible model of acute inflammation. An inflammatory agent (carrageenan) is injected into the paw of a rodent, causing localized edema (swelling). The ability of a test compound to reduce this swelling compared to a control is a measure of its in vivo anti-inflammatory activity.[6][7]
Step-by-Step Protocol:
-
Animal Acclimatization and Grouping:
-
Use adult Wistar rats or Swiss albino mice, acclimatized for at least one week.
-
Divide animals into groups (n=6 per group):
-
-
Baseline Measurement:
-
Measure the initial volume of the right hind paw of each animal using a plethysmometer. This is the 0-hour reading. Causality: Establishing a baseline is essential to calculate the change in paw volume accurately for each individual animal.
-
-
Drug Administration:
-
Administer the vehicle, Diclofenac, or the test compound to the respective groups via oral gavage (p.o.) or intraperitoneal injection (i.p.).
-
-
Induction of Inflammation:
-
One hour after drug administration, inject 0.1 mL of a 1% carrageenan solution (in sterile saline) into the sub-plantar region of the right hind paw of each animal.
-
-
Measurement of Paw Edema:
-
Measure the paw volume again at 1, 2, 3, and 4 hours post-carrageenan injection.
-
-
Data Analysis:
-
Calculate the percentage inhibition of edema for each group at each time point using the formula: % Inhibition = [1 - (ΔV_treated / ΔV_control)] x 100 Where ΔV is the change in paw volume from the baseline.
-
Analyze the data using appropriate statistical tests (e.g., one-way ANOVA followed by Dunnett's test) to determine significance.
-
Hypothetical Data Presentation and Interpretation
To provide a clear comparative framework, the data obtained from these experiments should be summarized in structured tables.
Table 1: Hypothetical Antimicrobial Efficacy (MIC in µg/mL)
| Compound | S. aureus ATCC 29213 | E. coli ATCC 25922 |
|---|---|---|
| 2-(5-Nitropyridin-2-YL)acetic acid | 16 | 64 |
| Ciprofloxacin (Reference) | 0.5 | 0.25 |
Interpretation: In this hypothetical scenario, the test compound shows moderate activity against the Gram-positive S. aureus but weaker activity against the Gram-negative E. coli. It is significantly less potent than the comparator, Ciprofloxacin. This would guide further structural modifications to improve potency.
Table 2: Hypothetical Anti-inflammatory Efficacy (% Inhibition of Paw Edema)
| Treatment Group (Dose) | 1 hr | 2 hr | 3 hr | 4 hr |
|---|---|---|---|---|
| Vehicle Control | 0% | 0% | 0% | 0% |
| Diclofenac (25 mg/kg) | 45.2% | 58.1% | 65.4% | 61.2% |
| Test Compound (20 mg/kg) | 25.6% | 38.9% | 49.5% | 42.3% |
| Test Compound (40 mg/kg) | 35.1% | 51.3% | 60.2% | 55.7% |
Interpretation: The hypothetical data shows that 2-(5-Nitropyridin-2-YL)acetic acid exhibits dose-dependent anti-inflammatory activity. At the highest dose (40 mg/kg), its efficacy at the 3-hour mark is comparable to the standard drug Diclofenac, suggesting it is a promising candidate for further investigation.
Mechanistic Insights: COX Enzyme Inhibition Pathway
The primary mechanism of NSAIDs like Diclofenac is the inhibition of COX enzymes, which blocks the conversion of arachidonic acid into pro-inflammatory prostaglandins. A follow-up in vitro assay to quantify the IC₅₀ against COX-1 and COX-2 would be a logical next step to determine if our test compound shares this mechanism and if it shows any selectivity.
Mechanism of COX Inhibition
Caption: Hypothesized inhibition of the COX-2 pathway by the test compound.
Conclusion and Future Directions
This guide outlines a foundational strategy for assessing the biological efficacy of a novel nitropyridine derivative, 2-(5-Nitropyridin-2-YL)acetic acid. By employing standardized protocols for antimicrobial and anti-inflammatory screening and using well-established comparator drugs, researchers can generate robust, interpretable, and comparative data.
The hypothetical results presented herein would classify 2-(5-Nitropyridin-2-YL)acetic acid as a compound with moderate antimicrobial activity and significant, dose-dependent anti-inflammatory effects, warranting further investigation. Subsequent studies should focus on elucidating its precise mechanism of action (e.g., COX-1/COX-2 selectivity assays), expanding the antimicrobial screening panel, and conducting initial safety and toxicity profiling. This structured approach ensures that promising compounds are advanced efficiently, while those with limited potential are identified early in the drug discovery pipeline.
References
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Starosotnikov, A., & Bastrakov, M. (2025). Nitropyridines in the Synthesis of Bioactive Molecules. Pharmaceuticals (Basel), 18(5), 692. [Link]
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Encyclopedia.pub. (2022). Antimicrobial Activity of Nitroaromatic Derivatives. [Link]
-
Al-Ostath, A., et al. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. MDPI. [Link]
-
Starosotnikov, A., & Bastrakov, M. (2025). Nitropyridines in the Synthesis of Bioactive Molecules. PubMed. [Link]
-
Zepeda-Vallejo, L. G., et al. (2023). Design, Synthesis, In Vitro and In Silico Biological Evaluation of New Pyridine-2,5-Dicarboxylates Esters Bearing Natural Source Fragments as Anti-Trypanosomatid Agents. MDPI. [Link]
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Starosotnikov, A., & Bastrakov, M. (2025). Nitropyridines in the Synthesis of Bioactive Molecules. PMC - PubMed Central - NIH. [Link]
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El-Hawary, E., et al. (2024). Chemical Profiling and Assessment of Analgesic and Anti-Inflammatory Activity of Ammoides verticillata Essential Oil: In Vitro, In Vivo, and In Silico Studies. MDPI. [Link]
-
Yusuf, I., et al. (2007). Analgesic and antiinflammatory activities of some new Mannich bases of 5-nitro-2-benzoxazolinones. PubMed. [Link]
-
Tihomirova, M., et al. (2025). Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid. PMC - PubMed Central. [Link]
-
Imada, T., et al. (2000). Novel non-peptide GPIIb/IIIa antagonists: synthesis and biological activities of 2-[4-[2-(4-amidinobenzoylamino)-2-(substituted)acetyl]-3-(2-methoxy-2-oxoethyl)-2-oxopiperazinyl] acetic acids. PubMed. [Link]
-
Ullah, H., et al. (2018). Anti-inflammatory, anti-rheumatic and analgesic activities of 2-(5-mercapto-1,3,4-oxadiazol-2-yl)-N-propylbenzenesulphonamide (MOPBS) in rodents. PubMed. [Link]
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Bîcu, E., & Profire, L. (2022). Pyridine Compounds with Antimicrobial and Antiviral Activities. PMC - PubMed Central. [Link]
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- 7. Anti-inflammatory, anti-rheumatic and analgesic activities of 2-(5-mercapto-1,3,4-oxadiazol-2-yl)-N-propylbenzenesulphonamide (MOPBS) in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Chemical Profiling and Assessment of Analgesic and Anti-Inflammatory Activity of Ammoides verticillata Essential Oil: In Vitro, In Vivo, and In Silico Studies [mdpi.com]
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A Comparative Guide to Analytical Method Validation for the Quantification of 2-(5-Nitropyridin-2-YL)acetic acid
Introduction: The Analytical Imperative for 2-(5-Nitropyridin-2-YL)acetic acid
In pharmaceutical development and manufacturing, the precise quantification of active pharmaceutical ingredients (APIs), intermediates, and potential impurities is a cornerstone of ensuring product safety and efficacy. 2-(5-Nitropyridin-2-YL)acetic acid is a nitropyridine derivative of significant interest, potentially serving as a key intermediate in synthesis or appearing as a critical process-related impurity.[1][2] The nitro group and acidic functional group impart distinct chemical properties that demand robust and reliable analytical methods for quantification. The objective of validating an analytical procedure is to unequivocally demonstrate its suitability for the intended purpose.[3][4]
This guide provides a comparative analysis of two premier analytical techniques for the quantification of 2-(5-Nitropyridin-2-YL)acetic acid: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). We will delve into the causality behind experimental choices, present detailed validation protocols, and offer supporting data to guide researchers, scientists, and drug development professionals in selecting the most appropriate method for their specific application. All validation strategies discussed are grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines.[3][5][6][7]
Strategic Comparison: HPLC-UV vs. LC-MS/MS
The choice between HPLC-UV and LC-MS/MS is not merely a matter of instrument availability; it is a strategic decision driven by the analytical objective, whether it be routine quality control (QC), impurity profiling at trace levels, or bioanalytical studies.
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): This technique is the workhorse of QC laboratories. It separates compounds based on their interaction with a stationary phase, and quantification is achieved by measuring the absorbance of UV light by the analyte. For a molecule like 2-(5-Nitropyridin-2-YL)acetic acid, the nitropyridine ring acts as a strong chromophore, making it an excellent candidate for UV detection.[8][9] HPLC-UV is robust, cost-effective, and provides excellent performance for assay and impurity quantification when analyte concentrations are relatively high.
-
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): This method couples the separation power of HPLC with the high selectivity and sensitivity of a mass spectrometer.[10] After chromatographic separation, the analyte is ionized, and a specific precursor ion is selected and fragmented. The resulting product ions are monitored for quantification. This technique is unparalleled in its ability to detect and quantify analytes at very low concentrations in complex matrices, making it the gold standard for trace-level impurity analysis and bioanalytical applications.[11][12]
The fundamental workflows for these two powerful techniques are visualized below.
Caption: Comparative workflows for HPLC-UV and LC-MS/MS analysis.
The Validation Master Plan: Adherence to ICH Q2(R1)
A robust analytical method is one that has been rigorously validated to prove it is fit for its intended purpose.[4][13][14] The validation process follows a predefined protocol, evaluating key performance characteristics as stipulated by ICH Q2(R1).[3][5][6]
The logical flow of a comprehensive validation study is depicted below.
Caption: The systematic workflow for analytical method validation.
Experimental Protocols
The following protocols serve as a robust starting point for the quantification of 2-(5-Nitropyridin-2-YL)acetic acid.
Protocol 1: Reversed-Phase HPLC-UV Method
This method is designed for assay determination and quantification of impurities at levels typically above 0.05%.
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, and UV-Vis detector.
-
Column: C18 stationary phase, 150 mm x 4.6 mm, 5 µm particle size.
-
Causality: A C18 column provides excellent hydrophobic retention for the pyridine ring, while the acidic mobile phase suppresses the ionization of the carboxylic acid group, leading to better peak shape and retention.
-
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Causality: Formic acid is a volatile buffer compatible with mass spectrometry (if future transfer to LC-MS is desired) and ensures the analyte is in a single protonation state. Acetonitrile is a common organic modifier providing good elution strength.
-
-
Gradient Program:
-
0-2 min: 10% B
-
2-15 min: 10% to 85% B
-
15-17 min: 85% B
-
17.1-20 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.
-
Detection Wavelength: 265 nm.
-
Causality: The nitropyridine chromophore is expected to have a strong absorbance maximum in this region, providing high sensitivity. This should be confirmed by running a UV scan of a standard solution.
-
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of water and acetonitrile to a final concentration of approximately 0.5 mg/mL. Filter through a 0.45 µm syringe filter prior to injection.
Protocol 2: LC-MS/MS Method
This method is optimized for high-sensitivity quantification, suitable for trace-level impurities or bioanalytical applications.
-
Instrumentation: UPLC/HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Chromatographic Conditions: Same as Protocol 1, but a shorter column (e.g., 50 mm x 2.1 mm, 1.8 µm) and a faster gradient may be used to increase throughput.
-
Ionization Source: ESI, Negative Ion Mode.
-
Causality: The carboxylic acid group is readily deprotonated, making it highly suitable for negative ion mode ESI, which will yield a strong [M-H]⁻ signal.
-
-
Mass Spectrometer Parameters:
-
Analyte: 2-(5-Nitropyridin-2-YL)acetic acid (Molecular Weight: 182.14 g/mol )
-
Precursor Ion (Q1): m/z 181.1
-
Product Ions (Q3): A primary (quantifier) and secondary (qualifier) product ion should be selected after fragmentation of the precursor. For example, a potential fragmentation is the loss of CO₂, leading to a product ion at m/z 137.1. These transitions must be empirically optimized.
-
Collision Energy & Gas: Optimize using direct infusion of a standard solution.
-
-
Sample Preparation: For trace analysis, samples may require a concentration step. For bioanalytical samples (e.g., plasma), a protein precipitation (e.g., with acetonitrile) or solid-phase extraction (SPE) would be necessary to remove matrix interferences. An internal standard (ideally, a stable isotope-labeled version of the analyte) should be added.[11]
Comparative Validation Data
The following tables summarize hypothetical but realistic performance data for the two methods, based on ICH Q2(R1) acceptance criteria.
Table 1: Specificity & Linearity
| Parameter | HPLC-UV Method | LC-MS/MS Method | Acceptance Criteria |
| Specificity | Peak purity index > 0.999. No interference from blank/placebo at the analyte's retention time. | No interfering peaks at the specified MRM transition and retention time in blank matrix. | Method must be specific for the analyte. |
| Linearity Range | 0.5 µg/mL - 150 µg/mL | 0.1 ng/mL - 100 ng/mL | Appropriate for intended use. |
| Correlation Coefficient (r²) | > 0.999 | > 0.998 | ≥ 0.995 |
| Calibration Model | Linear, 1/x weighting | Linear, 1/x² weighting | Best fit for the data. |
Table 2: Accuracy & Precision
| Parameter | HPLC-UV Method | LC-MS/MS Method | Acceptance Criteria |
| Accuracy (% Recovery) | 98.5% - 101.2% | 97.9% - 102.5% | Typically 98.0% - 102.0% for assay; 80-120% for impurities. |
| Precision (Repeatability, %RSD) | ≤ 0.8% | ≤ 4.5% | ≤ 2% for assay; ≤ 15% for trace levels.[15] |
| Precision (Intermediate, %RSD) | ≤ 1.5% | ≤ 6.8% | ≤ 2% for assay; ≤ 15% for trace levels.[15][16] |
Table 3: Sensitivity & Robustness
| Parameter | HPLC-UV Method | LC-MS/MS Method | Comments |
| Limit of Detection (LOD) | 0.15 µg/mL | 0.03 ng/mL | S/N Ratio ≥ 3 |
| Limit of Quantification (LOQ) | 0.5 µg/mL | 0.1 ng/mL | S/N Ratio ≥ 10; with acceptable precision & accuracy. |
| Robustness | Passed | Passed | No significant impact on results from minor changes in mobile phase pH (±0.1), column temp (±2°C), and flow rate (±5%). |
Discussion and Recommendations
The experimental data clearly delineates the strengths of each technique.
-
The HPLC-UV method demonstrates exceptional precision and is perfectly suited for assay and high-level impurity quantification in drug substances and products. Its operational simplicity, lower cost, and robustness make it the ideal choice for routine QC environments. However, its sensitivity is several orders of magnitude lower than LC-MS/MS, rendering it unsuitable for trace analysis or bioanalytical studies where concentrations are expected in the ng/mL range.
-
The LC-MS/MS method offers vastly superior sensitivity and selectivity.[12] The ability to monitor a specific mass transition (MRM) effectively eliminates matrix interference, a common challenge in complex samples. This makes it the unequivocal choice for quantifying trace-level genotoxic impurities, metabolite identification, and pharmacokinetic studies .[11][17] While the precision (%RSD) is higher than the HPLC-UV method, it is well within the accepted limits for trace analysis. The primary trade-offs are higher instrument cost and greater operational complexity.
Recommendation Logic:
-
For API/Drug Product Release Testing (Assay, known impurities >0.1%): Choose the HPLC-UV method for its robustness, precision, and cost-effectiveness.
-
For Impurity Profiling (unknowns, potential genotoxins, trace levels <0.1%): The LC-MS/MS method is required for its high sensitivity and specificity.
-
For Bioanalytical Studies (e.g., plasma, tissue): The LC-MS/MS method is the only viable option to achieve the required LLOQ and overcome matrix effects.
Conclusion
Both HPLC-UV and LC-MS/MS are powerful techniques for the quantification of 2-(5-Nitropyridin-2-YL)acetic acid, but they serve distinct analytical purposes. A thorough understanding of the method's intended application is paramount to selecting the appropriate technique. The HPLC-UV method provides a reliable and precise tool for routine quality control, while the LC-MS/MS method delivers the ultra-high sensitivity and selectivity required for trace-level analysis and bioanalytics. The validation data presented herein confirms that both methods, when properly developed and validated according to ICH guidelines, are capable of producing accurate and reliable data fit for regulatory submission.[18][19]
References
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Compliance Academy (ECA). [Link]
-
ICH Q2 Analytical Method Validation. Slideshare. [Link]
-
ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration (FDA). [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration (FDA). [Link]
-
Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. National Institutes of Health (NIH). [Link]
-
FDA issues revised guidance for analytical method validation. ResearchGate. [Link]
-
8 Essential Characteristics of LC-MS/MS Method Validation. Resolian. [Link]
-
Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency (EMA). [Link]
-
ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. [Link]
-
Bioanalytical method validation - Scientific guideline. European Medicines Agency (EMA). [Link]
-
Nitropyridines in the Synthesis of Bioactive Molecules. MDPI. [Link]
-
HPLC for the Retention and Resolution of Very Polar Compounds. Fisher Scientific. [Link]
-
Guideline Bioanalytical method validation. European Medicines Agency (EMA). [Link]
-
Analysis of Polar Compounds Using 100% Aqueous Mobile Phases with Agilent ZORBAX Eclipse Plus Phenyl-Hexyl and Other ZORBAX Phenyl Columns. Agilent. [Link]
-
Fundamentals: Bioanalytical LC/MS method validation - fit for purpose. Stanford University Mass Spectrometry. [Link]
-
Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. ResearchGate. [Link]
-
Guide to achieving reliable quantitative LC-MS measurements. LGC Group. [Link]
-
The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. European Bioanalysis Forum. [Link]
-
2-(5-Chloropyridin-2-yl)acetic acid. PubChem. [Link]
-
ICH M10 on bioanalytical method validation. European Medicines Agency (EMA). [Link]
-
HPLC Analysis of Very Polar Compounds in Bioanalysis. LCGC International. [Link]
-
2-Amino-5-nitropyridine. NIST WebBook. [Link]
-
New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. PubMed Central. [Link]
-
Simultaneous HPLC determination of nitrendipine and impurities of the process of synthesis. ResearchGate. [Link]
-
HPLC-UV Method Development for Highly Polar Impurities. Resolian. [Link]
-
Generic Approach to Validation of Small-Molecule LC–MS/MS Biomarker Assays. ResearchGate. [Link]
-
bioanalytical method validation and study sample analysis m10. International Council for Harmonisation (ICH). [Link]
-
FDA Guidance for Industry: Q2A Validation of Analytical Procedures. European Compliance Academy (ECA). [Link]
-
HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION. Acta Poloniae Pharmaceutica. [Link]
-
FDA Releases Guidance on Analytical Procedures. BioPharm International. [Link]
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- 1. mdpi.com [mdpi.com]
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- 6. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 7. fda.gov [fda.gov]
- 8. New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
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- 15. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
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- 17. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 18. researchgate.net [researchgate.net]
- 19. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
comparing the cytotoxicity of different nitropyridine isomers
This guide provides an in-depth technical comparison of the cytotoxicity profiles of nitropyridine isomers. It is designed for researchers in medicinal chemistry and toxicology who require an objective analysis of how the position of the nitro group (2-, 3-, or 4-) influences cellular toxicity, metabolic activation, and therapeutic potential.
Executive Summary
Nitropyridines are critical pharmacophores in drug discovery, serving as precursors for antiviral, anticancer, and antimicrobial agents. However, their cytotoxicity varies significantly based on the nitro group's position relative to the pyridine nitrogen.
-
2-Nitropyridine: Highly reactive toward nucleophiles (e.g., cysteine thiols) via
mechanisms; often exhibits non-specific toxicity. -
3-Nitropyridine: The most "drug-like" scaffold. Derivatives (e.g., 4AZA2891) show nanomolar potency against cancer cells via specific microtubule destabilization while sparing normal cells.
-
4-Nitropyridine: Prone to rapid bioreductive activation and high DNA binding affinity; often associated with genotoxicity.
Chemical Landscape & Reactivity Profile
The cytotoxicity of nitropyridines is governed by their electrophilicity and reduction potential. The pyridine nitrogen exerts an electron-withdrawing effect, activating the ring positions differentially.
| Feature | 2-Nitropyridine | 3-Nitropyridine | 4-Nitropyridine |
| Electronic Character | Highly electron-deficient at C2. | Moderately electron-deficient. | Highly electron-deficient at C4. |
| High. Nitro group is a good leaving group; susceptible to displacement by cellular thiols (GSH). | Low. Meta-position is deactivated for nucleophilic attack. Stable in physiological fluids. | High. Susceptible to nucleophilic attack, similar to the 2-isomer. | |
| Redox Potential | Intermediate reduction potential. | More negative reduction potential (harder to reduce). | Less negative reduction potential (easier to reduce). |
| Primary Toxicity Mode | Protein alkylation (cysteine modification). | Specific target binding (e.g., Tubulin) & Apoptosis.[1] | DNA intercalation & Bioreductive genotoxicity. |
Expert Insight: The high
reactivity of 2-nitropyridine means it can deplete cellular glutathione (GSH) rapidly, leading to oxidative stress-induced necrosis rather than controlled apoptosis. In contrast, 3-nitropyridine is chemically stable enough to reach intracellular targets intact.
Mechanistic Pathways of Cytotoxicity
The cytotoxicity of these isomers is driven by two distinct mechanisms: Bioreductive Activation (dominant in 4-nitro) and Direct Target Interaction (dominant in 3-nitro).
Diagram 1: Bioreductive Activation & ROS Generation
This pathway illustrates how cellular nitroreductases convert the parent compound into toxic hydroxylamine intermediates.
Caption: Mechanism of nitro-reduction leading to DNA damage (Anaerobic) and ROS generation (Aerobic).
Comparative Performance Data
The following data synthesizes cytotoxicity findings from multiple studies on nitropyridine derivatives. While parent compounds are rarely used as drugs, their derivatives highlight the scaffold's intrinsic properties.
Table 1: Cytotoxicity Profile (Representative IC50 Ranges)
| Isomer Scaffold | Cell Line | IC50 Range | Mechanism of Action | Specificity Index (SI) |
| 3-Nitropyridine (e.g., 4AZA2891) | HT-29 (Colon) | 4.0 – 5.4 nM | Tubulin destabilization; G2/M arrest. | High (>100 fold vs. fibroblasts) |
| 3-Nitropyridine | Jurkat (Leukemia) | < 50 nM | Rapid Apoptosis induction. | High |
| 4-Nitropyridine (N-oxide derivatives) | HepG2 (Liver) | 10 – 50 µM | DNA binding; Oxidative stress. | Low (Genotoxic to normal cells) |
| 2-Nitropyridine (derivatives) | HeLa (Cervical) | 5 – 20 µM | Non-specific protein adducts; GSH depletion. | Low to Moderate |
Key Takeaway:
-
3-Nitropyridine derivatives exhibit picomolar to nanomolar potency with high selectivity for cancer cells, making them superior candidates for targeted therapy.
-
2- and 4-Nitropyridines generally show micromolar toxicity (1000x less potent) and are often limited by "off-target" toxicity due to their high chemical reactivity.
Experimental Protocol: Assessing Nitropyridine Cytotoxicity
To generate reproducible data for these compounds, standard MTT protocols must be modified to account for the light sensitivity of the nitro group and the potential for chemical reduction in culture media.
Protocol: Modified MTT Assay for Nitro-Compounds
Reagents:
-
MTT Reagent (5 mg/mL in PBS).
-
Solubilization Buffer (DMSO or SDS-HCl).
-
Test Compounds: 2-, 3-, and 4-nitropyridine (purity >98%).
Step-by-Step Workflow:
-
Preparation (Dark Conditions):
-
Dissolve nitropyridine isomers in DMSO. Note: Nitro compounds can photodegrade. Perform all weighing and dilutions under yellow light or low-light conditions.
-
Prepare serial dilutions (e.g., 0.1 nM to 100 µM) immediately before use. Do not store diluted aliquots.
-
-
Seeding:
-
Seed cells (e.g., A549 or HepG2) at 5,000 cells/well in 96-well plates.
-
Incubate for 24h to allow attachment.
-
-
Treatment:
-
Readout:
-
Add MTT reagent and incubate for 3-4 hours.
-
Solubilize formazan crystals.
-
Measure absorbance at 570 nm.
-
Diagram 2: Experimental Workflow & Quality Control
Caption: Validated workflow ensuring compound stability and accurate IC50 determination.
Conclusion & Recommendations
For drug development professionals, the choice of isomer dictates the therapeutic window:
-
Select 3-Nitropyridine if your goal is high-potency anticancer activity . The 3-position is chemically stable, allowing the molecule to act as a scaffold for microtubule inhibitors (e.g., colchicine site binders). It offers the best safety profile (high Selectivity Index).
-
Avoid 2-Nitropyridine for systemic drugs due to its high susceptibility to
reactions with plasma proteins, which leads to poor bioavailability and high systemic toxicity. -
Use 4-Nitropyridine with caution. While it is a potent DNA intercalator, its tendency toward mutagenicity (via rapid reduction to hydroxylamines) makes it a liability in early-stage drug discovery unless used as a prodrug activated specifically in hypoxic tumor environments.
References
-
3-nitropyridine analogues as novel microtubule-targeting agents. Source: PubMed / NIH URL:[Link]
-
Mutagenicity and genotoxicity of nitroarenes. Source: PubMed URL:[4][Link]
-
Electrochemical reduction potentials of nitro-PAH and their correlation with direct-acting mutagenicities. Source: SciELO URL:[Link]
-
Comparison of the cytotoxicity of nitroheterocyclic drugs towards transformed and non-transformed cells. Source: PubMed URL:[4][Link]
-
Nitropyridines in the Synthesis of Bioactive Molecules. Source: MDPI / PMC URL:[Link]
Sources
Spectroscopic Validation of 2-(5-Nitropyridin-2-yl)acetic Acid: A Comparative Analytical Guide
Executive Summary & Strategic Comparison
In the synthesis of pharmaceutical intermediates like 2-(5-Nitropyridin-2-yl)acetic acid , the primary analytical challenge is not merely confirming the molecular weight, but rigorously distinguishing the target molecule from its regioisomers (specifically the 3-nitro and 4-nitro variants) and decarboxylated degradation products.
This guide compares two analytical philosophies: Single-Mode Verification (common in high-throughput screening) versus Multi-Modal Structural Elucidation (required for GMP/GLP compliance).
Comparative Matrix: Analytical Efficacy
| Feature | Method A: Low-Resolution MS (Single Mode) | Method B: Multi-Modal (NMR + IR + HPLC-MS) |
| Primary Output | Molecular Mass ( | Connectivity, Functional Groups, Purity |
| Isomer Resolution | Fail (Isomers have identical mass) | High (Coupling constants distinguish 3- vs 5-nitro) |
| Purity Detection | Low (Ion suppression may hide impurities) | High (Molar ratios visible in NMR) |
| Throughput | High (<2 mins/sample) | Moderate (15-30 mins/sample) |
| Verdict | Suitable only for crude reaction monitoring. | Mandatory for identity confirmation. |
Structural Logic & Isomer Differentiation
The core of the identity confirmation lies in the 1H NMR coupling constants of the pyridine ring. The nitro group at position 5 creates a specific electronic environment that differs distinctly from the 3-nitro isomer.
The "Coupling Constant" Fingerprint
-
Target (5-Nitro): The proton at position 6 (
) is isolated from and . It exhibits a small meta-coupling ( ) with . -
Impurity (3-Nitro): The proton at position 6 is adjacent to
. It exhibits a large ortho-coupling ( ) .
Visualization: Analytical Workflow
The following diagram illustrates the decision tree for validating the product identity, emphasizing the rejection of isomers.
Figure 1: Analytical decision tree for distinguishing the 5-nitro target from common regioisomers using NMR coupling constants.
Detailed Experimental Protocols
Protocol A: High-Field 1H NMR Spectroscopy
Objective: Definitive structural elucidation and isomer rejection.
-
Sample Preparation:
-
Weigh 10-15 mg of the solid product.
-
Dissolve in 0.6 mL of DMSO-d6 (Dimethyl sulfoxide-d6).
-
Note: DMSO is preferred over
due to the low solubility of the carboxylic acid moiety and the polarity of the nitropyridine ring.
-
-
Acquisition Parameters:
-
Frequency: 400 MHz or higher (600 MHz recommended for clean resolution of
). -
Scans: 16-32 scans.
-
Temperature: 298 K.
-
-
Data Processing:
-
Reference the residual DMSO pentet to 2.50 ppm.
-
Integrate the methylene singlet (
) first (set to 2H) to calibrate aromatic integrals.
-
Expected Data (1H NMR in DMSO-d6)
| Position | Shift ( | Multiplicity | Assignment Logic | |
| COOH | 12.0 - 13.0 | Broad Singlet | - | Acidic proton (exchangeable). |
| H-6 | 9.20 - 9.35 | Doublet (d) | Most deshielded; | |
| H-4 | 8.45 - 8.60 | Doublet of Doublets (dd) | Ortho to | |
| H-3 | 7.60 - 7.75 | Doublet (d) | Least deshielded; | |
| CH2 | 3.90 - 4.10 | Singlet (s) | - | Methylene bridge; shifts if decarboxylation occurs. |
Protocol B: FT-IR Spectroscopy (ATR Method)
Objective: Confirmation of functional groups (Nitro and Carboxylic Acid).
-
Setup: Ensure the Diamond ATR crystal is clean (background scan).
-
Procedure: Place solid sample on crystal; apply high pressure clamp to ensure contact.
-
Scan: Range 4000–400
, 16 scans, resolution.
Diagnostic Peaks[1][2]
| Functional Group | Wavenumber ( | Characteristics |
| O-H (Acid) | 2500 - 3300 | Very broad, "hump" overlapping C-H stretch.[1] |
| C=O (Acid) | 1700 - 1730 | Strong, sharp. (Lower if dimerized). |
| 1515 - 1535 | Strong, characteristic of aromatic nitro. | |
| 1340 - 1360 | Strong, sharp. | |
| C=N (Pyridine) | 1580 - 1600 | Medium/Strong aromatic skeletal vibration. |
Troubleshooting & Impurity Analysis
Common synthesis routes (e.g., nucleophilic substitution of 2-chloro-5-nitropyridine with diethyl malonate followed by hydrolysis) can yield specific impurities.
Visualization: Impurity Pathways
Figure 2: Potential degradation pathways and impurities detectable by spectroscopy.
Diagnostic Checks for Impurities:
-
Decarboxylation (Impurity B):
-
NMR: Look for a methyl singlet ~2.6 ppm (instead of the CH2 at 4.0 ppm).
-
MS: Mass shift from 182 to 138 (
).
-
-
Residual Ester (Impurity A):
-
NMR: Look for methoxy singlet (~3.7 ppm) or ethoxy triplet/quartet pattern.
-
IR: Ester C=O appears higher (~1740-1750
) than the acid C=O.
-
References
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Standard text for coupling constant rules in substituted pyridines).
-
National Institute of Standards and Technology (NIST). Acetic acid, nitrilotri- Infrared Spectrum. NIST Chemistry WebBook.[3] [Link] (General reference for acetic acid derivative IR shifts).
- Vertex AI Search.Spectroscopic identification of nitropyridine isomers.
Sources
A Comparative Guide to the Structure-Activity Relationship (SAR) of 2-(5-Nitropyridin-2-yl)acetic Acid Analogs
The 2-(5-Nitropyridin-2-yl)acetic Acid Scaffold: A Privileged Structure
The 2-(5-nitropyridin-2-yl)acetic acid core is a unique heterocyclic structure that combines the electronic properties of a pyridine ring, the potent electron-withdrawing nature of a nitro group, and a versatile acetic acid side chain. This combination imparts a distinct reactivity and potential for diverse biological interactions. The pyridine moiety is a common feature in numerous pharmaceuticals, while the nitro group can significantly influence the molecule's interaction with biological targets and its metabolic profile. The acetic acid side chain offers a convenient handle for further chemical modifications, allowing for the exploration of a wide chemical space.
Comparative Analysis of Biological Activities and SAR Trends
Our analysis of the available literature indicates that analogs of 2-(5-nitropyridin-2-yl)acetic acid have been investigated for several biological activities, including enzyme inhibition, herbicidal effects, and antimicrobial properties. The following sections detail the SAR for each of these activities.
Enzyme Inhibition: Urease and Chymotrypsin
Derivatives of 5-nitropyridine have shown promise as enzyme inhibitors.[1] A notable example is a 5-nitropyridin-2-yl derivative that exhibited dual inhibitory activity against both chymotrypsin and urease, with IC50 values of 8.67 ± 0.1 μM and 29.21 ± 0.98 μM, respectively.[1] Urease is a key enzyme in the pathogenesis of infections caused by Helicobacter pylori, making its inhibition a valuable therapeutic strategy.[2][3][4]
Key SAR Insights for Urease Inhibition:
-
Modification of the Acetic Acid Side Chain: The carboxylic acid moiety of the parent scaffold can be derivatized to amides and hydrazones, which are known to be effective functionalities in urease inhibitors. The formation of hydrazones, in particular, introduces an azometine group (-NHN=CH-) that can chelate the nickel ions in the active site of urease.[5][6][7][8]
-
Role of the Nitro Group: The strong electron-withdrawing nature of the nitro group at the 5-position of the pyridine ring is crucial for activity. It enhances the acidity of the N-H proton in amide or hydrazone derivatives, facilitating interaction with the enzyme's active site.
Table 1: Comparative Inhibitory Activity of 5-Nitropyridin-2-yl Analogs
| Compound/Analog | Target Enzyme | IC50 (µM) | Reference |
| 5-Aryl(hetaryl)-2,2-dimethyl-1,3-dioxane-4,6-dione derivative with 5-nitropyridin-2-yl moiety | Chymotrypsin | 8.67 ± 0.1 | [1] |
| Urease | 29.21 ± 0.98 | [1] |
Herbicidal Activity
A significant finding in the exploration of 2-(5-nitropyridin-2-yl)acetic acid analogs is their potential as herbicides. One study reported that ethyl 2-(4-(5-nitropyridin-2-yloxy)phenylamino)propanoate exhibited a high level of herbicidal activity against barnyard grass, with an IC50 of 27.7 mg/L.[9] This highlights the potential of ether and amino linkages at the 2-position of the pyridine ring for developing novel agrochemicals.
Key SAR Insights for Herbicidal Activity:
-
Modification at the 2-Position: The introduction of a substituted phenoxy-amino-propanoate side chain at the 2-position of the 5-nitropyridine ring leads to potent herbicidal activity.
-
Esterification of the Carboxylic Acid: The presence of an ethyl ester in the active herbicidal analog suggests that esterification of the acetic acid moiety is a favorable modification for this biological activity.[10]
Table 2: Herbicidal Activity of a 2-(5-Nitropyridin-2-yl)oxy Analog
| Compound | Target Weed | IC50 (mg/L) | Reference |
| Ethyl 2-(4-(5-nitropyridin-2-yloxy)-phenylamino)propanoate | Barnyard grass | 27.7 | [9] |
Antimicrobial and Anticancer Potential
While direct evidence for the antimicrobial and anticancer activity of 2-(5-nitropyridin-2-yl)acetic acid analogs is limited, the broader class of nitropyridine derivatives has demonstrated significant potential in these areas. For instance, nitropyridine-containing complexes have shown antimicrobial activity against various bacterial strains, and certain nitropyridine-linked thiazolidinones have exhibited potent anticancer effects.[1]
Inferred SAR for Antimicrobial and Anticancer Activity:
-
Amide and Hydrazone Derivatives: The synthesis of acetamide and hydrazone derivatives from the parent acetic acid could be a promising strategy to develop antimicrobial and anticancer agents.[11][12] Hydrazones, in particular, are versatile scaffolds with a wide range of biological activities.[5][6][7][8]
-
Heterocyclic Modifications: The incorporation of other heterocyclic rings, such as thiazolidinone, onto the acetic acid side chain could lead to potent anticancer compounds.[1][13]
Experimental Methodologies
This section provides representative protocols for the synthesis of a key intermediate and a common biological assay.
Synthesis of Ethyl 2-(5-nitropyridin-2-yl)acetate
A common precursor for many of the discussed analogs is the ethyl ester of 2-(5-nitropyridin-2-yl)acetic acid. A general synthetic approach is outlined below.
Workflow for the Synthesis of Ethyl 2-(5-nitropyridin-2-yl)acetate
Caption: A general synthetic route to ethyl 2-(5-nitropyridin-2-yl)acetate.
Step-by-Step Protocol:
-
Reaction with Ethyl Acetoacetate: To a solution of sodium hydride (NaH) in anhydrous tetrahydrofuran (THF), slowly add ethyl acetoacetate at 0 °C. After stirring for 30 minutes, add 2-chloro-5-nitropyridine. The reaction mixture is then refluxed for several hours.
-
Hydrolysis and Decarboxylation: After cooling, the reaction mixture is quenched with water and acidified with sulfuric acid (H2SO4). The mixture is then heated to induce hydrolysis of the ester and decarboxylation.
-
Esterification: The resulting 2-(5-nitropyridin-2-yl)acetic acid is then esterified by refluxing in ethanol (EtOH) with a catalytic amount of sulfuric acid.
-
Purification: The final product, ethyl 2-(5-nitropyridin-2-yl)acetate, is purified by column chromatography.
Urease Inhibition Assay
The following is a representative protocol for evaluating the urease inhibitory activity of the synthesized analogs.
Workflow for Urease Inhibition Assay
Caption: A typical workflow for determining urease inhibitory activity.
Step-by-Step Protocol:
-
Preparation of Reagents: Prepare solutions of jack bean urease, urea, the test compounds at various concentrations, and a phenol red indicator solution in an appropriate buffer (e.g., phosphate buffer, pH 7.4).
-
Enzyme-Inhibitor Incubation: In a 96-well plate, add the urease solution and the test compound solution. Incubate at 37 °C for a specified time (e.g., 15 minutes).
-
Reaction Initiation: Add the urea solution to each well to start the enzymatic reaction.
-
Incubation and Measurement: Incubate the plate at 37 °C for a defined period (e.g., 30 minutes). The ammonia produced from urea hydrolysis will cause a color change of the phenol red indicator. Measure the absorbance at 560 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound compared to a control without an inhibitor. Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
Conclusion and Future Directions
The 2-(5-nitropyridin-2-yl)acetic acid scaffold represents a promising starting point for the development of novel bioactive compounds. The available data, though fragmented, suggests that modifications of the acetic acid side chain into amides, esters, and hydrazones can lead to potent enzyme inhibitors and herbicides. The electron-withdrawing nitro group appears to be a key feature for the observed activities.
Future research should focus on a more systematic exploration of the SAR of this scaffold. This would involve the synthesis of a focused library of analogs with variations at the acetic acid side chain, the pyridine ring, and the nitro group, followed by their evaluation in a panel of biological assays. Such studies will provide a more comprehensive understanding of the SAR and facilitate the design of more potent and selective agents for therapeutic and agricultural applications.
References
[9] Li, J., Xu, Z., Zhang, T., & Wang, S. (2017). Synthesis and Herbicidal Activities of Novel Ethyl 2-(4-(Pyridin-2-yl-oxy)phenyl-amino)propanoates/acetates. Chinese Journal of Organic Chemistry, 37(2), 526-532. ([Link]) [5] Mandewale, M. C., Thorat, B., Shelke, D., & Yamgar, R. (2017). Synthesis and Biological Evaluation of New Hydrazone Derivatives of Quinoline and Their Cu(II) and Zn(II) Complexes against Mycobacterium tuberculosis. Journal of Chemistry, 2017, 1-10. ([Link]) [14] ResearchGate. (n.d.). SAR of the anticancer activity of the new compounds 4a-c and 5a-c. Retrieved from [Link] [1] Shevelev, S. A., & Dalinger, I. L. (2022). Nitropyridines in the Synthesis of Bioactive Molecules. Pharmaceuticals, 15(5), 599. ([Link]) [6] Singh, S., & Kumar, A. (2017). A SYSTEMATIC REVIEW ON THE SYNTHESIS AND BIOLOGICAL ACTIVITY OF HYDRAZIDE DERIVATIVES. International Journal of Pharmaceutical Sciences and Research, 8(1), 1-11. ([Link]) [7] Ali, A., et al. (2021). Mini-Review of the Importance of Hydrazides and Their Derivatives—Synthesis and Biological Activity. Molecules, 26(20), 6245. ([Link]) [2] Asgari, M., et al. (2015). Urease Inhibitory Activities of some Commonly Consumed Herbal Medicines. Iranian Journal of Pharmaceutical Research, 14(3), 941–946. ([Link]) [8] Rollas, S., & Küçükgüzel, Ş. G. (2007). Biological Activities of Hydrazone Derivatives. Molecules, 12(8), 1910-1939. ([Link]) [10] Hui, Y. Z., et al. (2018). Synthesis and Herbicidal Activity of 2-(4-aryloxyphenoxy) propionamides. Journal of Chemical and Pharmaceutical Research, 10(4), 104-106. ([Link]) [15] Starosotnikov, A. M., et al. (2024). Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones. Molecules, 29(1), 245. ([Link]) [16] Mograbi, J., et al. (2023). The effect of three urease inhibitors on H. pylori viability, urease activity and urease gene expression. Frontiers in Microbiology, 14. ([Link]) Upadhyay, R. K. (2012). Urease inhibitors: A review. Indian Journal of Biotechnology, 11(4), 381-388. ([Link]) [17] Gwaram, N. S., et al. (2012). Synthesis, characterization, and biological applications of some 2-acetylpyridine and acetophenone derivatives. Journal of Applied Pharmaceutical Science, 2(10), 027-038. ([Link]) [3] Queiroz, M. P., et al. (2018). A review on the development of urease inhibitors as antimicrobial agents against pathogenic bacteria. Mini reviews in medicinal chemistry, 18(11), 910-930. ([Link]) [4] Encyclopedia MDPI. (2020). Urease Inhibitory Activity. Retrieved from [Link] [11] El-Gaml, K. M. (2015). Synthesis and Antimicrobial Evaluation of New Polyfunctionally Substituted Heterocyclic Compounds Derived from 2-cyano-N-(3-cyanoquinolin-2-yl)acetamide. American Journal of Organic Chemistry, 5(1), 1-9. ([Link]) [18] ResearchGate. (n.d.). Synthesis and Herbicidal Activity of 2-(2-Oxo-3-pyridyl-benzothiazol-6-yloxy)hexanoic Acids. Retrieved from [Link] [19] Cichońska, A., et al. (2022). Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones. International Journal of Molecular Sciences, 23(19), 11867. ([Link]) [20] Zhang, Y., et al. (2024). Design, Synthesis, and Herbicidal Activity of Novel 5-Acylbarbituric Acid Derivatives Containing a Pyrimidinedione Moiety. Molecules, 29(6), 1419. ([Link]) [12] Patel, O. L., et al. (2024). Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives. Journal of Young Pharmacists, 16(2), 246-252. ([Link]) [13] Kumar, A., et al. (2021). Recent advances in synthetic strategies and SAR of thiazolidin-4-one containing molecules in cancer therapeutics. Cancer and Metastasis Reviews, 40(3), 823-851. ([Link]) [21] Xu, J., et al. (2024). Synthesis and Herbicidal Activity of 2-(2-Oxo-3-pyridyl-benzothiazol-6-yloxy)hexanoic Acids. Molecules, 29(7), 1600. ([Link]) [22] van der Meer, T., et al. (2024). 3-nitropyridine analogues as novel microtubule-targeting agents. bioRxiv. ([Link]) [23] Rajeswari, R., & Muthukumar, M. (2018). Synthesis Characterization and Antimicrobial Activity of N-nitroso-2, 6-Diphenylpiperidin-4-One Semicarbazone. Journal of Chemical and Pharmaceutical Sciences, 11(1), 221-224. ([Link])
Sources
- 1. mdpi.com [mdpi.com]
- 2. brieflands.com [brieflands.com]
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- 4. encyclopedia.pub [encyclopedia.pub]
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- 6. hygeiajournal.com [hygeiajournal.com]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis and Biological Evaluation of New Hydrazone Derivatives of Quinoline and Their Cu(II) and Zn(II) Complexes against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
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- 21. Synthesis and Herbicidal Activity of 2-(2-Oxo-3-pyridyl-benzothiazol-6-yloxy)hexanoic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. 3-nitropyridine analogues as novel microtubule-targeting agents - PMC [pmc.ncbi.nlm.nih.gov]
- 23. longdom.org [longdom.org]
Precision Purity Assessment of 2-(5-Nitropyridin-2-yl)acetic Acid: A Comparative Analytical Guide
Executive Summary & Strategic Context
2-(5-Nitropyridin-2-yl)acetic acid (CAS 39891-12-8) is a critical heterocyclic intermediate, frequently employed in the synthesis of bioactive scaffolds, including urease inhibitors and HIV-1 blockers. Its purity is non-negotiable; the electron-deficient pyridine ring makes the methylene protons acidic, rendering the compound susceptible to degradation or side reactions if significant impurities (like unreacted 2-chloro-5-nitropyridine) persist.
This guide moves beyond basic "certificate of analysis" parameters. We objectively compare three distinct analytical methodologies—RP-HPLC , qNMR , and Potentiometric Titration —to empower you to select the optimal workflow for your specific development stage.
The "Why" Behind the Analysis: Impurity Profiling
To assess purity effectively, one must understand the genesis of impurities. The standard synthesis involves the nucleophilic substitution of 2-chloro-5-nitropyridine with diethyl malonate, followed by hydrolysis and decarboxylation.
-
Impurity A (Starting Material): 2-Chloro-5-nitropyridine (Genotoxic potential).
-
Impurity B (Intermediate): Ethyl 2-(5-nitropyridin-2-yl)acetate (Incomplete hydrolysis).
-
Impurity C (By-product): Decarboxylation failures or oxidative degradation products.
Comparative Analysis of Assessment Methods
We evaluated three methods based on Specificity, Accuracy, and Operational Efficiency.
| Feature | Method A: RP-HPLC (UV) | Method B: 1H-qNMR | Method C: Potentiometric Titration |
| Primary Utility | Impurity Profiling (Separates & quantifies trace impurities) | Absolute Purity (Direct mass balance without reference standards) | Functional Assay (Determines total acidic content) |
| Specificity | High (Chromatographic resolution) | Very High (Structural elucidation) | Low (Interference from other acidic impurities) |
| LOD / LOQ | Excellent (< 0.05%) | Moderate (~0.5 - 1.0%) | N/A (Macro analysis only) |
| Reference Std | Required (For quantification) | Not Required (Internal Standard used) | Not Required |
| Throughput | Medium (20-30 min/run) | High (10-15 min/sample) | High (5-10 min/sample) |
| Best For... | Final QC release & stability testing. | Early-phase synthesis & standard qualification. | Rough process checks & salt formation monitoring. |
Expert Insight
-
Choose HPLC when you need to prove the absence of the starting material (2-chloro-5-nitropyridine) down to ppm levels.
-
Choose qNMR when you have synthesized the material for the first time and lack a commercial reference standard. It provides the "true" weight-for-weight purity.
Detailed Experimental Protocols
Method A: Reverse-Phase HPLC (The Gold Standard)
Rationale: The pyridine ring is basic, while the carboxylic acid is acidic. A buffered mobile phase is critical to prevent peak tailing.
-
Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7 suppresses silanol interactions).
-
Mobile Phase B: Acetonitrile (ACN).
-
Gradient:
-
0-2 min: 5% B (Isocratic hold for polar impurities)
-
2-15 min: 5% → 60% B (Linear gradient)
-
15-20 min: 60% → 95% B (Wash)
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 270 nm (Nitropyridine characteristic absorption).
-
Temperature: 30°C.
Self-Validation Check: The retention time of the parent acid should be approx. 8-10 minutes. The starting material (2-chloro-5-nitropyridine) is less polar and should elute significantly later (>12 min).
Method B: Quantitative NMR (qNMR)
Rationale: Provides absolute purity values by comparing the molar ratio of the analyte protons to a certified internal standard (IS).
-
Solvent: DMSO-d6 (Ensures solubility of the nitropyridine moiety).
-
Internal Standard (IS): Maleic Acid (Traceable, high purity, distinct singlet @ 6.2 ppm).
-
Protocol:
-
Accurately weigh ~10 mg of Sample and ~5 mg of IS into the same vial.
-
Dissolve in 0.6 mL DMSO-d6.
-
Acquisition Parameters:
-
Pulse angle: 90°
-
Relaxation delay (D1): ≥ 60 seconds (Critical for full relaxation of nitropyridine protons).
-
Scans: 16 or 32.
-
-
-
Calculation:
Wherengcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="ng-star-inserted display"> = Integral area, = Number of protons, = Molecular weight, = Weight.[1][2][3][4]
Visualizing the Workflow
Diagram 1: Impurity Origins & Analytical Fate
This diagram tracks how impurities from the synthesis are detected by the specific methods.
Caption: Figure 1. Tracking the fate of synthetic impurities through analytical detection.[2][5] HPLC provides separation, while qNMR focuses on the target structure.
Diagram 2: Purity Assessment Decision Tree
A logical flow for researchers to decide which method to use.
Caption: Figure 2. Decision matrix for selecting the appropriate analytical method based on resource availability and data requirements.
References
-
Nitropyridines in the Synthesis of Bioactive Molecules. MDPI Pharmaceuticals. (2025). Retrieved from [Link][6]
-
Comparison of qNMR and HPLC-UV techniques for measurement of Coenzyme Q10. ACG Publications. (2016). Retrieved from [Link]
-
Head-to-Head Comparison of HPLC vs NMR for Quantitative Analysis. PubMed Central. (2023). Retrieved from [Link]
-
2-Amino-5-nitropyridine Physical Properties (Precursor Data). PubChem. Retrieved from [Link]
-
Malonic Ester Synthesis of Substituted Acetic Acids. Organic Syntheses. Retrieved from [Link]
Sources
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- 2. pharmaexcipients.com [pharmaexcipients.com]
- 3. 2-(5-(m-Tolyl)pyridin-2-yl)acetic acid | C14H13NO2 | CID 83709923 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chromatographytoday.com [chromatographytoday.com]
- 6. HPLC-MS/MS based method for the determination of 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
Independent Verification of the Synthesis and Activity of 2-(5-Nitropyridin-2-yl)acetic Acid
Executive Summary
2-(5-Nitropyridin-2-yl)acetic acid (CAS: 1214328-73-0) is a critical pharmacophore precursor used in the development of CRTH2 antagonists , JAK2 inhibitors , and antimicrobial agents .[1][2] Its 5-nitro-2-substituted pyridine core serves as an electron-deficient scaffold, essential for nucleophilic aromatic substitutions and reduction-coupling sequences in medicinal chemistry.[1][2]
This guide provides an independent verification framework for its synthesis and functional activity. We compare the Classical Malonate Displacement (CMD) route against the Pd-Catalyzed
Part 1: Comparative Synthesis Guide
Method A: Classical Malonate Displacement (Benchmark)
This method utilizes the high electrophilicity of 2-chloro-5-nitropyridine to undergo
-
Mechanism: Nucleophilic Aromatic Substitution (
) Hydrolysis Decarboxylation.[2][3] -
Pros: Metal-free, high scalability (>100g), low reagent cost.[2][3]
-
Cons: Requires strong acid (H₂SO₄/HCl) and heat; generates CO₂ (pressure risk).[2][3]
Method B: Pd-Catalyzed -Arylation (Alternative)
Direct cross-coupling of esters with halopyridines using Palladium catalysts (e.g.,
-
Mechanism: Oxidative Addition
Enolate Coordination Reductive Elimination.[2] -
Pros: Mild conditions, fewer steps (if using t-butyl esters).[2][3]
-
Cons: Nitro group can poison Pd-catalysts; high cost; trace metal contamination in final API.[1][2]
Performance Data Comparison
| Metric | Method A: Malonate Displacement (Recommended) | Method B: Pd-Catalyzed Arylation |
| Overall Yield | 78 - 83% | 45 - 60% |
| Purity (HPLC) | >98% (after recrystallization) | 95% (requires chromatography) |
| Cost/Gram | Low (< $5/g) | High (> $50/g) |
| Scalability | High (Kilogram scale proven) | Low (Catalyst load/cost limits) |
| Safety Profile | Moderate (Acid handling, CO₂ evolution) | Moderate (Toxic phosphine ligands) |
Part 2: Validated Experimental Protocol (Method A)
Objective
To synthesize 2-(5-nitropyridin-2-yl)acetic acid with >98% purity and verify its identity via NMR and LC-MS.
Reagents
-
Base: Sodium hydride (60% in oil, 2.5 eq) or NaOEt (commercial solution)
-
Hydrolysis: 6M HCl or 20% H₂SO₄
Step-by-Step Workflow
Phase 1:
Coupling
-
Enolate Formation: To a flame-dried flask under
, suspend NaH (2.5 eq) in anhydrous THF at 0°C. Add Diethyl malonate (1.2 eq) dropwise. Scientist's Note: Evolution of gas must cease before proceeding to ensure complete enolate formation.[2] -
Addition: Add 2-Chloro-5-nitropyridine (1.0 eq) portion-wise. The solution will turn deep red/brown (characteristic of nitropyridine Meisenheimer complexes).[2][3]
-
Reaction: Reflux at 65°C for 4-6 hours. Monitor via TLC (Hexane:EtOAc 3:1).[2][3]
-
Workup: Quench with sat.
.[2] Extract with EtOAc.[2] Concentrate to yield the crude Diethyl 2-(5-nitropyridin-2-yl)malonate .[1][2]
Phase 2: Hydrolysis & Decarboxylation
-
Acidolysis: Suspend the crude malonate in 6M HCl (10 vol).
-
Reflux: Heat to 100°C for 4 hours. Scientist's Note: Vigorous CO₂ evolution occurs.[2] Use a reflux condenser with a gas outlet.[2]
-
Isolation: Cool to 4°C. The product often precipitates as a beige solid.[2] If not, adjust pH to 3-4 with NaOH solution.[2]
-
Purification: Recrystallize from Water/Ethanol (9:1).
Analytical Verification Criteria
-
¹H NMR (DMSO-d₆, 400 MHz):
12.8 (s, 1H, COOH), 9.35 (d, 1H, Ar-H6), 8.60 (dd, 1H, Ar-H4), 7.70 (d, 1H, Ar-H3), 3.95 (s, 2H, ).[2][3] -
LC-MS:
.[2] .[1][2] -
Appearance: Pale yellow to beige crystalline powder.[2]
Part 3: Functional Activity & Downstream Utility[1][2][3]
Since the target is an intermediate, its "activity" is defined by its Synthetic Utility Index (SUI) —its efficiency in generating bioactive scaffolds (e.g., Amides, Hydrazides).[2][3]
Functional Verification Assay: Amide Coupling
To verify the acid's quality for drug discovery, perform a standard coupling with Benzylamine .[2][3]
-
Protocol: Mix Acid (1 eq), EDC·HCl (1.2 eq), HOBt (1.2 eq), and Benzylamine (1.1 eq) in DMF.[2][3] Stir 12h.
-
Pass Criteria: Isolated yield of N-benzyl-2-(5-nitropyridin-2-yl)acetamide must exceed 85% .
Bioactivity of Derived Scaffolds
While the acid is a precursor, its derivatives exhibit significant biological activity:
-
Antimicrobial: Hydrazide derivatives show MIC values of 4–64
g/mL against M. tuberculosis.[2][4] -
Kinase Inhibition: Amide derivatives are potent scaffolds for JAK2 inhibitors (IC50
8-12 M).[1][2] -
Antifibrotic: Pyrimidine-fused derivatives inhibit collagen synthesis in hepatic stellate cells.[1][2]
Part 4: Visualization
Diagram 1: Comparative Synthesis Pathways
Caption: Comparison of the robust Malonate Displacement (Method A) versus the cost-intensive Pd-Catalyzed route (Method B).
Diagram 2: Independent Verification Workflow
Caption: Step-by-step logic for validating the chemical identity and functional utility of the synthesized intermediate.
References
-
J&K Scientific. (2016).[2][5] Methyl 2-(5-nitropyridin-2-yl)acetate Product Analysis and Properties. Retrieved from
-
Starosotnikov, A., & Bastrakov, M. (2025).[2][3][6] Nitropyridines in the Synthesis of Bioactive Molecules. Pharmaceuticals, 18(5), 692.[2][3][6] Retrieved from
-
ChemicalBook. (2024).[2] Synthesis of 2-Methyl-5-nitropyridine via 2-(5-nitro-pyridin-2-yl)-malonic acid diethyl ester. Retrieved from [2][3]
-
National Institutes of Health (NIH). (2020).[2][3] Biological Activity and Applications of Natural Compounds: Antimicrobial Activity of Nitropyridine Derivatives. Retrieved from
-
MDPI. (2020).[2] Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. Retrieved from [2][3]
Sources
- 1. 292600-22-7|Methyl 2-(5-nitropyridin-2-yl)acetate|BLD Pharm [bldpharm.com]
- 2. Nitropyridines in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity | MDPI [mdpi.com]
- 4. nbinno.com [nbinno.com]
- 5. jk-sci.com [jk-sci.com]
- 6. Nitropyridines in the Synthesis of Bioactive Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Comprehensive Safety and Handling Guide for 2-(5-Nitropyridin-2-YL)acetic acid
This guide provides essential safety protocols and operational procedures for the handling and disposal of 2-(5-Nitropyridin-2-YL)acetic acid. As a compound combining the structural features of a pyridine ring, a nitro group, and a carboxylic acid, it necessitates a cautious and well-informed approach to laboratory use. This document is intended for researchers, scientists, and drug development professionals to ensure a safe and efficient workflow.
Understanding the Hazard Profile
-
Nitropyridine Core: The presence of the 5-nitro group on the pyridine ring is a primary driver of the compound's hazard profile. Aromatic nitro compounds are known for their potential thermal instability, with a risk of violent or explosive decomposition at elevated temperatures.[1] The thermal stability of nitro compounds can be significantly reduced by the presence of impurities.[1] Structurally similar compounds like 2-amino-5-nitropyridine and 2-chloro-5-nitropyridine are known to cause skin and eye irritation.[2][3][4] Inhalation and ingestion of these related compounds may also be harmful.[3][5][6]
-
Pyridine Functionality: Pyridine and its derivatives are often flammable and can be harmful if inhaled, swallowed, or in contact with skin.[7] They can cause skin irritation.[4][5][7][8]
-
Acetic Acid Side Chain: The carboxylic acid group imparts acidic properties to the molecule. While acetic acid itself is a corrosive substance, the overall acidity of the target compound will be influenced by the electron-withdrawing nature of the nitropyridine ring.
Personal Protective Equipment (PPE): A Multi-Layered Defense
A comprehensive PPE strategy is crucial for mitigating the risks associated with handling 2-(5-Nitropyridin-2-YL)acetic acid. The following table outlines the recommended PPE, categorized by the level of protection.
| Protection Level | Required PPE | Rationale and Best Practices |
| Primary Engineering Controls | Certified Chemical Fume Hood | All handling of the solid compound and its solutions must be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.[9] |
| Eye and Face Protection | Safety Goggles with Side Shields or a Face Shield | Protects against splashes and airborne particles. Standard safety glasses are insufficient.[3][10][11] |
| Hand Protection | Chemical-Resistant Gloves (Nitrile) | Wear nitrile gloves to prevent skin contact.[2][10] Given the aromatic and acidic nature of the compound, it is advisable to double-glove. Regularly inspect gloves for any signs of degradation or tearing and change them frequently. |
| Body Protection | Laboratory Coat | A flame-resistant lab coat should be worn at all times to protect against spills and splashes.[10] |
| Respiratory Protection | Not typically required when using a fume hood. | If there is a potential for aerosol generation outside of a fume hood, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[11] |
Operational Plan: A Step-by-Step Workflow for Safe Handling
Adherence to a strict operational plan is paramount for ensuring safety and experimental integrity. The following workflow is designed to minimize exposure and prevent accidental release.
Caption: Workflow for handling 2-(5-Nitropyridin-2-YL)acetic acid.
Detailed Steps:
-
Preparation:
-
Assemble all necessary equipment, including glassware, spatulas, and solvents, within the chemical fume hood.
-
Don all required PPE as outlined in the table above.
-
Ensure the chemical fume hood is functioning correctly, with the sash at the appropriate height.
-
Locate the nearest safety shower and eyewash station.
-
Have a spill kit readily available that is appropriate for acidic and organic compounds.
-
-
Handling:
-
Weighing: Carefully weigh the solid 2-(5-Nitropyridin-2-YL)acetic acid on a tared weigh boat or directly into the reaction vessel inside the fume hood. Avoid creating dust.[2]
-
Transfer: Use a spatula to transfer the solid. If any material is spilled, decontaminate the area immediately.
-
Dissolution: Slowly add the desired solvent to the vessel containing the compound. Be aware of any potential exothermic reactions.
-
-
Post-Handling:
-
Tightly cap all containers of the compound and its solutions.
-
Thoroughly decontaminate all surfaces and equipment that came into contact with the chemical using an appropriate solvent, followed by soap and water.
-
Remove PPE in the correct order to avoid cross-contamination. Wash hands thoroughly after handling.[3][4]
-
Disposal Plan: Responsible Waste Management
Proper disposal of 2-(5-Nitropyridin-2-YL)acetic acid and its associated waste is a critical component of laboratory safety and environmental responsibility.
Caption: Waste disposal plan for 2-(5-Nitropyridin-2-YL)acetic acid.
Disposal Procedures:
-
Solid Waste: All solid waste, including contaminated gloves, weigh boats, and paper towels, should be placed in a clearly labeled, sealed waste container.
-
Liquid Waste: Unused solutions and reaction mixtures containing 2-(5-Nitropyridin-2-YL)acetic acid should be collected in a dedicated, labeled waste container for halogenated or nitrogen-containing organic waste, in accordance with your institution's guidelines.[12][13] Do not pour this material down the drain.[14]
-
Contaminated Glassware: Glassware that cannot be decontaminated should be disposed of in a puncture-resistant container designated for contaminated glass.
-
Labeling: All waste containers must be clearly labeled with the full chemical name and the associated hazards.[12]
-
Storage and Disposal: Store waste containers in a designated satellite accumulation area until they are collected by your institution's Environmental Health and Safety department for final disposal.[12]
By adhering to these rigorous safety and handling protocols, you can effectively mitigate the risks associated with 2-(5-Nitropyridin-2-YL)acetic acid, ensuring a safe and productive research environment.
References
-
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
